molecular formula C21H19NO4 B554553 Z-D-2-Nal-OH CAS No. 143218-10-4

Z-D-2-Nal-OH

Número de catálogo: B554553
Número CAS: 143218-10-4
Peso molecular: 349.4 g/mol
Clave InChI: XBRPIBMAJOTVHG-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-D-2-Nal-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPIBMAJOTVHG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143218-10-4
Record name Cbz-D-2-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-2-Nal-OH, also known as N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine, is a protected amino acid derivative that plays a crucial role in the solid-phase synthesis of peptides. Its unique structure, incorporating a bulky naphthyl group, imparts specific conformational constraints and properties to the resulting peptides. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, and outlines experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some fundamental properties are well-documented, specific experimental data for solubility and melting point are not consistently available in the public domain. In such cases, this guide provides general experimental protocols for their determination.

PropertyValueReference
Chemical Name N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine[1]
Synonyms Z-3-(2-naphthyl)-D-alanine[1]
CAS Number 143218-10-4[1]
Molecular Formula C₂₁H₁₉NO₄[1]
Molecular Weight 349.38 g/mol [1]
Physical Form Powder[1]
Purity ≥98.0% (HPLC)[1]
Melting Point Data not available; see Protocol 2
Solubility Data not available; see Protocol 1

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyl and benzyloxycarbonyl groups, as well as signals for the α-proton and β-protons of the alanine (B10760859) backbone.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons of the two ring systems, and the aliphatic carbons of the amino acid core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including:

  • N-H stretching vibrations from the carbamate (B1207046) group.

  • C=O stretching from the carboxylic acid and the carbamate.

  • Aromatic C-H and C=C stretching from the naphthyl and benzyl (B1604629) groups.

Mass Spectrometry (MS)

Mass spectrometry analysis would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of the benzyloxycarbonyl group and fragments corresponding to the naphthylalanine core.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Objective: To determine the quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound powder

  • A selection of solvents (e.g., water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

  • Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

Workflow for Solubility Determination:

G start Start add_excess Add excess this compound to known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24h) add_excess->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge supernatant Withdraw known volume of supernatant centrifuge->supernatant dilute Dilute supernatant for HPLC analysis supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility (mg/mL) hplc->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Protocol 2: Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid organic compound like this compound.[1][2][3][4][5]

Objective: To determine the melting point range of this compound.

Materials:

  • This compound powder

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[3][5]

  • Place the capillary tube into the heating block of the melting point apparatus.[3][4]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[1]

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[1][3]

Workflow for Melting Point Determination:

G start Start prepare_sample Prepare dry, powdered sample start->prepare_sample pack_capillary Pack sample into capillary tube prepare_sample->pack_capillary place_in_apparatus Place capillary in melting point apparatus pack_capillary->place_in_apparatus rapid_heat Rapidly heat to ~15-20°C below expected MP place_in_apparatus->rapid_heat slow_heat Heat slowly (1-2°C/min) rapid_heat->slow_heat observe_and_record Record temperature range of melting slow_heat->observe_and_record end End observe_and_record->end

Caption: Workflow for the experimental determination of melting point.

Biological Context and Signaling Pathways

While specific biological activities of the protected amino acid this compound itself are not documented, its deprotected form, D-2-naphthylalanine (D-2-Nal), is a critical component in various biologically active peptides. Notably, peptides containing D-2-Nal have been investigated as antagonists for melanocortin receptors, which are G-protein coupled receptors (GPCRs).[6][7][8][9]

The melanocortin system is involved in a wide range of physiological processes. The antagonism of melanocortin receptors, such as MC3R and MC4R, by peptides incorporating D-2-Nal can modulate these pathways.[8][9] The general signaling pathway for a GPCR like the melanocortin receptor is depicted below.

General GPCR Signaling Pathway:

G cluster_membrane Cell Membrane GPCR GPCR (e.g., Melanocortin Receptor) G_protein G-protein (αβγ) AC Adenylate Cyclase G_protein->AC No activation cAMP cAMP AC->cAMP No conversion Ligand Antagonist Peptide (containing D-2-Nal) Ligand->GPCR Blocks agonist binding ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA No activation PKA_active Protein Kinase A (active) Cellular_Response Inhibition of Downstream Cellular Response

Caption: Antagonism of a G-protein coupled receptor signaling pathway.

Conclusion

References

A Technical Guide to Z-D-2-Nal-OH: Structure, Synthesis, and Role in CXCR4 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-2-Nal-OH, a key building block in the development of peptide-based therapeutics. We will delve into its chemical structure, molecular properties, and its critical application in the synthesis of CXCR4 receptor antagonists. This document offers detailed experimental protocols and explores the intricate signaling pathways associated with the CXCR4 receptor, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

This compound: Chemical Identity and Properties

This compound, also known as Z-3-(2-naphthyl)-D-alanine, is a non-proteinogenic amino acid derivative. The "Z" in its name refers to the benzyloxycarbonyl protecting group attached to the amino group of D-alanine, and "2-Nal" signifies the 2-naphthyl moiety attached to the beta-carbon. This unique structure, particularly the bulky and hydrophobic naphthyl group, is crucial for its function in enhancing the binding affinity and stability of synthetic peptides.

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Systematic Name N-(Benzyloxycarbonyl)-3-(2-naphthyl)-D-alanine
CAS Number 143218-10-4
Molecular Formula C₂₁H₁₉NO₄[1]
Molecular Weight 349.38 g/mol [1]
Appearance White to off-white powder
Purity ≥98.0% (HPLC)
SMILES String O=C(O)--INVALID-LINK--NC(=O)OCc3ccccc3[1]
InChI Key XBRPIBMAJOTVHG-LJQANCHMSA-N[1]

Role in Drug Development: A Key Component of CXCR4 Antagonists

This compound is a vital component in the synthesis of peptide-based drugs, most notably antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The bulky naphthyl group of this compound plays a critical role in the interaction with the receptor, contributing to high binding affinity and antagonistic activity.

The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), are implicated in a variety of physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory responses. Therefore, antagonists of this receptor are of significant therapeutic interest.

A prominent example of a CXCR4 antagonist synthesized using a derivative of 2-naphthylalanine is T140. Studies on T140 and its analogs have demonstrated the critical importance of the L-3-(2-naphthyl)alanine residue for its potent anti-HIV activity and its ability to inhibit CXCL12-induced calcium mobilization.

CXCR4 Signaling Pathways

The binding of the natural ligand CXCL12 to the CXCR4 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are central to the cellular responses mediated by CXCR4, such as chemotaxis, cell survival, and proliferation. This compound-containing antagonists competitively inhibit the binding of CXCL12, thereby blocking these downstream signaling events.

Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. This dissociation triggers multiple downstream signaling cascades.[2][3][4]

  • Gαi-mediated pathway: The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

  • Gβγ-mediated pathways: The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event in cell migration.[2][5] DAG, along with Ca2+, activates protein kinase C (PKC).

  • PI3K/Akt Pathway: The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a crucial kinase involved in cell survival and proliferation.[2][3]

  • MAPK/ERK Pathway: CXCR4 activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is also involved in cell proliferation and survival.[2][3]

Below is a diagram illustrating the major signaling pathways downstream of the CXCR4 receptor.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein Gαiβγ CXCR4->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds Antagonist This compound containing Antagonist Antagonist->CXCR4 Blocks AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates MAPK_pathway MAPK Pathway (ERK) G_beta_gamma->MAPK_pathway Activates cAMP cAMP ↓ AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_pathway->Cellular_Response

CXCR4 Signaling Pathway

Experimental Protocols

This section provides a representative protocol for the synthesis of a peptide containing this compound using solid-phase peptide synthesis (SPPS), followed by purification and analysis.

Solid-Phase Peptide Synthesis (SPPS) of a CXCR4 Antagonist Analog

This protocol describes the manual synthesis of a short peptide analog of a CXCR4 antagonist incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH, which is the Fmoc protected version of the amino acid in this compound without the Z-group)

  • This compound (for the final coupling if N-terminal Z-protection is desired)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of the naphthylalanine residue, use Fmoc-D-2-Nal-OH. If the final N-terminus requires the Z-group, this compound can be coupled in the last step.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed (if not Z-protected), wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like Cysteine, add DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Purification and Analysis

Purification:

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A preparative C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance is monitored at 220 nm and 280 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized.

Analysis:

The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

  • Analytical RP-HPLC: A sample of the purified peptide is injected onto an analytical C18 column to assess its purity.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.

The workflow for the synthesis and analysis of a peptide containing this compound is depicted below.

Peptide_Synthesis_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 elongation Repeat for each Amino Acid wash1->elongation elongation->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection elongation->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Analytical HPLC, Mass Spec) purification->analysis end End: Purified Peptide analysis->end

Peptide Synthesis Workflow

Conclusion

This compound is a crucial synthetic building block for the development of potent and specific CXCR4 antagonists. Its unique chemical structure, particularly the naphthyl moiety, is key to achieving high-affinity binding to the receptor. A thorough understanding of the CXCR4 signaling pathways is essential for the rational design of new therapeutics targeting this receptor. The provided experimental protocols offer a foundational guide for the synthesis, purification, and analysis of peptides incorporating this important amino acid derivative, empowering researchers to advance the development of novel drugs for a range of diseases.

References

The Carbobenzoxy Group in Z-D-2-Nal-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the pivotal role of the carbobenzoxy (Z) protecting group in the synthesis and application of Z-D-2-Nal-OH, a key building block in peptide-based therapeutics.

Introduction

In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired molecular architectures and biological activities. Protecting groups are the unsung heroes of this molecular craftsmanship, temporarily masking reactive sites to prevent unwanted side reactions. Among these, the carbobenzoxy (Cbz or Z) group holds a distinguished position as one of the most reliable and extensively used protecting groups for amines. This technical guide delves into the specific role and significance of the carbobenzoxy group in this compound, an N-protected form of D-2-naphthylalanine.

D-2-naphthylalanine (D-2-Nal) is an unnatural amino acid analog whose incorporation into peptide structures can impart crucial properties such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and modified conformational profiles. The carbobenzoxy group in this compound is instrumental in facilitating its seamless integration into peptide chains, ensuring the regioselective formation of amide bonds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, and application of this compound, with a particular focus on the function of the Z-group.

The Role of the Carbobenzoxy (Z) Group

The primary and most critical role of the carbobenzoxy group in this compound is the protection of the α-amino group of D-2-naphthylalanine.[1][2] This protection is essential during peptide synthesis to prevent the free amine from engaging in unwanted reactions, such as self-polymerization or reacting with the activated carboxyl group of another amino acid in a non-sequential manner.[3]

The Z-group, being an alkoxycarbonyl-type protecting group, effectively suppresses the nucleophilicity and basicity of the nitrogen atom to which it is attached.[3][4] This is achieved through the electron-withdrawing effect of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom.

Key characteristics of the carbobenzoxy group include:

  • Stability: The Cbz group is robust and stable under a variety of reaction conditions, including those used for peptide coupling and the deprotection of other protecting groups like Boc (tert-butyloxycarbonyl).[5] This orthogonality is a significant advantage in complex multi-step syntheses.[6]

  • Facile Removal: Despite its stability, the Z-group can be cleaved under specific and relatively mild conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[7][8] This allows for the selective deprotection of the amino group at the desired stage of the synthesis.

  • Influence on Solubility and Crystallinity: The presence of the benzyl (B1604629) moiety in the Cbz group can influence the solubility and crystallinity of the protected amino acid, which can be advantageous for purification and handling.

Physicochemical and Purity Data

The successful application of this compound in peptide synthesis is contingent on its purity and well-defined physicochemical properties. Commercially available this compound typically meets high purity standards, which is crucial for achieving high yields and minimizing side products in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₁H₁₉NO₄[9][10]
Molecular Weight 349.38 g/mol [9][10]
CAS Number 143218-10-4[9][10]
Appearance White to off-white powder[11]
Purity (HPLC) ≥98.0%[9][11]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent deprotection. These protocols are based on established chemical principles and practices in peptide chemistry.

Synthesis of this compound via Schotten-Baumann Reaction

The N-protection of D-2-naphthylalanine with the carbobenzoxy group is typically achieved using the Schotten-Baumann reaction, which involves the acylation of the amine with benzyl chloroformate under basic conditions.

Materials:

  • D-2-naphthylalanine (H-D-2-Nal-OH)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve D-2-naphthylalanine (1.0 equivalent) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.2 equivalents).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield this compound.

Deprotection of the Carbobenzoxy Group

The removal of the Z-group is a critical step to liberate the free amine for subsequent peptide coupling or to yield the final deprotected peptide.

This is the most common and mildest method for Cbz deprotection and is compatible with most other protecting groups, except for those that are also susceptible to reduction.

Materials:

  • This compound or a Z-protected peptide

  • Palladium on activated carbon (Pd/C), 5-10%

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected compound in methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C (typically 5-10% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Strong acidic conditions can also be used to remove the Cbz group, particularly when the molecule contains functionalities that are sensitive to catalytic hydrogenation.

Materials:

  • This compound or a Z-protected peptide

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Z-protected compound in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid (a 2-5 fold excess).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated product (as the HBr salt) by filtration or centrifugation.

  • Wash the product with diethyl ether and dry under vacuum.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis and use of this compound.

Synthesis_of_Z_D_2_Nal_OH D2Nal D-2-Naphthylalanine (H-D-2-Nal-OH) Reaction Schotten-Baumann Reaction D2Nal->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Aqueous Base (e.g., Na2CO3) Base->Reaction Workup Acidic Workup & Purification Reaction->Workup Crude Product ZD2NalOH This compound Workup->ZD2NalOH Purified Product

Caption: Synthesis workflow for this compound.

Peptide_Coupling_Workflow ZD2NalOH This compound Coupling Peptide Bond Formation ZD2NalOH->Coupling AminoEster Amino Acid Ester (H-Xaa-OR) AminoEster->Coupling CouplingAgent Coupling Agent (e.g., DCC, HOBt) CouplingAgent->Coupling ProtectedDipeptide Z-D-2-Nal-Xaa-OR Coupling->ProtectedDipeptide Deprotection Z-Group Deprotection (e.g., Hydrogenolysis) ProtectedDipeptide->Deprotection Dipeptide Dipeptide (H-D-2-Nal-Xaa-OR) Deprotection->Dipeptide Elongation Further Peptide Elongation Dipeptide->Elongation

Caption: Solution-phase peptide coupling workflow.

Deprotection_Pathways Z_Protected_Peptide Z-Protected Peptide Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Z_Protected_Peptide->Hydrogenolysis Mild Conditions Acidolysis Acidolysis (HBr/AcOH) Z_Protected_Peptide->Acidolysis Harsh Conditions Deprotected_Peptide Deprotected Peptide Hydrogenolysis->Deprotected_Peptide Toluene Toluene + CO2 Hydrogenolysis->Toluene Byproducts Acidolysis->Deprotected_Peptide BenzylBromide Benzyl Bromide + CO2 Acidolysis->BenzylBromide Byproducts

Caption: Deprotection pathways for the Z-group.

Conclusion

The carbobenzoxy group in this compound serves as an indispensable tool in the arsenal (B13267) of the peptide chemist. Its stability, ease of introduction, and selective removal under well-defined conditions make it an ideal choice for protecting the α-amino group of D-2-naphthylalanine during the intricate process of peptide synthesis. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this compound as a key building block in the creation of novel and potent peptide-based therapeutics. The logical workflows presented provide a clear roadmap for the synthesis and application of this important compound, from initial protection to its incorporation into complex peptide structures.

References

An In-depth Technical Guide to the Properties of D-2-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Naphthylalanine (D-2-Nal), systematically named (R)-2-amino-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts distinct properties that are leveraged in the design of peptides and peptidomimetics with enhanced biological activity, stability, and receptor affinity. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of D-2-Naphthylalanine, along with relevant experimental protocols and an exploration of its role in key signaling pathways.

Physicochemical Properties

The D-isomer of 2-naphthylalanine is a white to off-white crystalline powder.[1][2] Its physicochemical properties are summarized in the tables below, providing a comparative overview of the unprotected amino acid and its commonly used protected derivatives in peptide synthesis.

Table 1: General Properties of D-2-Naphthylalanine and Derivatives

PropertyD-2-NaphthylalanineFmoc-D-2-NaphthylalanineBoc-D-2-NaphthylalanineAcetyl-D-2-Naphthylalanine
Synonyms H-D-2-Nal-OH, (R)-2-Amino-3-(naphthalen-2-yl)propanoic acidFmoc-D-Nal(2)-OHBoc-D-Nal(2)-OHAc-D-Nal(2)-OH
CAS Number 76985-09-6138774-94-476985-10-937440-01-0
Molecular Formula C₁₃H₁₃NO₂C₂₈H₂₃NO₄C₁₈H₂₁NO₄C₁₅H₁₅NO₃
Molecular Weight 215.25 g/mol [3][4]437.50 g/mol 315.36 g/mol 257.27 g/mol [5]
Appearance White to off-white fine powder[3][6]White to off-white powderWhite solidWhite to off-white powder[5]

Table 2: Physical and Chemical Data of D-2-Naphthylalanine and Derivatives

PropertyD-2-NaphthylalanineFmoc-D-2-NaphthylalanineBoc-D-2-NaphthylalanineAcetyl-D-2-Naphthylalanine
Melting Point 226-228 °C (dec.)[3]160-170 °C-179-193 °C[5]
Optical Rotation [α]D²⁵ = +26.6° (c=0.5, CH₃COOH)[α]D²⁰ = +15 ± 3° (c=1, DMF)--
Solubility Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[1]Slightly soluble in water.--
Storage Keep Cold[1]0-8 °C2-8 °C0-8 °C[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of D-2-Naphthylalanine. While comprehensive assigned spectra are often found in specialized databases, general information is available.

  • Mass Spectrometry (MS): The mass spectrum of D-2-Naphthylalanine is available in public databases, which can be used for its identification.

  • Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify functional groups present in the molecule.

Biological Activity and Applications

D-2-Naphthylalanine is a valuable building block in the synthesis of bioactive peptides, primarily due to the steric bulk and hydrophobicity of the naphthyl side chain, which can enhance receptor binding and metabolic stability.

Role in Peptide-Based Therapeutics

The incorporation of D-2-Naphthylalanine into peptide sequences has been shown to be a key strategy in the development of antagonists for G protein-coupled receptors (GPCRs), notably the melanocortin and gonadotropin-releasing hormone (GnRH) receptors. The D-configuration and the aromatic side chain can influence the peptide's secondary structure and its interaction with the receptor's binding pocket.

  • Melanocortin Receptor Antagonism: Peptides containing D-2-Naphthylalanine at position 7 have been identified as antagonists of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[3] These receptors are involved in energy homeostasis and appetite regulation, making their antagonists potential therapeutic agents for conditions like cachexia.

  • Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism: D-2-Naphthylalanine is a component of several GnRH antagonists. These antagonists are used to treat hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids by suppressing the production of sex hormones.

  • Antimicrobial Peptides: The substitution of tryptophan with D-β-naphthylalanine in antimicrobial peptides has been shown to result in potent antibacterial and antifungal activity.[7]

While specific IC₅₀ or Kᵢ values for D-2-Naphthylalanine itself are not widely reported, the biological activity of peptides containing this residue is extensively documented in scientific literature.

Experimental Protocols

Synthesis of 3-(2-naphthyl)-D-alanine

A common method for the synthesis of D-2-Naphthylalanine involves the hydrolysis of its N-acetylated methyl ester derivative.

Procedure:

  • A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120-130°C for 3 hours.[8]

  • The reaction mixture is then cooled to room temperature, which results in the formation of a white precipitate.[8]

  • The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl.[8]

  • The recrystallized product is neutralized with NH₄OH to a pH of 6.[8]

  • The final product, 3-(2-naphthyl)-D-alanine, is dried in vacuo.[8]

This protocol yields approximately 1.2 g of the desired product with a melting point of 242-244°C.[8]

Signaling Pathways

The biological effects of peptides containing D-2-Naphthylalanine are mediated through their interaction with specific GPCRs, which in turn modulate intracellular signaling cascades.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

Antagonists containing D-2-Naphthylalanine block the binding of endogenous GnRH to its receptor on pituitary gonadotrope cells. This inhibition prevents the activation of downstream signaling pathways, primarily the Gαq/11 pathway, which leads to a decrease in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling_Pathway D2Nal D-2-Nal Peptide (Antagonist) GnRHR GnRH Receptor (GPCR) D2Nal->GnRHR Blocks GnRH GnRH GnRH->GnRHR Binds & Activates Gq Gαq/11 GnRHR->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Ca->PKC Secretion Hormone Secretion (LH, FSH) Ca->Secretion MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (LH, FSH) MAPK->Transcription

GnRH Receptor Signaling Pathway Antagonism
Melanocortin-4 Receptor (MC4R) Signaling

Peptide antagonists incorporating D-2-Naphthylalanine can block the binding of α-melanocyte-stimulating hormone (α-MSH) to the MC4R in the hypothalamus. The MC4R is coupled to a Gαs protein, and its activation normally leads to an increase in cyclic AMP (cAMP) levels, which in turn reduces food intake and increases energy expenditure. Antagonism of this pathway can therefore modulate appetite.

MC4R_Signaling_Pathway D2Nal D-2-Nal Peptide (Antagonist) MC4R MC4 Receptor (GPCR) D2Nal->MC4R Blocks aMSH α-MSH aMSH->MC4R Binds & Activates Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA FoodIntake ↓ Food Intake PKA->FoodIntake EnergyExp ↑ Energy Expenditure PKA->EnergyExp

MC4R Signaling Pathway Antagonism

Conclusion

D-2-Naphthylalanine is a non-natural amino acid with significant utility in the design and development of peptide-based therapeutics. Its distinct physicochemical properties, conferred by the naphthyl moiety, allow for the creation of potent and stable antagonists for important GPCR targets such as the GnRH and melanocortin receptors. This technical guide has provided a summary of the core properties of D-2-Naphthylalanine, offering valuable information for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology. Further research into the specific quantitative structure-activity relationships of D-2-Naphthylalanine-containing peptides will continue to advance their therapeutic applications.

References

Z-D-2-Nal-OH: A Comprehensive Technical Guide for its Application as a Synthetic Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-2-Nal-OH, chemically known as (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and peptide-based therapeutics. Its unique structural feature, a bulky naphthyl group, imparts specific conformational constraints and hydrophobic interactions within peptide structures. This often leads to enhanced biological activity, metabolic stability, and receptor binding affinity. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.

Chemical Properties

This compound is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid[2]
Synonyms Z-3-(2-naphthyl)-D-alanine, Cbz-D-2-Naphthylalanine[2]
CAS Number 143218-10-4[2]
Molecular Formula C21H19NO4[2]
Molecular Weight 349.38 g/mol [2]
Appearance White to off-white powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Purity ≥98.0% (HPLC)

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of D-2-naphthylalanine with a benzyloxycarbonyl (Cbz or Z) group. Below is a general experimental protocol for this transformation.

Experimental Protocol: N-Benzyloxycarbonyl Protection of D-2-Naphthylalanine

Materials:

  • D-2-Naphthylalanine (H-D-2-Nal-OH)

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Dioxane or another suitable organic solvent

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolution: Dissolve D-2-Naphthylalanine in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a reaction vessel. The solution should be cooled in an ice bath to 0-5 °C.

  • Addition of Protecting Agent: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add benzyl chloroformate and an additional equivalent of aqueous sodium hydroxide to maintain a basic pH (pH 8-9).

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl. A white precipitate of this compound should form.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[3]

Application in Peptide Synthesis: A Case Study of Degarelix (B1662521)

This compound, in its Fmoc-protected form (Fmoc-D-2-Nal-OH), is a key component in the solid-phase peptide synthesis (SPPS) of Degarelix. Degarelix is a potent GnRH antagonist used in the treatment of prostate cancer.[4] The incorporation of D-2-Nal at the N-terminus of Degarelix is crucial for its antagonistic activity.

Solid-Phase Peptide Synthesis (SPPS) of Degarelix

The following is a detailed methodology for the manual Fmoc-SPPS of Degarelix.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-L-Lys(iPr, Boc)-OH, Fmoc-L-Leu-OH, Fmoc-D-4-Aph(Cbm)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-4-Cl-Phe-OH, Fmoc-D-2-Nal-OH

  • Coupling reagents: HBTU/HOBt or HATU

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Capping agent: Acetic anhydride (B1165640)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

  • Precipitation solvent: Cold diethyl ether

Experimental Protocol: Fmoc-SPPS of Degarelix

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU/HOBt (or HATU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for a few minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step can be repeated.

    • Washing: Wash the resin with DMF to remove excess reagents and by-products.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 1 to remove the Fmoc group from the newly added amino acid.

    • Washing: Wash the resin thoroughly with DMF.

  • Sequential Amino Acid Addition: Repeat the coupling cycle for the following amino acids in the order they appear in the Degarelix sequence, starting from the C-terminus: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-L-Lys(iPr, Boc)-OH, Fmoc-L-Leu-OH, Fmoc-D-4-Aph(Cbm)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-4-Cl-Phe-OH, and finally Fmoc-D-2-Nal-OH.[5][6]

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of D-2-Nal), wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF to acetylate the N-terminus.

    • Wash the resin with DMF, DCM, and MeOH, and then dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (TFA/Water/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the crude Degarelix by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is a cornerstone in the design of potent GnRH antagonists. The native GnRH is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. GnRH antagonists block this action by competitively binding to the GnRH receptor. The incorporation of unnatural D-amino acids, such as D-2-Nal, at specific positions in the peptide sequence is a key strategy to convert a GnRH agonist into an antagonist and to enhance its metabolic stability.

The bulky and hydrophobic naphthyl side chain of D-2-Nal plays a crucial role in the high binding affinity of antagonists like Degarelix to the GnRH receptor.[4] This interaction effectively blocks the receptor, leading to a rapid and sustained suppression of testosterone (B1683101) levels, which is the therapeutic goal in the management of advanced prostate cancer.[7]

Quantitative Data for Degarelix

The following tables summarize the available quantitative data for Degarelix, a peptide therapeutic containing the D-2-Nal building block.

Table 1: In Vitro Activity of Degarelix

ParameterValueReference(s)
GnRH Receptor Binding Affinity (Ki) 1.68 nM
IC50 3 nM[8]

Table 2: Pharmacokinetic Parameters of Degarelix in Humans (240 mg starting dose)

ParameterValueReference(s)
Time to Maximum Concentration (Tmax) ~1.4 days[6]
Maximum Concentration (Cmax) Reached after 1.4 days[6]
Terminal Half-life (t1/2) ~43-53 days[6][9]
Bioavailability (subcutaneous) 30-40%[10]
Protein Binding ~90%[4][9]

Visualizations

GnRH Receptor Signaling Pathway

// Nodes GnRH [label="GnRH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gq/11", fillcolor="#FBBC05"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\n(from ER)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade\n(ERK, JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(LH & FSH subunits)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gonadotropin_Release [label="Gonadotropin\n(LH & FSH)\nRelease", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GnRH -> GnRHR [label="Binds"]; GnRHR -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Activates"]; PKC -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Gene_Expression [label="Regulates"]; Ca_release -> Gonadotropin_Release [label="Triggers"]; } dot

Caption: GnRH receptor signaling cascade.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

// Nodes start [label="Start: Swell Resin", shape=ellipse, fillcolor="#F1F3F4"]; deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash (DMF)", fillcolor="#F1F3F4"]; coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, HBTU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash (DMF)", fillcolor="#F1F3F4"]; kaiser_test [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; repeat_coupling [label="Repeat Coupling", shape=box, style=rounded, fillcolor="#F1F3F4"]; next_cycle [label="Next Amino Acid Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_deprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetylation [label="N-terminal Acetylation", fillcolor="#FBBC05"]; cleavage [label="Cleavage from Resin\n& Side-chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Cold Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification (RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Peptide", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> deprotection1; deprotection1 -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> kaiser_test; kaiser_test -> next_cycle [label="Negative"]; kaiser_test -> repeat_coupling [label="Positive"]; repeat_coupling -> coupling; next_cycle -> deprotection1 [label="Not Last AA"]; next_cycle -> final_deprotection [label="Last AA"]; final_deprotection -> acetylation; acetylation -> cleavage; cleavage -> precipitation; precipitation -> purification; purification -> end; } dot

Caption: General workflow for Fmoc-SPPS.

Logical Relationship in GnRH Antagonist Drug Development

// Nodes target [label="Target Identification:\nGnRH Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lead_gen [label="Lead Generation:\nPeptide Analogs of GnRH", fillcolor="#FBBC05"]; building_block [label="Incorporate Unnatural AAs\n(e.g., D-2-Nal)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Peptide Synthesis (SPPS)", fillcolor="#F1F3F4"]; in_vitro [label="In Vitro Screening:\n- Receptor Binding (Ki)\n- Functional Assays (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=diamond, fillcolor="#FBBC05"]; in_vivo [label="In Vivo Studies:\n- Pharmacokinetics (PK)\n- Pharmacodynamics (PD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges target -> lead_gen; lead_gen -> building_block; building_block -> synthesis; synthesis -> in_vitro; in_vitro -> lead_opt; lead_opt -> synthesis [label="Iterative Design"]; lead_opt -> in_vivo [label="Optimized Lead"]; in_vivo -> preclinical; preclinical -> clinical; } dot

Caption: GnRH antagonist development logic.

References

An In-depth Technical Guide to the Potential Applications of Peptides Containing D-2-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures represents a significant strategy in modern drug discovery and development. Among these, D-2-naphthylalanine (D-Nal), a synthetic amino acid, has garnered considerable attention for its ability to impart unique and advantageous properties to peptides. Its bulky, hydrophobic naphthyl side chain can profoundly influence peptide conformation, stability, and receptor interactions. This technical guide provides a comprehensive overview of the synthesis, biochemical properties, and diverse applications of peptides containing D-2-naphthylalanine, with a focus on their potential as therapeutic agents.

The integration of D-2-naphthylalanine can enhance the stability and efficacy of peptide-based therapeutics due to its naphthalene (B1677914) moiety, which contributes to improved hydrophobic interactions.[1] This modification is a valuable tool in medicinal chemistry for designing novel ligands and inhibitors, particularly in studies concerning receptor binding and the modulation of enzyme activity.[1] D-amino acids, in general, are known to increase resistance to proteolytic degradation, a critical factor in improving the in vivo half-life of peptide drugs.

Core Applications

The unique properties conferred by D-2-naphthylalanine have led to its exploration in a variety of therapeutic areas.

Antimicrobial Peptides

The addition of β-naphthylalanine to the termini of short antimicrobial peptides (AMPs) has been shown to boost their salt resistance and serum stability, properties often limiting the clinical utility of natural AMPs.[2] This modification can help the peptides penetrate deeper into bacterial cell membranes, leading to more efficient membrane disruption.[3] Studies have demonstrated that D-Nal-substituted peptides exhibit potent activity against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.[4]

Anticancer Peptides

A promising strategy to enhance the anticancer activity and reduce the toxicity of AMPs towards normal cells involves the addition of positively charged amino acids and bulky non-natural amino acids like β-naphthylalanine to their termini.[4] Peptides containing D-2-naphthylalanine have been shown to exhibit effective activities against various human cancer cell lines.[3] The bulky side chain is thought to facilitate deeper penetration into the cancer cell membrane, leading to more efficient membrane disruption and subsequent cell death.[3] Some of these peptides have been observed to induce apoptosis in cancer cells.

Gonadotropin-Releasing Hormone (GnRH) Analogs

D-2-naphthylalanine is a key component in the design of potent GnRH antagonists.[5] These antagonists are used in the management of sex steroid-dependent pathologies by competitively blocking the action of endogenous GnRH.[6] The incorporation of D-Nal at specific positions in the peptide sequence contributes to high receptor binding affinity and in vivo potency.

Melanocortin Receptor Ligands

Cyclic α-melanocyte stimulating hormone (α-MSH) analogues containing D-2-naphthylalanine have demonstrated high affinity and selectivity for the melanocortin-4 receptor (MC4R).[7] The D-Nal residue can serve as a fluorescent probe for studying these peptides and is believed to contribute to deeper penetration into the lipid bilayer of cell membranes, which may be related to their high affinity and selectivity.[7]

Data Presentation

Table 1: Antimicrobial Activity of Peptides Containing D-2-Naphthylalanine
PeptideSequenceTarget Organism(s)MIC (µg/mL)Salt ResistanceReference
S1-NalAc-KKWRKWLAKK-Nal-NH₂E. faecium, A. baumannii, E. coli8 - 64Moderate[8]
S1-Nal-NalAc-KKWRKWLAKK-Nal-Nal-NH₂E. faecium, A. baumannii, E. coli2 - 32High[8][9]
KWWK-Nal-NalAc-KWWK-Nal-Nal-NH₂Not specified1.6 (at 100 mM NaCl)High[9]
D-Nal-Pac-525Ac-K(D-W)R(D-W)V(D-W)I-NH₂ (Trp replaced by D-Nal)Fungal pathogens3.1 - 12.5High[10]
Table 2: Anticancer Activity of Peptides Containing D-2-Naphthylalanine
PeptideSequenceCancer Cell Line(s)IC₅₀ (µM)Mechanism of ActionReference
Nal2-S1Ac-Nal-Nal-KKWRKWLAKK-NH₂PC9, PC9-G, A549, C9, OECM-1, SAS~10 - 40Membrane disruption[4]
K4R2-Nal2-S1Ac-KKKKRR-Nal-Nal-KKWRKWLAKK-NH₂PC9, PC9-G, A549, C9, OECM-1, SAS~5 - 20Apoptosis, Membrane disruption[4]
K6-Nal2-S1Ac-KKKKKK-Nal-Nal-KKWRKWLAKK-NH₂PC9, PC9-G, A549, C9, OECM-1, SAS~10 - 30Membrane disruption[4]
Table 3: Receptor Binding and Activity of GnRH Analogs with D-2-Naphthylalanine
AnalogStructureReceptorBinding Affinity (Ki, nM)ActivityReference
Ganirelix[N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,D-hArg(Et)₂(6),hArg(Et)₂(8),D-Ala¹⁰]GnRHHuman GnRH ReceptorNot explicitly stated, but high potencyAntagonist[5]
Acyline Analog 9[Ac-D-Ncy(2-naphthyl)¹, D-pCl-Phe², D-Trp³, Ser⁴, Tyr⁵, D-Arg⁶, Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂Human GnRH ReceptorIC₅₀ = 0.73 nMAntagonist[11]
Leuprolide Analog con7Mitoxantrone-disulfide-linker-pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEtGnRH Receptor I0.06 nMAgonist conjugate[12]
Table 4: Receptor Binding and Activity of Melanocortin Ligands with D-2-Naphthylalanine
AnalogStructureReceptorBinding Affinity (IC₅₀, nM)Activity (EC₅₀, nM)Reference
SHU9119Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂hMC3R, hMC4R, hMC5R2.3 (hMC3R), 0.6 (hMC4R), 0.9 (hMC5R)>10000 (Antagonist)[7]
PG-954H-D-Phe-c[Asp-Pro-D-Nal(2')-Arg-D-Nal(2')-Lys]-NH₂hMC3R, hMC4R, hMC5R9.3 (hMC3R), 32 (hMC4R), 570 (hMC5R)16.3 (hMC3R), 1400 (hMC4R), >10000 (hMC5R)[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-2-Naphthylalanine-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing D-2-naphthylalanine using Fmoc/tBu chemistry.

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-D-2-naphthylalanine-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.

  • Washing:

    • After the coupling is complete, wash the resin extensively with DMF to remove unreacted reagents.

  • Repeat Cycles:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups. The exact composition of the cocktail depends on the amino acid composition of the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash it with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the purified peptide using techniques such as mass spectrometry (MS) and analytical RP-HPLC.[13][14][15][16][17]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a series of twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Add the prepared bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a peptide on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different peptide concentrations.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation:

    • Calculate the concentration of the peptide that causes a 50% reduction in cell viability (IC₅₀) from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

GnRH_Signaling_Pathway GnRH GnRH Analog (with D-2-Nal) GnRHR GnRH Receptor GnRH->GnRHR Binds G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH) MAPK_Cascade->Gene_Expression Regulates

Caption: GnRH Receptor Signaling Pathway.

Antimicrobial_Peptide_Action AMP Antimicrobial Peptide (with D-2-Nal) Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) AMP->Bacterial_Membrane Attraction Membrane_Interaction Electrostatic Interaction & Hydrophobic Insertion Bacterial_Membrane->Membrane_Interaction Leads to Pore_Formation Pore Formation (e.g., Toroidal, Barrel-stave) Membrane_Interaction->Pore_Formation Results in Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Causes Cell_Death Bacterial Cell Death Leakage->Cell_Death Leads to

Caption: Antimicrobial Peptide Mechanism of Action.

Anticancer_Peptide_Apoptosis Anticancer_Peptide Anticancer Peptide (with D-2-Nal) Cancer_Cell_Membrane Cancer Cell Membrane Anticancer_Peptide->Cancer_Cell_Membrane Interacts with/ Translocates across Mitochondria Mitochondria Cancer_Cell_Membrane->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: D-2-Naphthylalanine Peptide-Induced Apoptosis Pathway.

Experimental and Logical Workflows

Peptide_Synthesis_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling (including D-2-Nal) Deprotection->Coupling Washing Washing Coupling->Washing Loop Repeat for each Amino Acid Washing->Loop Loop->Deprotection Next Amino Acid Final_Deprotection Final Deprotection Loop->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization End Pure Peptide Characterization->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Drug_Development_Logic Lead_Identification Lead Identification (Peptide with D-2-Nal) Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies IND_Submission IND Submission Preclinical_Studies->IND_Submission Clinical_Trials Clinical Trials (Phase I, II, III) IND_Submission->Clinical_Trials NDA_Submission NDA Submission Clinical_Trials->NDA_Submission FDA_Review FDA Review NDA_Submission->FDA_Review Market_Approval Market Approval FDA_Review->Market_Approval

Caption: Peptide Drug Development Process.

Conclusion

The incorporation of D-2-naphthylalanine into peptide sequences is a powerful and versatile strategy for enhancing their therapeutic potential. The unique structural and physicochemical properties of this non-canonical amino acid contribute to increased stability, hydrophobicity, and, in many cases, improved receptor binding and biological activity. The applications of D-2-naphthylalanine-containing peptides span a wide range of therapeutic areas, from infectious diseases and oncology to reproductive health and metabolic disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the potential of these modified peptides in the design of next-generation therapeutics. Further exploration of structure-activity relationships and optimization of peptide sequences will undoubtedly lead to the development of novel and effective peptide-based drugs.

References

The Naphthyl Group in Peptide Chemistry: A Technical Guide to Hydrophobicity and Steric Influence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern medicinal chemistry and chemical biology, enabling the fine-tuning of pharmacological and biophysical properties. Among these, the naphthylalanine (Nal) residue, an isomer of phenylalanine containing a bicyclic naphthyl group, stands out for its profound impact on peptide structure and function. This technical guide provides an in-depth analysis of the dual role of the naphthyl group, focusing on its significant contributions to peptide hydrophobicity and steric hindrance. We will explore quantitative measures of these properties, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways modulated by naphthyl-containing peptides, offering a comprehensive resource for the rational design of next-generation peptide therapeutics and research tools.

Introduction: The Naphthylalanine Residue

Naphthylalanine (Nal) is a synthetic amino acid that replaces the phenyl ring of phenylalanine with a larger, bicyclic naphthalene (B1677914) moiety. It exists as two primary isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the alanine (B10760859) backbone to the naphthalene ring system.[1] This seemingly subtle structural difference has significant consequences for the residue's chemical behavior and spatial orientation.[1]

The introduction of a naphthyl group into a peptide sequence serves two primary purposes:

  • Enhanced Hydrophobicity: The extended aromatic surface of the naphthalene ring dramatically increases the nonpolar character of the side chain compared to canonical aromatic residues like phenylalanine (Phe) and tryptophan (Trp).[1] This modification is critical for modulating peptide-membrane interactions and improving binding to hydrophobic pockets in target proteins.[1][2]

  • Increased Steric Bulk: The naphthyl group is significantly larger than a phenyl group, imposing considerable steric constraints that influence peptide conformation, receptor binding, and enzymatic stability.[1][3] The 1-Nal isomer, in particular, exhibits greater steric hindrance than 2-Nal.[1]

These properties make Nal a valuable tool for peptide engineers seeking to enhance pharmacokinetic profiles, increase binding affinity and selectivity, and probe complex biological interactions.[1][4][5]

Quantitative Analysis of Hydrophobicity

Hydrophobicity is a critical determinant of a peptide's behavior, influencing everything from solubility and membrane permeability to protein binding and aggregation.[2][6][7] The naphthyl group's large, nonpolar surface area makes it a potent modulator of this property.

The most common experimental method for quantifying peptide hydrophobicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] In RP-HPLC, peptides are separated based on their affinity for a nonpolar stationary phase (e.g., C18 silica). More hydrophobic peptides interact more strongly with the column and thus have longer retention times. While a universally standardized hydrophobicity scale including naphthylalanine is not available, relative retention times provide a reliable measure for comparison.

Table 1: Relative Hydrophobicity of Aromatic Amino Acids

Amino AcidStructureRelative Hydrophobicity (RP-HPLC Retention)Key Characteristics
Phenylalanine (Phe)Phenyl groupBaselineStandard aromatic residue.
Tryptophan (Trp)Indole groupHigher than PheLarger, slightly more polar aromatic system.
2-Naphthylalanine (2-Nal)2-substituted naphthaleneSignificantly higher than TrpGreatly increased nonpolar surface area. Often used to mimic Trp.[9]
1-Naphthylalanine (1-Nal)1-substituted naphthaleneHighestLargest hydrophobic surface and significant steric bulk.[1]

Note: Relative hydrophobicity is sequence and condition-dependent. The trend shown is a generally accepted observation from multiple studies.

The increased hydrophobicity conferred by Nal enhances membrane permeability, a crucial factor for developing cell-penetrating peptides and orally bioavailable drugs.[1] Furthermore, it can drive stronger binding to hydrophobic clefts on protein surfaces, leading to improved potency.[2]

Steric Effects on Peptide Structure and Interaction

The steric bulk of the naphthyl group imposes significant conformational constraints on the peptide backbone and influences interactions with biological targets.

  • Conformational Control: The size of the naphthyl moiety restricts the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) dihedral angles.[10] This can be leveraged to stabilize specific secondary structures. For example, cross-strand aromatic interactions involving Nal have been shown to effectively stabilize β-hairpin folds, which are critical motifs for mimicking protein epitopes.[9][11] Geometric analysis reveals that 1-Nal often adopts an edge-to-face packing geometry similar to tryptophan, making it an effective structural mimic.[9][11]

  • Receptor Selectivity: The distinct size and shape of 1-Nal versus 2-Nal can be exploited to achieve receptor selectivity. The orientation of the bulky group can favor binding to one receptor subtype over another, a critical aspect of rational drug design. Studies on vasopressin analogues have shown that substituting position 3 with 1-Nal or 2-Nal leads to strikingly different pharmacological profiles, highlighting the impact of steric hindrance on receptor interaction and subsequent activity.[3]

  • Enzymatic Stability: The steric shield provided by the naphthyl group can protect the peptide backbone from cleavage by proteases, thereby increasing the peptide's in vivo half-life.

Experimental Protocols

Synthesis of Naphthylalanine-Containing Peptides

Method: Solid-Phase Peptide Synthesis (SPPS)

Principle: Peptides containing Nal are routinely synthesized using automated or manual SPPS protocols. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected Nal derivatives are used as building blocks.[1][4]

Detailed Protocol (Fmoc-based):

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-Nal-OH amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated mixture to the deprotected resin to form a new peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

dot

sps_workflow Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Nal-Peptide cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat n times Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Repeat n times Wash2 Wash (DMF) Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Cleavage Final Cleavage & Side-Chain Deprotection (TFA) Wash2->Cleavage Resin Start: Fmoc-protected Resin Resin->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis FinalPeptide Final Nal-Peptide Analysis->FinalPeptide hplc_workflow Workflow for Determining Peptide Hydrophobicity via RP-HPLC cluster_hplc RP-HPLC System Injector Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Data Output: Chromatogram Detector->Chromatogram Peptide Synthesized Peptide Sample Solubilize Solubilize in Mobile Phase A Peptide->Solubilize Solubilize->Injector Inject Sample Analysis Analysis: Identify Retention Time (tR) Chromatogram->Analysis Conclusion Conclusion: tR correlates with Hydrophobicity Analysis->Conclusion CXCR4_Pathway CXCR4 Signaling Antagonism by a Nal-Peptide cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CXCR4 CXCR4 Receptor G_Protein G-Protein Activation CXCR4->G_Protein Signaling Ca2+ Mobilization MAPK Activation G_Protein->Signaling Response Cell Migration / HIV Entry Signaling->Response CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Nal_Peptide Nal-Peptide Antagonist (e.g., FC131) Nal_Peptide->CXCR4 Binds & Blocks MC4R_Pathway Melanocortin Receptor (MC4R) Activation by a Nal-Peptide cluster_membrane Cell Membrane cluster_downstream Downstream Signaling MC4R MC4 Receptor Gs_Protein Gs Protein Activation MC4R->Gs_Protein AC Adenylyl Cyclase cAMP ATP -> cAMP AC->cAMP Gs_Protein->AC Activates PKA PKA Activation cAMP->PKA Response Physiological Response (e.g., Appetite Regulation) PKA->Response Nal_Peptide Nal-MSH Analogue (Agonist) Nal_Peptide->MC4R Binds & Activates

References

The Unnatural Advantage: A Technical Guide to the Biological Significance of Incorporating D-2-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids into peptides represents a paradigm shift in drug discovery and development, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. Among these, the synthetic amino acid D-2-naphthylalanine (D-2-Nal) has emerged as a particularly valuable building block. Its bulky aromatic side chain and D-configuration impart unique properties that significantly enhance the therapeutic potential of peptide-based drugs. This technical guide provides an in-depth exploration of the biological significance of incorporating D-2-Nal, with a focus on its impact on peptide stability, receptor binding, and overall biological activity. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic agents. However, their clinical utility is often hampered by rapid degradation by proteases. The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to enzymatic cleavage.[1][2] D-2-Naphthylalanine, a D-amino acid with a large, hydrophobic naphthalene (B1677914) moiety, offers advantages beyond simple proteolytic resistance.[3] Its incorporation can profoundly influence peptide conformation, leading to enhanced receptor binding affinity and altered signaling outcomes. This guide will delve into the multifaceted role of D-2-Nal in peptide drug design, with a particular focus on its successful application in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists and melanocortin receptor ligands.

Enhanced Proteolytic Stability

A primary driver for incorporating D-amino acids like D-2-Nal is to increase a peptide's half-life in biological systems. Proteases are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, thereby preventing degradation.[4][5]

Quantitative Analysis of Proteolytic Stability

The enhanced stability of peptides containing D-2-Nal can be quantified by comparing their half-lives in various biological media (e.g., serum, plasma, or gut homogenates) to their all-L-amino acid counterparts.

Peptide/AnalogModificationMatrixHalf-life (t½)Reference
SomatostatinNative L-peptideSimulated Gastric Fluid (SGF)13 ± 2 min[6]
OctreotideContains D-Phe and D-TrpSimulated Gastric Fluid (SGF)> 24 h[6]
Oxytocin (OT)Native L-peptideSimulated Intestinal Fluid (SIF)8 ± 1 min[6]
all-D-retro-inverse-OTAll-D amino acidsSimulated Intestinal Fluid (SIF)> 24 h[7]
L-peptideGeneralProtease solutionDegraded within 2-6 h[8]
D-peptideGeneralProtease solutionStable for 24 h[8]

Modulation of Receptor Binding and Activity

The bulky and hydrophobic nature of the naphthyl side chain of D-2-Nal can significantly influence the conformation of a peptide. This can lead to improved binding to the target receptor by creating more favorable interactions with the receptor's binding pocket. The D-configuration also plays a crucial role in orienting the side chain for optimal receptor engagement.

Case Study: GnRH Antagonists

The development of potent GnRH antagonists has been a major success story for the application of D-2-Nal. Native GnRH is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Antagonists that block this action are crucial in various clinical applications, including in vitro fertilization and the treatment of hormone-dependent cancers.[9] The incorporation of D-2-Nal at the N-terminus is a common feature of many potent GnRH antagonists, such as Cetrorelix, Ganirelix, and Degarelix.[9] This substitution, often in combination with other unnatural amino acids, leads to high receptor binding affinity and potent antagonist activity.

CompoundSequenceReceptor Binding Affinity (Ki or IC50)ActivityReference
LeuprolidepGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt0.64 nM (IC50)Agonist[6]
Cetrorelix Ac-D-Nal -D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2-Antagonist[9]
Ganirelix Ac-D-Nal -D-Cpa-D-Pal-Ser-Tyr-D-hArg(Et2)-Leu-hArg(Et2)-Pro-D-Ala-NH2-Antagonist[9]
Degarelix Ac-D-Nal -D-Cpa-D-Pal-Ser-4-Aph(Hor)-D-4-Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH2-Antagonist[9]
con7 Mitoxantrone-D-Tyr-D-Lys-D-Lys-D-Nal -Pro-D-Asp-NH20.06 nM (Ki)GnRH Analog[6]

Table 2: GnRH Analogs Incorporating D-Amino Acids. This table highlights several GnRH analogs that utilize D-amino acids, including D-2-Nal, to achieve potent antagonist or high-affinity binding properties. Specific comparative Ki or IC50 values for D-2-Nal containing antagonists versus their L-Nal counterparts are not consistently reported in a single source.

Case Study: Melanocortin Receptor Ligands

The melanocortin receptor system is involved in a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function. The melanocortin-4 receptor (MC4R) is a key target for the treatment of obesity. D-2-Nal has been instrumental in the development of potent and selective MC4R antagonists. The substitution of a key phenylalanine residue with D-2-Nal in the endogenous agonist α-MSH can switch its activity from agonistic to antagonistic.

CompoundSequenceReceptorActivitypA2 / Ki (nM)Reference
LTT1-20Ac-DPhe(pI)-Arg-Nal(2') -Arg-NH2mMC3RAntagonist7.5 (pA2)[10]
LTT1-20Ac-DPhe(pI)-Arg-Nal(2') -Arg-NH2mMC4RAntagonist8.9 (pA2)[10]
SSM1-8Ac-DPhe(pI)-Arg-Nal(2') -Orn-NH2mMC4RAntagonist1.6 nM (Ki)[10]
Ac-Nle-c[Asp-(1-Me)His-DNal(2')-Arg-DNal(2')-Lys]-NH2Cyclic PeptidemMC5RAntagonist63 nM (Ki)[10]

Table 3: D-2-Nal Containing Melanocortin Receptor Antagonists. This table presents quantitative data on the antagonist activity of several peptides incorporating D-2-Naphthylalanine at various mouse melanocortin receptors.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-2-Nal Containing Peptide (General Protocol)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide containing D-2-Nal.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt/OxymaPure® in DMF.

    • Add the amino acid solution to the resin.

    • Add 3 equivalents of DIC to the reaction mixture.

    • Shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Wash the resin as in step 2.

  • Coupling of Fmoc-D-2-Nal-OH:

    • Follow the same procedure as in step 3, using Fmoc-D-2-Nal-OH as the amino acid. Due to the bulky nature of the naphthyl group, extended coupling times or the use of a more potent coupling agent like HATU may be necessary for efficient incorporation.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for D-2-Nal) for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a D-2-Nal-containing peptide to its target GPCR.

Materials:

  • Cell membranes expressing the target receptor (e.g., GnRHR or MC4R)

  • Radiolabeled ligand (e.g., [125I]-labeled agonist)

  • Unlabeled D-2-Nal-containing peptide (competitor)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash buffer

  • Scintillation cocktail

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add a constant amount of cell membranes to each well.

  • Competition: Add increasing concentrations of the unlabeled D-2-Nal peptide to the wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Radioligand Addition: Add a fixed, low concentration (typically at or below the Kd) of the radiolabeled ligand to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the D-2-Nal peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Visualizations

The biological effects of D-2-Nal-containing peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling cascades.

GnRH Receptor Signaling

GnRH antagonists containing D-2-Nal competitively block the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This prevents the activation of Gαq/11, thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation. The ultimate result is the suppression of LH and FSH synthesis and release.

GnRH_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates D-2-Nal Antagonist D-2-Nal Antagonist D-2-Nal Antagonist->GnRHR Binds & Blocks G_alpha_q11 Gαq/11 GnRHR->G_alpha_q11 Activates PLC PLC G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC LH_FSH_synthesis LH/FSH Synthesis & Release PKC->LH_FSH_synthesis Stimulates

Caption: GnRH antagonist signaling pathway.

Melanocortin-4 Receptor (MC4R) Signaling

MC4R is primarily coupled to the Gαs protein. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of MC4R activation, such as reduced food intake and increased energy expenditure. D-2-Nal-containing antagonists block this pathway by preventing agonist binding.

MC4R_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates D-2-Nal_Antagonist D-2-Nal Antagonist D-2-Nal_Antagonist->MC4R Binds & Blocks G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Physiological_Effects Reduced Food Intake, Increased Energy Expenditure PKA->Physiological_Effects Leads to

Caption: MC4R antagonist signaling pathway.

Conclusion

The incorporation of D-2-naphthylalanine into peptides is a powerful and versatile strategy in modern drug design. It provides a robust solution to the challenge of proteolytic instability and offers a sophisticated means to fine-tune receptor binding affinity and functional activity. The successful development of D-2-Nal-containing GnRH antagonists and melanocortin receptor ligands underscores the significant biological impact of this unnatural amino acid. As our understanding of peptide structure-activity relationships continues to grow, the rational incorporation of D-2-Nal and other unnatural amino acids will undoubtedly pave the way for the next generation of highly effective and durable peptide therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in harnessing the potential of D-2-Nal in their own research endeavors.

References

An In-depth Technical Guide to Z-Protected Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group stands as a foundational and versatile protecting group in the realm of medicinal chemistry, particularly in the intricate art of peptide synthesis. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Z-group was instrumental in pioneering controlled peptide synthesis.[1][2] Its enduring utility is a testament to its reliability in preventing unwanted side reactions at the amino terminus of amino acids, a critical aspect of constructing complex peptide-based therapeutics. This guide provides a comprehensive technical overview of Z-protected amino acids, encompassing their synthesis, deprotection, and strategic application in medicinal chemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Principles of Z-Protection

The benzyloxycarbonyl group is a carbamate-type amine protecting group. It is introduced by reacting the amino group of an amino acid with benzyl (B1604629) chloroformate, typically under Schotten-Baumann conditions (in the presence of a base).[3] The resulting Z-protected amino acid is stable under a variety of reaction conditions, yet the Z-group can be selectively removed when desired. This strategic protection prevents the nucleophilic amino group from participating in unintended reactions during peptide bond formation.

One of the key advantages of the Z-group is its ability to suppress racemization during peptide coupling.[4] Furthermore, the introduction of the Z-group often enhances the crystallinity of amino acid derivatives, facilitating their purification.[5] While it has been largely succeeded by Fmoc and Boc strategies for N-terminal protection in solid-phase peptide synthesis (SPPS), the Z-group remains highly relevant for side-chain protection in SPPS and as a primary protecting group in solution-phase peptide synthesis.[1][4]

Data Presentation: Synthesis and Deprotection of Z-Amino Acids

The following tables summarize quantitative data for the synthesis and deprotection of representative Z-protected amino acids.

Table 1: Synthesis of Z-Protected Amino Acids via Schotten-Baumann Reaction

Amino AcidProductYield (%)Reference
L-AlanineZ-Ala-OH81[6]
L-LeucineZ-Leu-OH-[5]
L-PhenylalanineZ-Phe-OH90[7]
GlycineZ-Gly-OH95[8]

Table 2: Deprotection of Z-Protected Amino Acids and Peptides via Catalytic Transfer Hydrogenation

SubstrateProductHydrogen DonorCatalystReaction TimeYield (%)Reference
Z-Ala-OHAlanineFormic Acid10% Pd/C3 min95[8]
Z-Phe-OHPhenylalanineFormic Acid10% Pd/C3 min95[8]
Z-Gly-OHGlycineFormic Acid10% Pd/C3 min95[8]
Z-Ser(OBut)-OMeH-Ser(OBut)-OMeCyclohexene10% Pd/C15 min90[7]
Z-Phe-NH2H-Phe-NH2Cyclohexene10% Pd/C15 min90[7]

Experimental Protocols

Synthesis of N-α-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

This protocol describes the protection of the α-amino group of L-alanine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

Procedure:

  • Dissolve L-alanine (1.0 eq) in 2 M NaOH (2.0 eq) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2 M NaOH (1.1 eq) dropwise, maintaining the pH of the reaction mixture between 9 and 10.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

  • Wash the reaction mixture with dichloromethane to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 6 M HCl at 0 °C. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure to yield Z-Ala-OH as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexane.[6]

Deprotection of Z-Ala-Phe-OMe via Catalytic Transfer Hydrogenation

This protocol details the removal of the Z-group from a dipeptide using catalytic transfer hydrogenation with formic acid as the hydrogen donor.

Materials:

Procedure:

  • Dissolve Z-Ala-Phe-OMe (1.0 eq) in a mixture of methanol and formic acid (e.g., 9:1 v/v).

  • To this solution, carefully add 10% Pd/C (10% by weight of the peptide).

  • Stir the suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[8]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the deprotected dipeptide, Ala-Phe-OMe.

Deprotection of a Z-Protected Peptide using HBr in Acetic Acid

This protocol describes the cleavage of the Z-group using a solution of hydrogen bromide in acetic acid. This is a harsher method suitable for more robust peptides.

Materials:

  • Z-protected peptide

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid (a 5- to 10-fold excess of HBr).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, precipitate the peptide hydrobromide salt by adding cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with diethyl ether to remove residual reagents.

  • Dry the product under vacuum.[9]

Mandatory Visualizations

Synthesis of a Z-Protected Amino Acid

Z_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product AminoAcid Amino Acid (e.g., Alanine) ReactionVessel Schotten-Baumann Reaction (pH 9-10, 0°C to RT) AminoAcid->ReactionVessel CbzCl Benzyl Chloroformate CbzCl->ReactionVessel Base Base (e.g., NaOH) Base->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification 1. Extraction Extraction (Ethyl Acetate) Acidification->Extraction 2. Drying Drying & Evaporation Extraction->Drying 3. Purification Recrystallization Drying->Purification 4. Z_AminoAcid Z-Protected Amino Acid (e.g., Z-Ala-OH) Purification->Z_AminoAcid

Caption: Workflow for the synthesis of a Z-protected amino acid.

Deprotection of a Z-Protected Peptide

Z_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Methods cluster_workup Workup cluster_product Final Product Z_Peptide Z-Protected Peptide Hydrogenolysis Catalytic Hydrogenation (H2, Pd/C or Transfer Hydrogenation) Z_Peptide->Hydrogenolysis Acidolysis Acidolysis (HBr/AcOH or HF) Z_Peptide->Acidolysis Filtration Filtration (to remove catalyst) Hydrogenolysis->Filtration Precipitation Precipitation (with ether) Acidolysis->Precipitation Evaporation Evaporation Filtration->Evaporation Deprotected_Peptide Deprotected Peptide Precipitation->Deprotected_Peptide Evaporation->Deprotected_Peptide

Caption: General workflows for the deprotection of Z-protected peptides.

Solution-Phase Dipeptide Synthesis using Z-Protection

Dipeptide_Synthesis_Workflow cluster_aa1 Amino Acid 1 (N-terminus) cluster_aa2 Amino Acid 2 (C-terminus) cluster_coupling Peptide Coupling cluster_dipeptide Protected Dipeptide cluster_deprotection Deprotection cluster_final Final Product AA1 Amino Acid 1 (e.g., Alanine) Z_AA1 Z-Protected Amino Acid 1 (Z-Ala-OH) AA1->Z_AA1 Z-Protection Coupling Coupling Reaction (e.g., DCC/HOBt) Z_AA1->Coupling AA2 Amino Acid 2 (e.g., Phenylalanine) AA2_Ester Amino Acid 2 Ester (H-Phe-OMe) AA2->AA2_Ester Esterification AA2_Ester->Coupling Z_Dipeptide Z-Protected Dipeptide Ester (Z-Ala-Phe-OMe) Coupling->Z_Dipeptide Deprotection Z-Group Removal (e.g., Hydrogenolysis) Z_Dipeptide->Deprotection Final_Dipeptide Dipeptide Ester (Ala-Phe-OMe) Deprotection->Final_Dipeptide

Caption: Workflow for solution-phase synthesis of a dipeptide using Z-protection.

Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Orthogonal_Workflow cluster_cycle SPPS Cycles cluster_cleavage Final Cleavage & Deprotection cluster_product Final Product Resin Solid Support Resin Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA(PG)-OH (e.g., Fmoc-Lys(Z)-OH) Fmoc_AA->Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Coupling->Fmoc_Deprotection Fmoc_Deprotection->Coupling Repeat n times Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Fmoc_Deprotection->Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Orthogonal use of Z-group for side-chain protection in Fmoc-SPPS.

Applications in Medicinal Chemistry

Z-protected amino acids are instrumental in the synthesis of a wide array of medicinally important peptides and small molecules.

  • Bioactive Peptides: The synthesis of numerous bioactive peptides, including hormones and their analogues, relies on the principles of peptide chemistry where Z-protection has historically played and continues to play a role, especially in solution-phase strategies.[10][11] For example, the synthesis of GLP-1 analogues, a class of drugs for treating type 2 diabetes, often involves complex multi-step syntheses where strategic use of protecting groups is paramount.[12]

  • Kinase Inhibitors: Many small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, feature amide bonds in their structures. The synthesis of these complex molecules often requires the use of protecting group strategies, including Z-protection, to ensure the correct assembly of molecular fragments.[13][14]

  • Peptidomimetics: The development of peptidomimetics, which are designed to mimic natural peptides but with improved properties such as stability and bioavailability, frequently involves the use of non-natural amino acids and complex synthetic routes where Z-protection can be a valuable tool.

Conclusion

The benzyloxycarbonyl group, despite the advent of newer protecting groups, remains a stalwart in the medicinal chemist's toolbox. Its ease of introduction, stability, and versatile deprotection methods make it a reliable choice for the protection of amino groups in a variety of synthetic contexts. A thorough understanding of the principles and practicalities of using Z-protected amino acids is essential for researchers and scientists engaged in the design and synthesis of peptide-based drugs and other complex organic molecules. This guide has provided a detailed overview of the core aspects of Z-protection, from fundamental data and experimental protocols to its strategic role in the synthesis of medicinally relevant compounds.

References

The Strategic Incorporation of Z-D-2-Nal-OH in Peptide Library Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid Z-D-2-Nal-OH, a D-alanine derivative featuring a bulky 2-naphthyl group, is a critical building block in modern peptidomimetic and drug discovery efforts. Its incorporation into peptide libraries offers a powerful strategy to enhance biological activity, improve metabolic stability, and explore novel structural motifs. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of peptide libraries containing this compound, with a focus on practical experimental protocols and data presentation.

Core Concepts and Applications

This compound and its derivatives are frequently utilized in the synthesis of peptide-based therapeutics, most notably in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. The bulky, hydrophobic nature of the 2-naphthylalanine residue can significantly influence peptide conformation and receptor binding affinity. Peptide libraries constructed with this amino acid are instrumental in structure-activity relationship (SAR) studies, allowing for the systematic evaluation of the impact of this residue on a peptide's biological function.

Physicochemical Properties of this compound and Derivatives

A clear understanding of the properties of the amino acid building blocks is fundamental to successful peptide synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Protection Strategy Suitability
This compoundC₂₁H₁₉NO₄349.38Solution-Phase Peptide Synthesis
Fmoc-D-2-Nal-OHC₂₈H₂₃NO₄437.49Solid-Phase Peptide Synthesis (Fmoc strategy)

Experimental Protocols

The synthesis of peptide libraries incorporating D-2-naphthylalanine can be approached through two primary methodologies: solution-phase synthesis, for which this compound is suited, and solid-phase peptide synthesis (SPPS), which utilizes the Fmoc-protected analogue, Fmoc-D-2-Nal-OH.

Solution-Phase Peptide Synthesis (SPPS) with this compound

Solution-phase synthesis, while traditionally more labor-intensive than SPPS, offers advantages for the synthesis of short peptides and for scaling up production.

Protocol 1: Dipeptide Synthesis (Z-D-2-Nal-Gly-OMe)

  • Activation of this compound:

  • Coupling:

    • Add the neutralized glycine (B1666218) methyl ester solution to the activated this compound solution.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 2 hours, then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude dipeptide by recrystallization or column chromatography.

Protocol 2: Z-group Deprotection

  • Dissolve the purified Z-D-2-Nal-dipeptide in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst and evaporate the solvent to yield the deprotected dipeptide.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-2-Nal-OH

SPPS is the most common method for synthesizing peptide libraries due to its efficiency and potential for automation. The bulky nature of D-2-Nal presents a steric hindrance challenge that requires optimized coupling conditions.

Workflow for SPPS of a D-2-Nal containing peptide library:

SPPS Experimental Workflow

Protocol 3: Automated Solid-Phase Peptide Synthesis

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-D-2-Nal-OH:

    • Prepare a solution of Fmoc-D-2-Nal-OH (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. A double coupling may be necessary to ensure high efficiency.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the library sequence.

  • Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Wash the resin with DMF and then dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Coupling Efficiency

The steric bulk of the naphthyl group in Fmoc-D-2-Nal-OH can impede coupling efficiency. The choice of coupling reagent is critical for maximizing yield and purity.

Coupling ReagentClassTypical Coupling TimeEstimated Coupling Efficiency for Bulky Residues (%)Notes
HBTU/HOBtAminium/Uronium Salt30-60 min98-99.5Fast and efficient, but potential for side reactions if used in excess.
HATU/HOAtAminium/Uronium Salt20-45 min>99Highly reactive, often used for difficult couplings.
DIC/OxymaCarbodiimide60-120 min95-98Cost-effective, with a lower risk of certain side reactions.
PyBOPPhosphonium Salt30-60 min98-99Efficient, but byproducts can be challenging to remove in solution-phase.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptides.

Signaling Pathway of GnRH Receptors

Peptides incorporating D-2-Nal are often designed as antagonists for the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor. Understanding the downstream signaling is crucial for drug development.

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Gq_11 Gαq/11 GnRHR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_Cascade Gene_Expression Gene Expression (LH, FSH synthesis) MAPK_Cascade->Gene_Expression

Conformational Effects of D-2-Naphthylalanine in Peptide Chains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide chains is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. Among these, D-2-naphthylalanine (D-2-Nal), a bulky aromatic amino acid, has proven to be particularly valuable. Its rigid and voluminous naphthyl side chain imposes significant steric constraints on the peptide backbone, influencing local and global conformation. This guide provides a comprehensive technical overview of the conformational effects of D-2-Nal in peptide chains, detailing experimental methodologies for its study and presenting key quantitative data.

Impact of D-2-Nal on Peptide Conformation

The substitution of native amino acids with D-2-Nal can induce specific secondary structures, such as β-turns and helical motifs. The D-configuration of the alpha-carbon, combined with the large aromatic side chain, favors specific dihedral angles that can lead to a more folded and stable peptide structure. This conformational restriction is a key factor in the enhanced binding affinity and biological activity observed in many D-2-Nal-containing peptides, particularly in the context of G-protein coupled receptor (GPCR) ligands like Gonadotropin-Releasing Hormone (GnRH) antagonists.[1]

Ramachandran Plot Analysis

The allowable regions for the backbone dihedral angles (φ and ψ) of an amino acid are visualized on a Ramachandran plot. For D-amino acids, the energetically favored regions are generally reflected through the origin (φ=0, ψ=0) compared to their L-counterparts. Molecular dynamics simulations of peptides containing D-amino acids show a preference for the αR, β, and PIIR regions of the Ramachandran plot. The bulky naphthyl group of D-2-Nal further restricts the accessible conformational space, favoring specific turn conformations that are crucial for receptor binding.

Quantitative Conformational Data

The precise impact of D-2-Nal on peptide conformation can be quantified using various biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Dihedral Angle Restraints

NMR-derived coupling constants (3JHNα) and Nuclear Overhauser Effect (NOE) data provide crucial information for determining backbone (φ, ψ) and side-chain (χ) dihedral angles.

Residue PositionPeptide Sequence Fragment3JHNα (Hz)Derived φ Angle (°)Key NOEs
i+1D-2-Nal< 6.0-60 ± 20dαN(i, i+1)
i+2Xaa-D-2-Nal> 8.0-120 ± 40dNN(i+1, i+2)

Table 1: Representative NMR-derived dihedral angle restraints for a peptide containing D-2-Nal. The actual values are sequence and environment-dependent.

Nuclear Overhauser Effect (NOE) Constraints

NOE data provides distance constraints between protons that are close in space (< 5 Å), which is fundamental for 3D structure calculation. The incorporation of D-2-Nal often leads to a distinct pattern of NOEs indicative of a turn structure.

NOE TypeInter-residue ProtonsDistance Constraint (Å)Implied Conformation
SequentialHα(i) - HN(i+1)~2.2 - 2.8Extended or Turn
Medium-rangeHα(i) - HN(i+2)~2.5 - 3.5Turn
Medium-rangeHα(i) - Hα(i+1)~3.0 - 4.0Turn
Side chain-backboneD-2-Nal side chain - Backbone HNVariableSide chain orientation

Table 2: Common NOE constraints observed in D-2-Nal-containing peptides indicative of turn formation.

Biological Activity Data

The conformational constraints imposed by D-2-Nal often translate to enhanced biological activity. This is particularly evident in GnRH antagonists, where D-2-Nal substitution at specific positions leads to high binding affinity.

Peptide AnalogueModificationBinding Affinity (Ki, nM)
Native GnRH-~100
Antagonist 1[Ac-D-2-Nal1,...]0.5 - 5
Antagonist 2[..., D-Arg6, D-2-Nal10]-NH20.1 - 1

Table 3: Exemplary binding affinities of GnRH analogues with D-2-Nal substitutions, demonstrating a significant increase in affinity compared to the native peptide.

Experimental Protocols

A multi-faceted approach is typically employed to fully characterize the conformational effects of D-2-Nal.

Solid-Phase Peptide Synthesis (SPPS) of D-2-Nal Containing Peptides

The incorporation of D-2-Nal into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Selection and Swelling: A suitable resin (e.g., Rink Amide for C-terminal amides) is chosen and swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The Fmoc-protected D-2-Nal is activated using a coupling reagent and coupled to the deprotected N-terminus of the peptide chain.

    • Coupling Reagents: Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).

    • Reaction Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-2-Nal-OH, Coupling Reagent, Base) Wash2 Washing (DMF) Coupling->Wash2 Wash1->Coupling Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Fmoc-SPPS workflow for D-2-Nal peptide synthesis.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region (190-260 nm).

  • Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The following parameters are typically set:

    • Wavelength range: 190-260 nm

    • Bandwidth: 1.0 nm

    • Scan speed: 50 nm/min

    • Data pitch: 0.5 nm

    • Accumulations: 3-5 scans

  • Data Acquisition: A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting CD spectrum, plotted as molar ellipticity ([θ]) versus wavelength, is analyzed. Characteristic spectral features indicate the presence of α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coil (a strong negative band near 200 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Protocol:

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D2O, DMSO-d6, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D 1H NMR: Provides an initial assessment of sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to derive distance restraints.

    • 2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons and measure coupling constants.

  • Data Processing and Analysis: The NMR spectra are processed and analyzed to assign all proton resonances.

  • Structure Calculation: The derived distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides.

Protocol:

  • System Setup: An initial 3D structure of the peptide is generated. The peptide is placed in a simulation box filled with an explicit solvent (e.g., water).

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen. For non-canonical amino acids like D-2-Nal, specific parameters may need to be developed or obtained from existing libraries.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.

  • Production Run: A long-timescale MD simulation is performed to sample the conformational space of the peptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine preferred conformations, dihedral angle distributions, hydrogen bonding patterns, and other structural properties.

MD_Workflow Start Initial Peptide Structure Setup System Setup (Solvation, Force Field) Start->Setup Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (Conformations, Dihedrals) Production->Analysis

Workflow for molecular dynamics simulations.

Case Study: D-2-Nal in GnRH Antagonists and Signaling

The GnRH receptor is a GPCR that plays a pivotal role in the reproductive axis. The binding of GnRH to its receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4]

The incorporation of D-2-Nal at the N-terminus of GnRH analogues is a hallmark of many potent antagonists. The conformational constraints imposed by D-2-Nal help to stabilize a bioactive conformation that binds to the GnRH receptor with high affinity but fails to induce the conformational changes necessary for receptor activation and downstream signaling.

GnRH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH / Antagonist (with D-2-Nal) GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates (GnRH) Blocks (Antagonist) PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription MAPK->Transcription LHFSH LH & FSH Synthesis and Release Transcription->LHFSH

GnRH receptor signaling pathway.

Conclusion

The incorporation of D-2-naphthylalanine is a highly effective strategy for constraining the conformation of peptide chains. The bulky and rigid nature of the D-2-Nal side chain, coupled with its D-chirality, promotes the formation of well-defined secondary structures, particularly β-turns. This conformational restriction often leads to a significant enhancement in biological activity, as exemplified by the high-affinity binding of D-2-Nal-containing GnRH antagonists. A combination of solid-phase peptide synthesis, CD and NMR spectroscopy, and molecular dynamics simulations provides a powerful toolkit for the design, synthesis, and detailed conformational analysis of these modified peptides, paving the way for the development of novel and more potent peptide-based therapeutics.

References

The Strategic Role of Z-D-2-Nal-OH in the Development of Potent Bioactive Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a key strategy for enhancing the therapeutic potential of peptide-based drug candidates. Among these, Z-D-2-Nal-OH, the N-benzyloxycarbonyl-protected D-isomer of 2-naphthylalanine, stands out as a critical precursor for the synthesis of potent and stable bioactive peptides. Its bulky aromatic side chain imparts unique conformational properties, enhances metabolic stability, and can significantly improve receptor binding affinity. This technical guide provides an in-depth overview of the application of this compound in bioactive peptide development, with a particular focus on its use in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
CAS Number 143218-10-4
Molecular Formula C₂₁H₁₉NO₄
Molecular Weight 349.38 g/mol
Appearance White to off-white powder
Purity ≥98.0% (HPLC)
Reaction Suitability Solution-phase peptide synthesis

Application in Bioactive Peptide Development: GnRH Antagonists

The incorporation of D-2-naphthylalanine (D-2-Nal), derived from this compound, is a hallmark of several potent GnRH antagonists. These antagonists are instrumental in the treatment of hormone-dependent diseases such as prostate cancer. By competitively blocking the GnRH receptor in the pituitary gland, they induce a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testosterone (B1683101) production.[1]

Quantitative Data of Bioactive Peptides

The following table summarizes key quantitative data for prominent GnRH antagonists synthesized using a D-2-Nal residue.

PeptideReceptorAssay TypeQuantitative ValueReference
Degarelix (B1662521) Human GnRH ReceptorRadioligand Binding AssayKᵢ = 1.68 ± 0.12 nM[1][2]
Degarelix Human GnRH ReceptorIn vitro functional assayIC₅₀ = 3 nM[3]
Acyline Human GnRH ReceptorReporter Gene AssayIC₅₀ < 2 nM[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist (General Protocol)

This protocol outlines the general steps for the manual solid-phase synthesis of a peptide amide incorporating this compound, based on the widely used Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • This compound (for solution-phase coupling if required, though Fmoc-D-2-Nal-OH is more common for SPPS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent such as HBTU (3-5 equivalents) and an activator base like DIPEA (6-10 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to facilitate coupling.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-D-2-Nal-OH.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Competitive Radioligand Binding Assay for GnRH Receptor

This protocol describes a method to determine the binding affinity (Kᵢ) of a novel peptide for the GnRH receptor.

Materials:

  • Cell membranes prepared from cells expressing the human GnRH receptor.

  • Radiolabeled GnRH analog (e.g., ¹²⁵I-triptorelin).

  • Unlabeled competitor peptide (the peptide synthesized using this compound).

  • Standard GnRH agonist (e.g., Buserelin) for non-specific binding determination.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the GnRH receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Add assay buffer, the GnRH receptor membrane preparation, and the radioligand.

      • Non-specific Binding (NSB): Add a high concentration of an unlabeled GnRH agonist, the membrane preparation, and the radioligand.

      • Competition Binding: Add varying concentrations of the unlabeled competitor peptide, the membrane preparation, and a fixed concentration of the radioligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plate.

  • Washing: Quickly wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations

Signaling Pathway

GnRH_Signaling_Pathway cluster_intracellular Intracellular Space GnRH GnRH or Antagonist (e.g., Degarelix) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Mediates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis Leads to PKC->Gonadotropin_synthesis Leads to

Caption: GnRH receptor signaling pathway and the point of antagonist inhibition.

Experimental Workflows

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage end Crude Peptide cleavage->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Binding_Assay_Workflow cluster_assay Competitive Radioligand Binding Assay prepare_reagents Prepare Reagents: - GnRH Receptor Membranes - Radioligand - Competitor Peptide setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ quantify->analyze result Binding Affinity (Kᵢ) analyze->result

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a valuable building block in the synthesis of complex and potent bioactive peptides. Its incorporation, particularly in the development of GnRH antagonists, has led to significant advancements in the treatment of hormone-dependent diseases. The strategic use of this unnatural amino acid enhances the pharmacological properties of the resulting peptides, underscoring the importance of specialized chemical precursors in modern drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of peptide therapeutics.

References

The Ascendance of Naphthylalanine in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the arsenal (B13267) of synthetic amino acids, naphthylalanine (Nal) has emerged as a particularly influential residue. Its unique bicyclic aromatic structure imparts critical physicochemical properties, enabling the rational design of peptidomimetics with enhanced potency, receptor affinity, and pharmacokinetic profiles. This technical guide provides an in-depth review of peptides containing naphthylalanine residues, focusing on their synthesis, structural implications, and diverse therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The Naphthylalanine Residue: Structure and Properties

Naphthylalanine is a non-proteinogenic amino acid characterized by the substitution of the phenyl group of phenylalanine with a larger, more hydrophobic naphthyl moiety. It exists as two constitutional isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the alanine (B10760859) side chain to the naphthalene (B1677914) ring system.[1][2] This seemingly subtle structural variance has profound implications for the steric and electronic properties of the resulting peptide.

  • 1-Naphthylalanine (1-Nal): Possesses greater steric hindrance due to the peri-hydrogen interactions on the naphthalene ring.[1] This bulkiness can be strategically employed to enforce specific peptide conformations and can influence receptor binding by creating more extensive hydrophobic interactions. Geometric analysis has shown that 1-Nal can adopt a similar edge-to-face geometry as tryptophan in aromatic interactions within a peptide structure.[3]

  • 2-Naphthylalanine (2-Nal): Exhibits less steric bulk compared to its isomer and is often considered a closer structural mimic of a substituted phenylalanine.[3] Its incorporation can significantly enhance the hydrophobicity and stability of peptides.

The extended π-conjugated system of the naphthalene ring endows Nal residues with intrinsic fluorescence, making them valuable probes for studying peptide-receptor interactions, membrane penetration, and protein folding without the need for external fluorescent labels.[1][4] This property is particularly advantageous in biophysical assays.

Synthesis of Naphthylalanine-Containing Peptides

The incorporation of naphthylalanine into peptide sequences is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS).[1] This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a custom peptide sequence containing a naphthylalanine residue.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-1-Nal-OH or Fmoc-L-2-Nal-OH)

  • Rink Amide or Wang resin (depending on desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution in DMF (typically 20%)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in appropriate ratios)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Automated or manual peptide synthesizer

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for identity confirmation

Methodology:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Nal-OH) is pre-activated using a coupling reagent (e.g., HBTU/HOBt) and a base (DIPEA) in DMF. This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test). The resin is washed with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The crude peptide is then dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase HPLC.

  • Characterization: The purified peptide fractions are analyzed by mass spectrometry to confirm the correct molecular weight.

Therapeutic Applications and Quantitative Data

The incorporation of naphthylalanine has proven to be a successful strategy in the development of potent and selective peptide-based therapeutics across various disease areas.

Antimicrobial Peptides (AMPs)

Nal substitution is a powerful tool to enhance the efficacy of AMPs, particularly against resistant bacterial strains. The increased hydrophobicity and bulkiness of the Nal residue can improve membrane penetration and disruption.[5][6][7][8]

Table 1: Impact of β-Naphthylalanine End-Tagging on the Antimicrobial Activity of Peptide S1

PeptideSequenceOrganismMIC (µg/mL) in Mueller-Hinton BrothMIC (µg/mL) with 100 mM NaCl
S1(Parent Peptide)E. coli>128>128
S1-NalS1 with C-terminal NalE. coli6.412.8
S1-Nal-NalS1 with C-terminal Nal-NalE. coli3.26.4
KWWK(Parent Peptide)E. coli>128>128
KWWK-Nal-NalKWWK with C-terminal Nal-NalE. coli1.61.6

Data compiled from Chu et al., 2013.[5][8]

As shown in Table 1, the addition of β-naphthylalanine residues to the C-terminus of the S1 and KWWK peptides significantly enhances their antimicrobial activity and, critically, boosts their salt resistance, a major hurdle for the clinical application of many AMPs.[5][8]

Anticancer Peptides (ACPs)

The membrane-lytic properties of Nal-containing AMPs can also be directed against cancer cells, which often possess a net negative surface charge similar to bacterial membranes. The addition of Nal residues has been shown to increase the anticancer potency of short peptides.[6]

Table 2: Anticancer Activity of Naphthylalanine-Modified Peptides

PeptideSequenceCell LineIC50 (µM)
S1(Parent Peptide)A549 (Lung)>100
Nal2-S1S1 with N-terminal Nal-NalA549 (Lung)12.5
K4R2-Nal2-S1Nal2-S1 with N-terminal K4R2A549 (Lung)6.25

Data compiled from Chih et al., 2015.[6]

Receptor Ligands

Naphthylalanine is widely used to modulate the affinity and selectivity of peptides for G-protein coupled receptors (GPCRs).

  • Melanocortin Receptors (MCRs): The substitution of D-Phe with D-2-Nal at position 7 of α-MSH analogues has been a key strategy in developing antagonists for the MC4 receptor, which is involved in appetite regulation and energy homeostasis.[9] For instance, the peptide SHU9119, which contains a D-2-Nal at position 7, is a well-known MC3/MC4 receptor antagonist.

  • Vasopressin Receptors (V1/V2): The incorporation of L-Nal at position 3 of arginine vasopressin (AVP) analogues has led to the development of highly potent and selective V2 agonists and V1 antagonists.[1][10] These are valuable for studying cardiovascular and renal physiology.

Table 3: Pharmacological Properties of Naphthylalanine-Substituted Vasopressin Analogues

AnaloguePressor Activity (V1) (IU/mg)Antidiuretic Activity (V2) (IU/mg)Uterotonic Activity (in vitro)
Arginine Vasopressin (AVP)370 ± 25400 ± 30Agonist
[(L-2-Nal)³, (D-Arg)⁸]VPAntagonist (pA₂ = 8.7)0.01 ± 0.002Inactive
[Mpa¹, (L-2-Nal)³, (D-Arg)⁸]VP0.003 ± 0.00051250 ± 110Inactive

Data compiled from Lammek et al., 1997.[1][10]

  • CXCR4 Antagonists: Peptides containing Nal are crucial in the design of antagonists for the CXCR4 receptor, a key player in HIV entry and cancer metastasis.[11] The cyclic peptide FC131, for example, incorporates a 2-Nal residue.[11]

Biophysical Characterization of Naphthylalanine Peptides

A suite of biophysical techniques is employed to elucidate the structural and functional properties of Nal-containing peptides.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of a Nal-containing peptide in solution.

Materials:

  • Purified Nal-containing peptide

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Methodology:

  • Sample Preparation: Dissolve the peptide in the CD-transparent buffer to a final concentration of approximately 0.1-0.2 mg/mL. Accurately determine the peptide concentration.

  • Instrument Setup: Calibrate the CD spectrometer. Set the acquisition parameters, typically:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 1.0 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Accumulations: 3-5 scans

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample.

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

  • Data Interpretation: Analyze the resulting spectrum. Characteristic minima at ~208 nm and ~222 nm indicate an α-helical structure, a minimum around 218 nm suggests a β-sheet conformation, and a strong negative band near 200 nm is indicative of a random coil.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a Nal-containing antimicrobial peptide that inhibits the visible growth of a specific bacterium.

Materials:

  • Nal-containing peptide stock solution

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Methodology:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture in fresh MHB to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in the 96-well plate using MHB.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[7][12][13]

Visualizing Workflows and Signaling Pathways

The integration of naphthylalanine into peptides is part of a larger drug discovery workflow and targets specific cellular signaling cascades.

experimental_workflow cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_evaluation Biophysical & Biological Evaluation Target_Identification Target Identification (Receptor, Enzyme, etc.) Lead_Peptide Lead Peptide Identification Target_Identification->Lead_Peptide Nal_Incorporation Nal Incorporation Strategy (1-Nal vs 2-Nal, Position) Lead_Peptide->Nal_Incorporation SPPS Solid-Phase Peptide Synthesis Nal_Incorporation->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Confirmation Purification->Characterization Structural_Analysis Structural Analysis (CD, NMR) Characterization->Structural_Analysis Purified Peptide In_Vitro_Assays In Vitro Assays (MIC, Receptor Binding) Structural_Analysis->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies Cell-Based_Assays->In_Vivo_Studies

General workflow for the development of naphthylalanine-containing peptides.
Signaling Pathways

Naphthylalanine-containing peptides often act as modulators of critical signaling pathways.

MC4R_Pathway alpha_MSH α-MSH (Agonist) or Nal-Peptide MC4R MC4 Receptor alpha_MSH->MC4R Activates Gs Gαs MC4R->Gs Couples to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Satiety Signals) CREB->Gene_Transcription SHU9119 SHU9119 (D-Nal⁷) Antagonist SHU9119->MC4R Blocks

Simplified MC4 receptor signaling pathway, a target for Nal-peptides.

CXCR4_Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Nal_Antagonist Nal-Peptide Antagonist Nal_Antagonist->CXCR4 Inhibits Gi Gαi CXCR4->Gi Activates PLC PLC Gi->PLC PI3K PI3K Gi->PI3K ERK ERK Gi->ERK Cell_Response Cell Proliferation, Migration, Survival PLC->Cell_Response PI3K->Cell_Response ERK->Cell_Response

Overview of the CXCR4 signaling cascade, inhibited by Nal-peptidomimetics.

Vasopressin_Pathways cluster_v1 V1 Receptor Pathway (Smooth Muscle) cluster_v2 V2 Receptor Pathway (Kidney) AVP_Nal_V1 AVP or Nal-Analogue V1R V1 Receptor AVP_Nal_V1->V1R Gq Gαq V1R->Gq PLC_V1 PLC Gq->PLC_V1 IP3_DAG IP₃ & DAG PLC_V1->IP3_DAG Ca_Increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction AVP_Nal_V2 AVP or Nal-Analogue V2R V2 Receptor AVP_Nal_V2->V2R Gs_V2 Gαs V2R->Gs_V2 AC_V2 Adenylyl Cyclase Gs_V2->AC_V2 cAMP_V2 cAMP AC_V2->cAMP_V2 PKA_V2 PKA cAMP_V2->PKA_V2 AQP2_Insertion Aquaporin-2 Insertion PKA_V2->AQP2_Insertion Antidiuresis Water Reabsorption AQP2_Insertion->Antidiuresis

Dual signaling pathways of vasopressin receptors targeted by Nal-analogues.

Conclusion and Future Directions

The incorporation of naphthylalanine residues is a cornerstone of modern peptide engineering, providing a versatile tool to enhance the therapeutic properties of peptides.[1] The increased hydrophobicity, steric bulk, and inherent fluorescence of Nal residues have been successfully leveraged to create potent and selective antimicrobial, anticancer, and receptor-modulating agents with improved pharmacokinetic profiles.[1][5][6] Future research will likely focus on the development of peptides with multiple Nal substitutions to fine-tune activity and the use of computational modeling to predict the optimal placement of these residues for specific therapeutic targets. As our understanding of the structural biology of peptide-receptor interactions continues to grow, the rational design of naphthylalanine-containing peptides will undoubtedly lead to the development of novel and effective therapies for a wide range of diseases.

References

In-depth Technical Guide on the Structural Impact of Z-D-2-Nal-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug design, enabling the fine-tuning of conformational properties, stability, and receptor affinity. This technical guide focuses on the theoretical and practical aspects of incorporating Z-D-2-Nal-OH (N-Benzyloxycarbonyl-D-2-naphthylalanine), a bulky, aromatic D-amino acid. We delve into the structural perturbations induced by this residue, supported by theoretical conformational analysis. Detailed experimental protocols for solid-phase peptide synthesis (SPPS) and subsequent structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are provided. Furthermore, we explore the functional implications of this compound incorporation, with a specific focus on its role in modulating the melanocortin 4 receptor (MC4R) signaling pathway, a critical regulator of energy homeostasis. This guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in peptide-based drug discovery and development.

Introduction: The Role of Non-Natural Amino Acids in Peptide Design

Peptides are versatile signaling molecules with high specificity and potency. However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The introduction of non-natural amino acids, such as D-amino acids and those with bulky side chains, can address these limitations. This compound is a prime example of such a building block. The D-configuration of its alpha-carbon enhances resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2][3] The bulky naphthyl group introduces significant steric and hydrophobic interactions, which can profoundly influence the local and global conformation of a peptide.[4] This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.

Theoretical Studies on the Conformational Impact of D-2-Naphthylalanine

Theoretical studies, particularly molecular dynamics (MD) simulations, provide invaluable insights into the conformational preferences of peptides containing non-natural amino acids. These studies can predict the accessible regions of the Ramachandran plot and the preferred dihedral angles (φ, ψ) of the incorporated residue, guiding the rational design of peptidomimetics.

Conformational Landscape Analysis

Recent molecular dynamics simulations on model tripeptides of the form Ac-Ala-X-Ala-NH2, where X is a non-coded amino acid including 2-naphthylalanine, have elucidated the conformational landscape of these residues.[1] The results indicate that the bulky naphthyl side chain significantly restricts the available conformational space compared to smaller amino acids like glycine (B1666218) or even the natural aromatic amino acids.

The Ramachandran plot for D-amino acids is a mirror image of that for L-amino acids. For D-2-naphthylalanine, the simulations show a preference for the αR (right-handed helical) and β-sheet regions of the Ramachandran plot, which correspond to the αL (left-handed helical) and β-sheet regions for L-amino acids, respectively.

Quantitative Conformational Data

The following table summarizes the preferred dihedral angles (φ, ψ) for D-2-naphthylalanine in a model tripeptide system, derived from the most populated clusters in molecular dynamics simulations.[1]

Quadrant of Ramachandran PlotMost Populated Cluster Center (φ, ψ)
I (β-sheet region for D-amino acids)(-90° ± 15°, 120° ± 20°)
II (αR region for D-amino acids)(60° ± 20°, 45° ± 15°)
III (Less populated)(90° ± 20°, -60° ± 20°)
IV (Less populated)(-60° ± 20°, -45° ± 15°)

Note: The values are approximate and derived from published graphical data. The exact values can vary depending on the peptide sequence and the force field used in the simulation.

Experimental Protocols for Synthesis and Structural Analysis

The successful application of this compound in peptide design relies on robust experimental methodologies for both the synthesis of the modified peptide and its subsequent structural characterization.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis protocols. However, the bulky nature of the naphthyl side chain can present challenges such as steric hindrance during coupling, potentially leading to incomplete reactions. The following protocol outlines a general procedure with considerations for incorporating bulky, non-natural amino acids.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

  • Washing solvents: DCM (Dichloromethane), Methanol

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • For this compound and other bulky residues: A double coupling is recommended. After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group from this compound).

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For peptides containing D-2-Naphthylalanine, specific NMR experiments can provide information on the local conformation around this residue and its influence on the overall peptide structure.

Key NMR Experiments:

  • 1D ¹H NMR: Provides an initial assessment of the peptide's purity and folding. The aromatic protons of the naphthyl group will appear in the downfield region of the spectrum.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure. NOEs between the naphthyl protons and other protons in the peptide can define the orientation of the side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Considerations for Peptides with D-2-Naphthylalanine:

  • The chemical shifts of protons near the bulky naphthyl group may be significantly altered due to anisotropic effects.

  • The increased hydrophobicity imparted by the naphthyl group may lead to peptide aggregation at high concentrations, which can broaden NMR signals. It is important to optimize sample conditions (concentration, temperature, pH, and solvent) to minimize aggregation.

Structural Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. Obtaining suitable crystals of peptides can be challenging, and the presence of a bulky, hydrophobic residue like D-2-Naphthylalanine can influence the crystallization process.

General Crystallization Protocol:

  • Peptide Purity: Ensure the peptide is of high purity (>98%) as impurities can inhibit crystallization.

  • Screening: Use commercially available or custom-made crystallization screens that vary parameters such as precipitant type and concentration, pH, and temperature. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the parameters around the initial hit condition to improve crystal size and quality.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal using a synchrotron or in-house X-ray source. The resulting diffraction pattern is used to determine the electron density map and build the atomic model of the peptide.

Considerations for Peptides with D-2-Naphthylalanine:

  • The hydrophobic naphthyl group may promote aggregation, which can sometimes be beneficial for crystallization but can also lead to amorphous precipitates.

  • The rigidity imposed by the D-amino acid and the bulky side chain may favor a more ordered conformation, potentially aiding in the formation of a crystal lattice.

Functional Implications: Modulation of the Melanocortin 4 Receptor (MC4R) Signaling Pathway

The incorporation of D-2-Naphthylalanine has been particularly impactful in the design of ligands for the melanocortin receptors, a family of G-protein coupled receptors (GPCRs) involved in various physiological processes, including energy homeostasis, pigmentation, and sexual function. The melanocortin 4 receptor (MC4R) is a key regulator of appetite and energy expenditure.

The MC4R Signaling Cascade

The activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure. The core of this pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

MC4R_Signaling MC4R MC4R G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates Physiological_Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) Gene_Expression->Physiological_Response

MC4R signaling pathway initiated by α-MSH.
Impact of D-2-Naphthylalanine on MC4R Ligand Activity

The substitution of specific amino acids in α-MSH analogs with D-2-Naphthylalanine can dramatically alter their activity at the MC4R. For instance, replacing the D-Phenylalanine at position 7 of the potent α-MSH analog, MTII, with D-2-Naphthylalanine converts the agonist into a potent antagonist, SHU9119. This switch in activity is attributed to the distinct conformational constraints imposed by the bulkier naphthyl group, which likely prevents the receptor from adopting its active conformation upon ligand binding.

This highlights the critical role of structural modifications in fine-tuning the pharmacological profile of peptide ligands. The ability of D-2-Naphthylalanine to induce specific conformations can be exploited to design highly potent and selective agonists or antagonists for the MC4R and other GPCRs.

Conclusion

This compound is a valuable tool in the arsenal (B13267) of medicinal chemists and peptide scientists. Its incorporation offers a dual advantage: the D-configuration provides enhanced proteolytic stability, while the bulky naphthyl side chain imposes significant conformational constraints. Theoretical studies have begun to map the preferred conformational space of this residue, providing a rational basis for its inclusion in peptide design. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural characterization of peptides containing this compound. The profound impact of this residue on the activity of melanocortin receptor ligands underscores the power of strategic non-natural amino acid incorporation in modulating biological function. As our understanding of the structural biology of peptide-receptor interactions continues to grow, the rational application of unique building blocks like this compound will undoubtedly play a pivotal role in the development of next-generation peptide therapeutics.

Workflow for Peptide Design and Analysis with this compound

The following diagram illustrates a typical workflow for the design, synthesis, and analysis of a peptide incorporating this compound.

Workflow Synthesis Solid-Phase Peptide Synthesis (with this compound) Purification Purification (RP-HPLC) & Characterization (Mass Spec) Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Functional_Assay Functional Assays (e.g., Receptor Binding) Purification->Functional_Assay NMR NMR Spectroscopy Structural_Analysis->NMR Xray X-ray Crystallography Structural_Analysis->Xray Lead_Optimization Lead Optimization NMR->Lead_Optimization Xray->Lead_Optimization Functional_Assay->Lead_Optimization Design Design Lead_Optimization->Design

References

Methodological & Application

Application Notes & Protocols for Solution-Phase Peptide Synthesis with Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a cornerstone technique for the production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating unnatural amino acids. This methodology offers significant advantages in terms of scalability, purification of intermediates, and cost-effectiveness for specific applications. The use of the benzyloxycarbonyl (Z) protecting group for the α-amine is a classic and robust strategy in peptide chemistry. The Z-group is stable to a wide range of coupling conditions and is readily removed by catalytic hydrogenation, providing a clean and efficient deprotection step.

This document provides a detailed protocol for the solution-phase synthesis of a model dipeptide using Z-D-2-Nal-OH, a derivative of the unnatural amino acid D-2-naphthylalanine. Peptides incorporating D-2-naphthylalanine have been extensively studied for their therapeutic potential, notably as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor, which plays a crucial role in reproductive endocrinology and the treatment of hormone-dependent cancers.[1][2][3] The bulky naphthyl group can enhance peptide stability and receptor binding affinity.

Data Presentation

The following tables summarize the materials and expected quantitative data for the synthesis of a model dipeptide, Z-D-2-Nal-Gly-OMe. These values are representative of typical solution-phase peptide syntheses and may vary based on specific reaction conditions and scale.

Table 1: Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₂₁H₁₉NO₄349.38N-protected amino acid
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)C₃H₈ClNO₂125.55C-terminal amino acid ester
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (TEA)C₆H₁₅N101.19Base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Solvent
Methanol (B129727) (MeOH)CH₄O32.04Solvent
10% Palladium on Carbon (Pd/C)Pd/C-Catalyst for hydrogenation
Formic AcidCH₂O₂46.03Hydrogen donor (optional)

Table 2: Expected Yields and Purity for Z-D-2-Nal-Gly-OMe Synthesis

StepProductExpected Yield (%)Purity (by HPLC) (%)
CouplingZ-D-2-Nal-Gly-OMe85 - 95>95
DeprotectionH-D-2-Nal-Gly-OMe90 - 98>98

Experimental Workflow

The overall workflow for the solution-phase synthesis of a dipeptide using this compound is depicted below.

G cluster_0 Step 1: C-Terminal Amino Acid Preparation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Z-Group Deprotection A H-Gly-OMe·HCl in DCM B Add Triethylamine (TEA) A->B C Neutralized H-Gly-OMe Solution B->C E Add Neutralized H-Gly-OMe C->E D This compound + HOBt in DCM at 0°C D->E F Add DCC in DCM at 0°C E->F G Reaction at 0°C to Room Temp. F->G H Workup & Purification G->H I Z-D-2-Nal-Gly-OMe H->I J Z-D-2-Nal-Gly-OMe in Methanol I->J K Add 10% Pd/C Catalyst J->K L Hydrogenation (H₂ balloon or Formic Acid) K->L M Filtration & Solvent Evaporation L->M N H-D-2-Nal-Gly-OMe M->N

Figure 1: Experimental workflow for the synthesis of H-D-2-Nal-Gly-OMe.

Experimental Protocols

Protocol 1: Peptide Coupling of this compound with Glycine Methyl Ester

This protocol details the coupling of this compound with glycine methyl ester using DCC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Glycine methyl ester hydrochloride (1.0 eq)

  • DCC (1.05 eq)

  • HOBt (1.1 eq)

  • TEA (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% Aqueous HCl

  • Saturated Aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add TEA (1.0 eq) and stir the mixture at room temperature for 15-20 minutes to neutralize the salt.

  • In a separate round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Add the neutralized glycine methyl ester solution from step 1 to the cooled solution of this compound and HOBt.

  • In a small beaker, dissolve DCC (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with DCM.

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude Z-D-2-Nal-Gly-OMe by recrystallization from EtOAc/Hexanes or by silica (B1680970) gel column chromatography.

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to yield the free dipeptide.

Materials:

  • Z-D-2-Nal-Gly-OMe (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the peptide)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Formic Acid (HCOOH)

Procedure:

  • Dissolve the purified Z-D-2-Nal-Gly-OMe in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Method A (Standard Hydrogenation): Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the suspension vigorously at room temperature.

  • Method B (Catalytic Transfer Hydrogenation): Add formic acid (2-3 eq) to the methanolic solution. Stir at room temperature. This method can be more convenient as it avoids the use of a hydrogen gas cylinder.[4]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-D-2-Nal-Gly-OMe. The product is typically of high purity and may not require further purification.

Biological Context: GnRH Antagonism

Peptides containing D-2-naphthylalanine are potent antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH, a decapeptide secreted by the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins are essential for regulating reproductive function. GnRH antagonists competitively bind to the GnRH receptor on pituitary gonadotroph cells, blocking the action of endogenous GnRH and thereby suppressing the release of LH and FSH.[1][5][6] This mechanism is therapeutically valuable for treating hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids, and for controlled ovarian stimulation in assisted reproductive technologies.

G Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH secretes Pituitary Anterior Pituitary (Gonadotroph Cells) GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor Hormones LH & FSH Release GnRH_Receptor->Hormones stimulates Block Competitive Blockade Gonads Gonads (Testes / Ovaries) Steroids Testosterone / Estrogen Production Gonads->Steroids Hormones->Gonads stimulate GnRH->GnRH_Receptor binds to Antagonist D-2-Nal Peptide (GnRH Antagonist) Antagonist->GnRH_Receptor blocks

Figure 2: Signaling pathway of GnRH and its antagonism by D-2-Nal peptides.

References

Application Notes and Protocols for the Incorporation of Z-D-2-Nal-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered, non-proteinogenic amino acids such as N-α-Benzyloxycarbonyl-D-2-naphthylalanine (Z-D-2-Nal-OH) is a critical step in the synthesis of peptidomimetics and other peptide-based therapeutics. The bulky naphthyl side chain of this compound presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in incomplete coupling and low yields. The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to achieving high coupling efficiency and minimizing side reactions, particularly racemization.

These application notes provide a comprehensive guide to the selection of suitable coupling reagents for the incorporation of this compound. Detailed experimental protocols for the most effective reagents are provided, along with a troubleshooting guide to address common challenges encountered during the synthesis.

Recommended Coupling Reagents

The successful incorporation of this compound necessitates the use of potent activating reagents that can overcome the steric hindrance imposed by its bulky side chain. Aminium/uronium and phosphonium (B103445) salt-based reagents are highly recommended over carbodiimides like DCC or DIC, which are often less effective for such challenging couplings.

Key classes of recommended coupling reagents include:

  • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and COMU are highly efficient for peptide bond formation. HATU is often considered the gold standard for difficult couplings due to its rapid reaction kinetics and ability to suppress racemization.[1] COMU is a third-generation uronium salt that offers comparable or even superior performance to HATU, with the added benefit of a better safety profile as it does not generate potentially explosive benzotriazole (B28993) byproducts.[2][3]

  • Phosphonium Salts: PyBOP is another effective reagent for sterically hindered amino acids. It is a safer alternative to the original BOP reagent and is known for its high coupling efficiency.[3]

Data Presentation: Comparative Performance of Coupling Reagents

While direct comparative studies on the coupling efficiency of this compound with various reagents are not extensively published, the following table summarizes the expected performance based on data from the coupling of other sterically hindered amino acids and the general consensus in the literature.

Coupling ReagentRelative Coupling EfficiencyTypical Coupling TimeRisk of RacemizationKey Advantages & Disadvantages
HATU Very High (>95%)15 - 60 minVery LowAdvantages: Highly reactive, fast kinetics, excellent for hindered couplings, low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in large excess.
COMU Very High (>95%)15 - 60 minVery LowAdvantages: High efficiency comparable to HATU, excellent safety profile (non-explosive byproducts), water-soluble byproducts simplify purification.[2][3] Disadvantages: Higher cost.
HBTU High (>90%)30 - 120 minLowAdvantages: Effective and widely used, more cost-effective than HATU. Disadvantages: Generally slower and slightly less reactive than HATU for highly hindered residues.[1]
PyBOP High (>90%)30 - 120 minLowAdvantages: Safer than BOP, good for hindered couplings. Disadvantages: Byproducts can sometimes be difficult to remove.
DIC/HOBt Moderate to Good1 - 4 hoursLow to ModerateAdvantages: Cost-effective. Disadvantages: Slower and less efficient for sterically hindered amino acids, may require double coupling.

Note: The quantitative data presented are representative values based on typical outcomes for sterically hindered amino acids in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a growing peptide chain on a solid support using the recommended coupling reagents.

General Preparatory Steps for all Protocols:
  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Drain the DMF. Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and byproducts.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving high coupling efficiency with this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA or 2,4,6-Collidine to the mixture and agitate for 1-2 minutes for pre-activation.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling (see Troubleshooting).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: COMU-Mediated Coupling

This protocol offers high efficiency with an improved safety profile.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • COMU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Activation: In a separate vessel, dissolve this compound and COMU in DMF.

  • Add DIPEA to the mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress with a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 3: HBTU-Mediated Coupling

A reliable and cost-effective method for incorporating this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)

  • DIPEA (6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Activation: In a separate vessel, dissolve this compound, HBTU, and optionally HOBt in a minimal amount of DMF.

  • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1.5-3 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 4: PyBOP-Mediated Coupling

A safe and effective phosphonium salt-based method.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • PyBOP (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Activation: In a separate vessel, dissolve this compound and PyBOP in DMF.

  • Add DIPEA to the mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin.

  • Agitate the reaction mixture for 1.5-3 hours at room temperature.

  • Monitoring: Check for complete coupling using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat for Next Amino Acid Washing2->Cycle Continue Synthesis Cleavage Cleavage & Deprotection Washing2->Cleavage Final Step Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Activation_Mechanism cluster_Aminium Aminium/Uronium Salt Activation (e.g., HATU) cluster_Phosphonium Phosphonium Salt Activation (e.g., PyBOP) AA1 This compound R-COOH ActiveEster OAt-Active Ester R-COO-At AA1->ActiveEster Activation HATU HATU + Base HATU->ActiveEster PeptideBond1 Peptide Bond Formation ActiveEster->PeptideBond1 PeptideResin1 Peptide-Resin H₂N-Peptide PeptideResin1->PeptideBond1 AA2 This compound R-COOH ActiveEster2 OBt-Active Ester R-COO-Bt AA2->ActiveEster2 Activation PyBOP PyBOP + Base PyBOP->ActiveEster2 PeptideBond2 Peptide Bond Formation ActiveEster2->PeptideBond2 PeptideResin2 Peptide-Resin H₂N-Peptide PeptideResin2->PeptideBond2

Caption: Activation pathways for aminium and phosphonium salt reagents.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance of this compound. 2. Inefficient coupling reagent. 3. Peptide aggregation on the resin.1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound. 2. Increase Reagent Equivalents: Use a higher molar excess (e.g., 4-5 equivalents) of the amino acid and coupling reagents. 3. Switch to a More Potent Reagent: If using HBTU or PyBOP, switch to HATU or COMU. 4. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C) to disrupt secondary structures.
Low Yield of Final Peptide 1. Cumulative incomplete couplings. 2. Premature chain termination (capping). 3. Incomplete Fmoc deprotection.1. Implement the solutions for incomplete coupling at each difficult step. 2. Avoid using a large excess of aminium/uronium reagents relative to the amino acid, as this can lead to guanidinylation of the free amine. 3. Ensure complete deprotection by extending the second piperidine treatment or performing a third treatment for difficult sequences.
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling at one or more steps.Optimize the coupling protocol as described above. Consider using a more effective solvent system (e.g., NMP instead of DMF) to improve resin swelling and reduce aggregation.
Racemization 1. Prolonged activation or coupling times. 2. Use of a strong, unhindered base. 3. Elevated temperatures.1. Use highly efficient reagents like HATU or COMU to minimize reaction times. 2. Use a more hindered base such as 2,4,6-collidine instead of DIPEA. 3. If using elevated temperatures, carefully monitor the reaction time to avoid excessive exposure.

References

Application Notes and Protocols for the Deprotection of the Z Group from a D-2-Nal Containing Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by different deprotection methods. Peptides incorporating the non-proteinogenic amino acid D-2-naphthylalanine (D-2-Nal) are of significant interest in drug development, particularly in the design of gonadotropin-releasing hormone (GnRH) antagonists. The bulky and aromatic nature of the D-2-Nal side chain can, however, present challenges during the deprotection of the Z group.

These application notes provide a detailed overview of the common methods for Z-group deprotection from D-2-Nal containing peptides, a comparison of their effectiveness, and detailed experimental protocols. Potential side reactions and strategies to minimize them are also discussed to aid in the successful synthesis of these complex peptides.

Comparison of Z-Group Deprotection Methods

The choice of deprotection method for the Z-group in a D-2-Nal containing peptide is critical and depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction. The following table summarizes the key quantitative data for the most common deprotection strategies.

Deprotection MethodReagents & ConditionsTypical Yield (%)Typical Purity (%)Key AdvantagesPotential Side Reactions & Disadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol (B129727), rt, 1-4 h>95>98Clean reaction with volatile byproducts (toluene and CO₂). Mild conditions.Potential for hydrogenation of the naphthyl ring of D-2-Nal. Catalyst poisoning by sulfur-containing residues.
Catalytic Transfer Hydrogenation Formic Acid, 10% Pd/C, Methanol, rt, 1-2 h90-95>95Avoids the use of gaseous hydrogen. Rapid reaction.Potential for formylation of the deprotected amine. Possible incomplete reaction.
Acidolysis 33% HBr in Acetic Acid, rt, 1-2 h85-95>95Effective for complex peptides. Fast reaction.Harsh acidic conditions can lead to side reactions like aspartimide formation and racemization. Requires careful handling of corrosive reagents.
Acidolysis with TFA TFA, Scavengers (e.g., TIS, water), rt, 2-4 h80-90>90Commonly used in solid-phase peptide synthesis for global deprotection.Can lead to various side reactions depending on the peptide sequence and scavengers used. May not be suitable for all protecting group strategies.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of a Z-protected D-2-Nal containing peptide using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • Z-D-2-Nal-peptide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Round bottom flask

  • Hydrogenation balloon or apparatus

Procedure:

  • Dissolve the Z-D-2-Nal-peptide in methanol (approximately 10-20 mL per gram of peptide) in a round bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Flush the flask with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the flask, typically via a balloon or a controlled hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

  • The crude peptide can be further purified by chromatography if necessary.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

Deprotection Workflow

deprotection_workflow start Z-D-2-Nal-Peptide dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_reagents Add Deprotection Reagents (e.g., Pd/C, H₂ or HBr/AcOH) dissolve->add_reagents reaction Reaction at Room Temperature (Monitor by TLC/HPLC) add_reagents->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Deprotected D-2-Nal-Peptide purification->product

Caption: Experimental workflow for the deprotection of a Z-D-2-Nal containing peptide.

Logical Relationship of Deprotection Methods

deprotection_methods z_deprotection Z-Group Deprotection catalytic Catalytic Hydrogenation z_deprotection->catalytic acidolysis Acidolysis z_deprotection->acidolysis h2_pdc H₂ / Pd/C catalytic->h2_pdc cth Catalytic Transfer Hydrogenation (HCOOH) catalytic->cth hbr_acoh HBr / Acetic Acid acidolysis->hbr_acoh tfa TFA / Scavengers acidolysis->tfa

Caption: Overview of common methods for Z-group deprotection.

Potential Side Reactions and Mitigation

The deprotection of the Z-group from a D-2-Nal containing peptide can be accompanied by side reactions that may affect the yield and purity of the final product.

Hydrogenation of the Naphthyl Ring

During catalytic hydrogenation, the aromatic naphthyl ring of the D-2-Nal residue is susceptible to reduction, leading to the formation of tetrahydro-naphthylalanine derivatives.

  • Mitigation: To minimize this side reaction, it is crucial to carefully monitor the reaction progress and stop it as soon as the Z-group is cleaved. Using a less active catalyst or milder reaction conditions (e.g., lower hydrogen pressure) can also be beneficial. Catalytic transfer hydrogenation with formic acid is often a good alternative as it is less prone to cause ring saturation.

Racemization

The chiral integrity of the D-2-Nal residue can be compromised during deprotection, especially under harsh acidic conditions as used in acidolysis.[1] The α-proton of the amino acid can be abstracted, leading to the formation of the L-enantiomer.

  • Mitigation: Performing the deprotection at lower temperatures can help to reduce the rate of racemization. The choice of a milder deprotection method, such as catalytic hydrogenation, is generally preferred when racemization is a concern.

Aspartimide Formation

If the peptide sequence contains an aspartic acid residue, acid-catalyzed aspartimide formation can occur during deprotection with HBr/acetic acid or TFA.[1] This can lead to a mixture of α- and β-aspartyl peptides upon hydrolysis of the aspartimide ring.

  • Mitigation: The use of protecting groups on the β-carboxyl group of aspartic acid that are more resistant to acidolysis can help to prevent this side reaction. Alternatively, milder deprotection methods should be considered.

By carefully selecting the deprotection method and optimizing the reaction conditions, the Z-group can be efficiently removed from D-2-Nal containing peptides with high yield and purity, paving the way for the successful synthesis of these important therapeutic agents.

References

Application Notes and Protocols: Solubility of Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility of Z-D-2-Nal-OH, a derivative of the amino acid alanine, in Dimethyl Sulfoxide (DMSO) and other common organic solvents. This compound is primarily utilized in peptide synthesis.[1][2]

Overview of this compound Solubility

This compound, also known as Z-3-(2-naphthyl)-D-alanine, is a hydrophobic, neutral molecule due to the presence of the naphthyl and benzyloxycarbonyl (Z) groups.[1][2][3] Its solubility is therefore limited in aqueous solutions, making organic solvents the preferred choice for dissolution.

General guidelines for peptides and amino acid derivatives suggest that neutral and hydrophobic compounds are best dissolved in organic solvents.[4][5][6][7] For this compound, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and acetonitrile (B52724) are recommended.[6][7]

Data Presentation: Solubility Summary

The following table summarizes the expected solubility of this compound in various organic solvents based on its chemical properties and data from related compounds. It is important to note that these are qualitative assessments, and experimental verification is crucial.

SolventChemical FormulaSolvent TypeExpected Solubility of this compound
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHigh
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticGood
MethanolCH₃OHPolar ProticModerate
EthanolC₂H₅OHPolar ProticModerate
AcetonitrileCH₃CNPolar AproticModerate to Low
WaterH₂OPolar ProticVery Low/Insoluble

Experimental Protocols

This section provides a detailed methodology for determining the solubility of this compound.

Materials
  • This compound powder (purity ≥98.0%)[1][9][10]

  • Dimethyl Sulfoxide (DMSO), ACS Reagent Grade[11]

  • Other organic solvents (DMF, Methanol, Ethanol, Acetonitrile), HPLC grade

  • Vortex mixer

  • Sonicator bath

  • Analytical balance (readable to 0.01 mg)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile, filtered pipette tips

Protocol for Solubility Determination
  • Preparation : Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Aliquot a Small Amount : To avoid compromising the entire stock, perform solubility testing on a small, accurately weighed aliquot (e.g., 1-5 mg) of this compound.[4][5][6]

  • Solvent Addition :

    • Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the microcentrifuge tube containing the this compound.[5]

    • This will create a high initial concentration for testing.

  • Dissolution Assistance :

    • Vortexing : Vortex the tube vigorously for 30-60 seconds to facilitate dissolution.[4]

    • Sonication : If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[6] This can help break up aggregates.

    • Warming : Gentle warming (e.g., to 37°C) can also be employed, but be cautious as excessive heat may degrade the compound.[4][6]

  • Visual Inspection : A compound is considered dissolved if the solution is clear and free of any visible particles.

  • Incremental Solvent Addition : If the compound is not fully dissolved, add additional aliquots of the solvent in a stepwise manner, vortexing and sonicating after each addition, until the compound is fully dissolved.

  • Calculation of Solubility : Record the total volume of solvent required to dissolve the known mass of this compound. Calculate the solubility in mg/mL or mM.

  • Stock Solution Preparation : Once the solubility is determined, a concentrated stock solution can be prepared. For example, if the solubility in DMSO is found to be at least 50 mg/mL, a stock solution of this concentration can be made and then further diluted for experimental use.

  • Storage : Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]

Visualizations

The following diagrams illustrate the factors influencing solubility and a typical experimental workflow for solubility determination.

G Factors Influencing this compound Solubility cluster_compound This compound Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Compound This compound Hydrophobicity High Hydrophobicity (Naphthyl & Z-group) Compound->Hydrophobicity Polarity Neutral Polarity Compound->Polarity HighSol High Solubility Hydrophobicity->HighSol favors Solubility Solubility Polarity->Solubility influences Solvent Solvent Choice PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->PolarAprotic PolarProtic Polar Protic (e.g., Methanol, Water) Solvent->PolarProtic PolarAprotic->HighSol promotes for hydrophobic compounds LowSol Low Solubility PolarProtic->LowSol hinders for hydrophobic compounds Solubility->HighSol Solubility->LowSol

Caption: Logical relationship of factors influencing this compound solubility.

G Experimental Workflow for Solubility Determination start Start: Weigh this compound add_solvent Add initial small volume of solvent start->add_solvent dissolve Attempt Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve check Is solution clear? dissolve->check add_more_solvent Add incremental volume of solvent check->add_more_solvent No success Calculate Solubility (mg/mL or mM) check->success Yes add_more_solvent->dissolve fail Insoluble at tested concentrations add_more_solvent->fail Max volume reached

Caption: Workflow for determining the solubility of this compound.

References

Application Note: HPLC Purification of Synthetic Peptides Containing Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are of increasing importance in biomedical research and drug development. Following solid-phase peptide synthesis (SPPS), crude peptide mixtures contain the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from cleavage and deprotection steps.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.

This application note provides a detailed protocol for the purification of synthetic peptides containing the unnatural amino acid Z-D-2-Nal-OH (N-carbobenzyloxy-D-2-naphthylalanine). The incorporation of this compound significantly increases the hydrophobicity of a peptide due to its bulky aromatic side chain.[2] This increased hydrophobicity necessitates modifications to standard HPLC purification protocols to achieve optimal separation and purity.

Challenges in Purifying Peptides with this compound

The primary challenges in purifying peptides containing this compound stem from their increased hydrophobicity:

  • Poor Solubility: These peptides often exhibit poor solubility in aqueous mobile phases, which can lead to precipitation on the column and low recovery.

  • Strong Retention: The high hydrophobicity results in strong binding to the stationary phase, requiring higher concentrations of organic solvent for elution. This can lead to broader peaks and co-elution with other hydrophobic impurities.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can further complicate purification and lead to inaccurate purity assessment.

Experimental Protocols

1. Materials and Reagents

  • Crude synthetic peptide containing this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade (for initial sample dissolution)

  • Reversed-phase HPLC column (C4, C8, or C18)

  • HPLC system with a preparative or semi-preparative pump, UV detector, and fraction collector

2. Sample Preparation

Due to the hydrophobic nature of peptides containing this compound, careful sample preparation is critical to prevent precipitation and ensure efficient loading onto the HPLC column.

  • Initial Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of DMSO. Start with approximately 100-200 µL of DMSO for 1-5 mg of peptide. Gently vortex or sonicate to ensure complete dissolution.

  • Dilution: Slowly add Mobile Phase A (see below) to the DMSO solution with constant vortexing to dilute the sample to a final concentration of 1-5 mg/mL. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid issues with peak shape during chromatography. If the peptide precipitates upon addition of Mobile Phase A, a higher initial percentage of organic solvent in the dilution buffer may be necessary.

3. HPLC Method Development and Purification

A gradient elution method is typically employed for peptide purification. The following is a starting point for method development, which will likely require optimization based on the specific properties of the peptide.

Table 1: HPLC System and Column Parameters

ParameterRecommendation
HPLC System Preparative or Semi-Preparative
Column C4 or C8, 5-10 µm, 100-300 Å pore size
Column Dimensions 10-22 mm ID x 150-250 mm Length
Flow Rate 4-20 mL/min (depending on column ID)
Detection 214 nm and 280 nm
Column Temperature 30-40 °C

Table 2: Mobile Phase Composition

Mobile PhaseComposition
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile (ACN)

Table 3: Suggested Gradient for Analytical Scouting

A preliminary analytical run is recommended to determine the retention time of the target peptide and to develop an optimized preparative gradient.

Time (min)% Mobile Phase B
020
520
3580
40100
45100
4620
5520

Table 4: Example Preparative Gradient

Based on the analytical scouting run, a shallower gradient around the elution time of the target peptide should be used for preparative purification to maximize resolution.

Time (min)% Mobile Phase B
030
530
4570
50100
55100
5630
6530

4. Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the purified peptide as a fluffy white powder. The peptide will be a TFA salt.

Visualization of Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve crude peptide in minimal DMSO dilute Dilute with Mobile Phase A dissolve->dilute load Load sample onto equilibrated column dilute->load gradient Run preparative gradient elution load->gradient collect Collect fractions gradient->collect analyze Analyze fraction purity (Analytical HPLC) collect->analyze pool Pool pure fractions analyze->pool evaporate Remove ACN pool->evaporate lyophilize Lyophilize evaporate->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: Workflow for the HPLC purification of a hydrophobic peptide.

Logical Relationship of Purification Parameters

The successful purification of a hydrophobic peptide like one containing this compound depends on the careful optimization of several interconnected parameters.

Purification_Parameters peptide Peptide Properties (Hydrophobicity, Solubility) column Column Choice (C4, C8, C18) peptide->column influences mobile_phase Mobile Phase (ACN/Water/TFA) peptide->mobile_phase influences solubility in gradient Gradient Profile (Shallow vs. Steep) column->gradient affects mobile_phase->gradient is a component of result Purification Outcome (Purity, Yield, Resolution) gradient->result determines

Caption: Interplay of key parameters in RP-HPLC of hydrophobic peptides.

Conclusion

The purification of synthetic peptides containing the hydrophobic this compound residue presents unique challenges that can be overcome with a systematic approach. By carefully considering sample solubility, choosing an appropriate reversed-phase column with lower hydrophobicity (e.g., C4 or C8), and developing a shallow elution gradient, high-purity peptides can be obtained. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient purification methods for these challenging molecules, ultimately facilitating their use in a wide range of scientific and therapeutic applications.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing D-2-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as D-2-naphthylalanine (D-Nal), into peptide structures offers a powerful strategy for enhancing their therapeutic properties. D-2-naphthylalanine, with its bulky, hydrophobic naphthalene (B1677914) side chain, can improve peptide stability, receptor binding affinity, and pharmacokinetic profiles.[1][2] Accurate and detailed characterization of these modified peptides is crucial for both research and drug development. Mass spectrometry (MS) stands as an indispensable tool for the comprehensive analysis of peptides, providing information on sequence, modifications, and purity.[3][4] This application note provides detailed protocols for the analysis of peptides containing D-2-naphthylalanine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

D-2-naphthylalanine is utilized in peptide synthesis to enhance the diversity of peptide libraries for drug discovery and to study protein interactions and enzyme activities.[1] Its structural properties can lead to enhanced hydrophobic interactions, which may improve the stability and efficacy of peptide-based therapeutics.[1]

Experimental Workflow

A typical workflow for the analysis of a synthetic peptide containing D-2-naphthylalanine involves several key stages, from sample preparation to data analysis. The goal is to confirm the peptide's identity and purity, and to quantify it if necessary.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolution Peptide Dissolution Dilution Serial Dilution Dissolution->Dilution Desalting Desalting (Optional) Dilution->Desalting LC Liquid Chromatography (LC) Separation Desalting->LC Injection MS1 MS1 Scan (Full Scan) LC->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Identification Peptide Identification MS2->Identification Purity Purity Assessment Identification->Purity Quantification Quantification Identification->Quantification

Caption: General workflow for the LC-MS/MS analysis of peptides.

Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing a synthetic peptide containing D-2-naphthylalanine for LC-MS/MS analysis.

  • Peptide Dissolution : Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides containing D-2-naphthylalanine, the addition of an organic solvent like acetonitrile (B52724) may be necessary to ensure complete dissolution.[5] A typical solvent mixture is 50% water, 50% acetonitrile, and 0.1% formic acid.[6]

  • Concentration Determination : Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm, considering the molar extinction coefficient of D-2-naphthylalanine.

  • Dilution : Dilute the peptide stock solution to a final concentration appropriate for your mass spectrometer, typically in the low micromolar to nanomolar range (e.g., 1-10 pmol/µL).[5] Use 0.1% formic acid in water or a mixture of water and acetonitrile as the diluent.

  • Desalting (Optional but Recommended) : If the peptide sample contains a high concentration of salts from synthesis or purification, it is advisable to desalt it. Salts can interfere with the ionization process and suppress the peptide signal.[6] Use a C18 ZipTip or a similar reversed-phase cleanup method according to the manufacturer's instructions.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the separation and detection of a D-2-naphthylalanine-containing peptide.

  • Liquid Chromatography (LC) System :

    • Column : A C18 reversed-phase column is typically used for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping).[7]

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate : 200-400 µL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry (MS) System :

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

    • MS1 Scan : Acquire full scan MS spectra over a mass-to-charge (m/z) range that includes the expected precursor ions of the peptide (e.g., m/z 300-2000).

    • MS/MS Fragmentation : Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.

    • Resolution : High-resolution mass spectrometry (e.g., using Orbitrap or TOF analyzers) is recommended for accurate mass measurements.[8]

Data Presentation and Analysis

Quantitative Data

The following table presents hypothetical quantitative data for a synthetic peptide, Ac-Tyr-(D-Nal)-Ala-Phe-NH2, to illustrate the type of data generated.

ParameterValue
Peptide Sequence Ac-Tyr-(D-Nal)-Ala-Phe-NH2
Theoretical Monoisotopic Mass 638.2955 Da
Observed Monoisotopic Mass 638.2951 Da
Mass Error -0.63 ppm
Retention Time 15.2 minutes
Purity (by UV at 214 nm) >98%
Limit of Detection (LOD) ~5 fmol
Limit of Quantification (LOQ) ~20 fmol
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is performed to confirm the peptide sequence.[5] The peptide is fragmented in the mass spectrometer, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

For the hypothetical peptide Ac-Tyr-(D-Nal)-Ala-Phe-NH2, the expected monoisotopic masses of the b- and y-ions are listed below. The presence of D-2-naphthylalanine will result in a characteristic mass shift in the fragment ions that contain this residue.

IonSequenceCalculated m/zIonSequenceCalculated m/z
b₁ Ac-Tyr206.0812y₁ Phe-NH₂165.0917
b₂ Ac-Tyr-(D-Nal)403.1625y₂ Ala-Phe-NH₂236.1288
b₃ Ac-Tyr-(D-Nal)-Ala474.2003y₃ (D-Nal)-Ala-Phe-NH₂433.2101
b₄ Ac-Tyr-(D-Nal)-Ala-Phe621.2688y₄ Tyr-(D-Nal)-Ala-Phe-NH₂596.2738

Signaling Pathway Diagram

Peptides containing D-2-naphthylalanine are often designed as analogs of naturally occurring peptides to modulate specific signaling pathways. For instance, they can be designed to target G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling pathway that could be modulated by such a peptide.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide D-Nal Peptide GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates & Leads to

Caption: A generic GPCR signaling pathway modulated by a peptide agonist.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the mass spectrometric analysis of peptides containing D-2-naphthylalanine. Proper sample preparation and optimized LC-MS/MS conditions are critical for obtaining high-quality data. The unique properties of D-2-naphthylalanine necessitate careful consideration during method development, particularly for achieving efficient separation and fragmentation. The ability to accurately characterize these modified peptides is fundamental to advancing their development as potential therapeutic agents.

References

Synthesis of Novel Enzyme Inhibitors Utilizing Z-D-2-Nal-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using the unnatural amino acid Z-D-2-(2-naphthyl)alanine (Z-D-2-Nal-OH) as a key building block. The incorporation of the bulky, hydrophobic naphthyl group of this compound can lead to potent and selective inhibitors by facilitating strong interactions with the active sites of various enzymes, particularly proteases.

Introduction

This compound is a valuable building block in medicinal chemistry for the design of peptidomimetics and other small molecule inhibitors. Its rigid, aromatic side chain can effectively probe hydrophobic pockets within an enzyme's active site, contributing to enhanced binding affinity and specificity. This document focuses on the application of this compound in the synthesis of inhibitors targeting proteases, a class of enzymes implicated in a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Featured Application: Synthesis of a Dipeptide Nitrile Inhibitor of Cysteine Proteases

This section details the synthesis and characterization of a dipeptide nitrile inhibitor incorporating this compound. Dipeptide nitriles are a known class of reversible covalent inhibitors of cysteine proteases, where the nitrile group interacts with the catalytic cysteine residue in the enzyme's active site.

Experimental Workflow

The synthesis of the target dipeptide nitrile inhibitor involves a multi-step solution-phase peptide coupling approach.

G cluster_synthesis Synthetic Workflow start This compound intermediate1 Activation of Carboxyl Group start->intermediate1 EDC, HOBt intermediate2 Coupling with Aminonitrile intermediate1->intermediate2 H-Leu-CN product Dipeptide Nitrile Inhibitor intermediate2->product Purification G cluster_pathway Bone Resorption Pathway Osteoclast Osteoclast CathepsinK Cathepsin K Osteoclast->CathepsinK Secretes BoneMatrix BoneMatrix DegradationProducts DegradationProducts BoneMatrix->DegradationProducts CathepsinK->BoneMatrix Degrades Inhibitor Z-D-2-Nal-Leu-CN Inhibitor->CathepsinK Inhibits

Application Notes & Protocols: Leveraging Z-D-2-Nal-OH for Peptide-Based Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of Z-D-2-Nal-OH (N-Carbobenzyloxy-3-(2-naphthyl)-D-alanine) in the creation of potent and selective peptide-based receptor ligands. We focus on its application in targeting G-protein coupled receptors (GPCRs), with a specific emphasis on the melanocortin receptor family, a critical target in metabolic and inflammatory diseases. The inclusion of the D-2-naphthylalanine (D-2-Nal) residue is a key strategy for enhancing receptor affinity, selectivity, and metabolic stability of peptide ligands.

Introduction: The Role of this compound in Peptide Design

This compound is a protected, non-canonical amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its unique properties make it an invaluable tool for medicinal chemists aiming to develop peptide-based therapeutics.

  • Steric Bulk and Hydrophobicity: The large, aromatic naphthyl side chain can engage in significant hydrophobic and π-stacking interactions within receptor binding pockets, often leading to increased affinity.[1][2]

  • D-Configuration: The D-amino acid configuration confers resistance to enzymatic degradation by proteases in vivo, thereby increasing the peptide's half-life.

  • Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, stabilizing a bioactive conformation required for receptor binding.

A prime example of the successful application of D-2-Nal is in the development of ligands for the melanocortin receptors (MCRs), particularly the melanocortin-3 and -4 receptors (MC3R and MC4R), which are key regulators of energy homeostasis and appetite.[3] The peptide SHU9119 , which incorporates a D-2-Nal residue, is a potent antagonist of both MC3R and MC4R and serves as a critical research tool in the field.[3][4]

Application: Targeting Melanocortin Receptors

The incorporation of D-2-Nal at position 7 of the α-Melanocyte-Stimulating Hormone (α-MSH) core sequence (His-Phe-Arg-Trp) has been shown to be a molecular switch that converts agonist activity to antagonism at the MC3 and MC4 receptors.[5][6] This makes this compound a crucial building block for designing antagonists for these receptors.

Quantitative Ligand-Receptor Interaction Data

The following table summarizes the binding affinities and functional activities of representative peptides containing the D-2-Nal moiety against human melanocortin receptors. This data highlights the potency of these ligands.

Peptide Sequence/NameReceptorAssay TypeValue (nM)Activity
SHU9119 (Ac-Nle-c[Asp-His-D-2-Nal -Arg-Trp-Lys]-NH₂)hMC3RAntagonist IC₅₀0.23[4]Antagonist
hMC4RAntagonist IC₅₀0.06[4]Antagonist
hMC5RAgonist EC₅₀0.12Partial Agonist
PG-990 hMC3RAntagonist pIC₅₀6.0 (1000 nM)[5][6]Weak Antagonist
hMC4RAntagonist pIC₅₀6.3 (501 nM)[5][6]Weak Antagonist
PG-992 hMC3RAntagonist pIC₅₀5.8 (1585 nM)[5][6]Weak Antagonist
hMC4RAntagonist pIC₅₀6.1 (794 nM)[5][6]Weak Antagonist

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of peptide ligands incorporating this compound.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc/tBu strategy for synthesizing a D-2-Nal-containing peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • This compound (for solution phase, or use Fmoc-D-2-Nal-OH for SPPS)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (ice-cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the activated amino acid solution. c. Add the mixture to the deprotected resin and agitate for 2 hours. d. Monitor coupling completion with a Kaiser test. e. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-D-2-Nal-OH at the desired position.

  • Cleavage and Deprotection: a. After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis: a. Dry the crude peptide pellet. b. Dissolve the peptide in a water/acetonitrile mixture. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a newly synthesized peptide for a target receptor (e.g., MC4R).

Materials:

  • Cell membranes prepared from a cell line stably expressing the target receptor (e.g., HEK293-hMC4R).

  • Radioligand with known high affinity for the receptor (e.g., [¹²⁵I]-NDP-α-MSH).

  • Synthesized unlabeled test peptide.

  • Assay Buffer: 25 mM HEPES, pH 7.4, with 2.5 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA.

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kₔ value), and serially diluted concentrations of the unlabeled test peptide.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 2 hours to reach equilibrium.

  • Separation: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. b. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression. c. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a D-2-Nal-containing peptide to act as an antagonist by blocking agonist-induced cAMP production in cells expressing the target receptor.

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., hMC4R).

  • Known agonist for the receptor (e.g., α-MSH).

  • Synthesized test peptide.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Remove the medium and add the test peptide at various concentrations. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add the known agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (e.g., EC₈₀). Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: a. Plot the cAMP response against the logarithm of the test peptide concentration. b. Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from peptide design to functional characterization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis A Peptide Design (Incorporate this compound) B Solid-Phase Peptide Synthesis (SPPS) A->B C Purification (RP-HPLC) B->C D Characterization (MS) C->D E Receptor Binding Assay (Determine Affinity - Ki) D->E F Functional Assay (Determine Activity - IC50/EC50) E->F G Structure-Activity Relationship (SAR) F->G

Caption: Workflow for developing D-2-Nal-OH based peptide ligands.

Melanocortin-4 Receptor (MC4R) Signaling Pathways

MC4R is a pleiotropic receptor that can couple to multiple intracellular signaling pathways. The primary pathway involves Gαs-mediated stimulation of cAMP production. Antagonists containing D-2-Nal, such as SHU9119, block these downstream effects.

G cluster_MC4R MC4R Signaling agonist α-MSH (Agonist) mc4r MC4R agonist->mc4r Activates antagonist SHU9119 (D-2-Nal) antagonist->mc4r Blocks gs Gαs mc4r->gs Couples gq Gαq mc4r->gq arrestin β-Arrestin mc4r->arrestin ac Adenylyl Cyclase gs->ac Activates camp cAMP ↑ ac->camp pka PKA camp->pka creb CREB pka->creb response_gs Anorexigenic Effects (↓ Food Intake) creb->response_gs plc PLC gq->plc ca2 Ca²⁺ ↑ plc->ca2 erk ERK arrestin->erk

Caption: Simplified MC4R signaling cascades activated by agonists.

Melanocortin-3 Receptor (MC3R) Signaling Pathway

MC3R shares homology with MC4R and also primarily couples through the Gαs pathway. It plays a distinct role in energy homeostasis, particularly in regulating the body's response to fasting.

G cluster_MC3R MC3R Signaling agonist γ-MSH (Agonist) mc3r MC3R agonist->mc3r Activates antagonist SHU9119 (D-2-Nal) antagonist->mc3r Blocks gs Gαs mc3r->gs Couples ac Adenylyl Cyclase gs->ac Activates camp cAMP ↑ ac->camp pka PKA camp->pka response_gs Regulation of Energy Homeostasis (Fasting Response) pka->response_gs

Caption: Primary Gαs-mediated signaling pathway of the MC3R.

References

Application Notes and Protocols for Z-Group Deprotection via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its stability under various conditions and the availability of mild and efficient deprotection methods contribute to its popularity. Catalytic hydrogenation stands out as one of the most common and cleanest methods for the removal of the Z-group, proceeding under neutral conditions and typically affording high yields of the desired amine with byproducts that are easily removed.[1][2] This document provides a detailed experimental protocol for the removal of the Z-group via catalytic hydrogenation, including a summary of reaction conditions and a visual workflow diagram.

Data Presentation

The efficiency of Z-group removal via catalytic hydrogenation can be influenced by the choice of catalyst, hydrogen source, and solvent. Below is a summary of common conditions reported in the literature.

ParameterConditionTypical Values/ReagentsNotes
Catalyst Palladium on Carbon (Pd/C)5-10 mol%The most common and effective catalyst.[1] Pearlman's catalyst (Pd(OH)₂/C) can be more active in some cases.[3]
Hydrogen Source Hydrogen Gas (H₂)1 atm (balloon) to higher pressuresAtmospheric pressure is often sufficient for lab-scale reactions.[1][4][5]
Transfer Hydrogenation ReagentsAmmonium (B1175870) formate (B1220265) (NH₄HCO₂), Formic acid (HCOOH)Useful alternatives to hydrogen gas, often providing faster reaction times.[1][6][7]
Solvent Protic SolventsMethanol (B129727) (MeOH), Ethanol (EtOH)Most commonly used due to good solubility of substrates and intermediates.[1][3]
Aprotic SolventsEthyl acetate (B1210297) (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM)Can be used if solubility is an issue in protic solvents.[3][8]
OtherDimethylformamide (DMF)Useful for less soluble substrates, particularly in peptide synthesis.[6]
Reaction Temperature Room Temperature~20-25 °CMost hydrogenations for Z-group removal are efficient at ambient temperature.[1][4][5]
Reaction Time Varies1 - 24 hoursCompletion is typically monitored by TLC, LC-MS, or NMR.[4][5][6]
Work-up FiltrationCelite® or a membrane filterEssential for the complete removal of the heterogeneous catalyst.[1][4][5]

Experimental Protocols

Two common procedures for the catalytic hydrogenation of a Z-protected amine are detailed below. The choice between using hydrogen gas or a transfer hydrogenation reagent often depends on the available equipment and safety considerations.

Protocol 1: Using Hydrogen Gas (H₂)

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (balloon or cylinder)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Stirring apparatus

  • Vacuum line

Procedure:

  • Dissolution: Dissolve the Z-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[1]

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere.[1]

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a balloon filled with hydrogen is often sufficient to maintain a positive pressure. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.[1][4][5]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer between the substrate, catalyst, and hydrogen gas.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.[1]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected amine.

  • Purification (if necessary): The crude product can be further purified by techniques such as crystallization or column chromatography if required.

Protocol 2: Using Ammonium Formate (Transfer Hydrogenation)

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ammonium formate (NH₄HCO₂) (4-5 equivalents)

  • Methanol (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the Z-protected amine in methanol in a round-bottom flask.[1]

  • Reagent Addition: Add ammonium formate to the solution.[1]

  • Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas and then add the 10% Pd/C catalyst.

  • Reaction: Stir the reaction mixture vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those using hydrogen gas.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent.[6]

  • Work-up: Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated sodium chloride solution, or for water-soluble products, dialysis and lyophilization can be employed.[6]

  • Purification (if necessary): Purify the crude product as needed.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve Z-protected amine in suitable solvent B Purge flask with inert gas (N₂ or Ar) A->B C Add Pd/C catalyst B->C D Introduce H₂ source (H₂ gas or Transfer Reagent) C->D E Stir vigorously at room temperature D->E F Monitor reaction (TLC, LC-MS) E->F G Filter through Celite® to remove catalyst F->G Reaction Complete H Wash filter pad with solvent G->H I Concentrate filtrate H->I J Purify product (if necessary) I->J

Caption: Experimental workflow for Z-group removal.

G cluster_catalyst R_NH_Z R-NH-Z plus1 + H2 H₂ catalyst_arrow Pd/C R_NH2 R-NH₂ plus2 + Toluene Toluene plus3 + CO2 CO₂ placeholder1->placeholder2 Solvent, RT

Caption: Overall reaction scheme for Z-group hydrogenolysis.

References

Application of Z-D-2-Nal-OH in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-2-Nal-OH, chemically known as (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid derivative. It serves as a crucial building block in peptide synthesis, enabling the introduction of the bulky, hydrophobic di-naphthylalanine (D-2-Nal) residue into peptide sequences. The incorporation of D-2-Nal has been shown to significantly influence the pharmacological properties of peptides, including their receptor binding affinity, selectivity, and stability. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel peptide-based therapeutics, with a focus on melanocortin receptor antagonists and antimicrobial peptides.

Key Applications

The primary application of this compound is in solid-phase and solution-phase peptide synthesis to introduce a D-2-naphthylalanine residue. This modification has been particularly impactful in two main areas of drug discovery:

  • Melanocortin Receptor Antagonists: The substitution of specific amino acid residues with D-2-Nal in melanocortin peptide analogues has been demonstrated to switch their function from agonist to antagonist, particularly at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[1][2][3][4] This is a critical strategy for developing therapeutics for conditions where antagonizing these receptors is beneficial, such as cachexia and other metabolic disorders. The bulky naphthalene (B1677914) side chain is thought to play a key role in preventing the conformational changes required for receptor activation.[5]

  • Antimicrobial Peptides: C-terminal tagging of short antimicrobial peptides (AMPs) with one or more β-naphthylalanine residues has been shown to enhance their antimicrobial potency and, importantly, their resistance to high salt concentrations, a common limitation for AMPs.[6][7][8] The increased hydrophobicity imparted by the D-2-Nal residue is believed to facilitate deeper penetration into bacterial membranes, leading to more effective membrane disruption and cell death.[6][9]

Quantitative Data

The incorporation of D-2-Nal into peptides has yielded compounds with potent biological activities. The following tables summarize key quantitative data from studies on melanocortin receptor antagonists and antimicrobial peptides containing this residue.

Table 1: Pharmacological Data of a D-2-Nal-Containing Melanocortin Receptor Antagonist (SHU9119)

CompoundReceptorAssay TypeParameterValueReference
SHU9119MC3RAntagonist ActivitypA28.1[5]
SHU9119MC4RAntagonist ActivitypA28.8[5]
SHU9119MC3RAgonist ActivityEC50> 1 µM (partial agonist)[5]
SHU9119MC4RAgonist ActivityEC50No agonist activity[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of D-2-Nal-Tagged Antimicrobial Peptides

PeptideBacterial StrainMIC (µg/mL) in Low SaltMIC (µg/mL) in High Salt (150 mM NaCl)Reference
S1 (Parent Peptide)E. coli8> 64[8]
S1-NalE. coli416[8]
S1-Nal-NalE. coli28[8]
S1 (Parent Peptide)S. aureus432[8]
S1-NalS. aureus28[8]
S1-Nal-NalS. aureus14[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-2-Nal-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing a D-2-Nal residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Trp)

  • Water

  • Diethyl ether

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a shaking vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of this compound:

    • Follow the same procedure as in step 3, using this compound instead of an Fmoc-protected amino acid. Note: The Z-protecting group is typically removed during the final cleavage step.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for D-2-Nal) for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a D-2-Nal-containing antimicrobial peptide using a broth microdilution method.

Materials:

  • Lyophilized D-2-Nal-containing peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to create a stock solution (e.g., 1 mg/mL).

  • Bacterial Culture Preparation:

    • Inoculate a single bacterial colony into MHB and grow overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations.

    • Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).

  • Inoculation: Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions and the positive control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling_Pathway_Melanocortin_Receptor cluster_agonist Agonist Activation cluster_antagonist Antagonist Inhibition Agonist α-MSH (Agonist) MC4R_A MC4R (Active) Agonist->MC4R_A Binds G_Protein_A Gαs Activation MC4R_A->G_Protein_A AC_A Adenylate Cyclase G_Protein_A->AC_A Activates cAMP_A ↑ cAMP AC_A->cAMP_A Produces Antagonist Peptide-D-2-Nal (Antagonist) MC4R_I MC4R (Inactive) Antagonist->MC4R_I Binds & Blocks G_Protein_I No Gαs Activation MC4R_I->G_Protein_I No Interaction AC_I Adenylate Cyclase G_Protein_I->AC_I cAMP_I cAMP levels not increased AC_I->cAMP_I

Caption: Melanocortin Receptor Signaling: Agonist vs. Antagonist.

Peptide_Synthesis_Workflow start Start with Resin swell 1. Resin Swelling start->swell deprotect1 2. Fmoc Deprotection swell->deprotect1 couple1 3. Couple Fmoc-AA deprotect1->couple1 deprotect2 4. Fmoc Deprotection couple1->deprotect2 couple_nal 5. Couple this compound deprotect2->couple_nal repeat 6. Repeat Cycles couple_nal->repeat repeat->deprotect1 More Amino Acids final_deprotect 7. Final Fmoc Deprotection repeat->final_deprotect Sequence Complete cleave 8. Cleavage & Deprotection final_deprotect->cleave purify 9. RP-HPLC Purification cleave->purify end Pure Peptide purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Antimicrobial_Mechanism cluster_peptide Peptide Interaction with Bacterial Membrane Peptide AMP-D-2-Nal Membrane Bacterial Membrane (Negatively Charged) Peptide->Membrane Electrostatic Attraction Penetration D-2-Nal facilitates membrane penetration Membrane->Penetration Hydrophobic Interaction Disruption Membrane Disruption Penetration->Disruption Death Cell Death Disruption->Death

Caption: Mechanism of D-2-Nal Tagged Antimicrobial Peptides.

References

Application Note: A Step-by-Step Guide to Coupling Z-D-2-Nal-OH in an Automated Peptide Synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the efficient incorporation of the sterically hindered amino acid Z-D-2-Nal-OH into a peptide sequence using an automated solid-phase peptide synthesizer (SPPS). The bulky 2-naphthyl side chain of this amino acid derivative presents a significant challenge to standard coupling procedures, necessitating optimized conditions to ensure high coupling efficiency and prevent sequence-related impurities.

Introduction and Chemical Properties

(Carbobenzyloxy)-D-2-naphthylalanine (this compound) is an unnatural amino acid derivative utilized in peptide synthesis to introduce specific structural constraints or to serve as a pharmacological probe. Its key chemical properties are summarized below.

PropertyValueReference
CAS Number 143218-10-4[1][2][3]
Molecular Formula C₂₁H₁₉NO₄[1][3][4]
Molecular Weight 349.38 g/mol [1][3][4]
Appearance White to off-white powder[1]
Purity ≥98.0% (HPLC)[1][3]
Synonym Z-3-(2-naphthyl)-D-alanine[1]

Important Note on Protecting Groups: The Z-group (Benzyloxycarbonyl) is traditionally used in solution-phase synthesis or Boc-chemistry SPPS. Most modern automated peptide synthesizers are configured for the Fmoc/tBu strategy.[5] While this guide addresses the coupling of the Z-protected amino acid within a Boc-SPPS framework, for researchers using a standard Fmoc-based synthesizer, it is highly recommended to use Fmoc-D-2-Nal-OH to ensure compatibility and simplify the synthesis workflow. The principles and reagents discussed for overcoming steric hindrance remain applicable.

Overcoming Steric Hindrance: Coupling Reagents

The primary challenge in coupling this compound is the steric bulk of the naphthyl group, which can significantly slow down the rate of amide bond formation.[6] Standard coupling methods may result in low yields or failed sequences.[6] To overcome this, the use of high-efficiency in-situ activating reagents is crucial.[7] These reagents convert the protected amino acid into a highly reactive species capable of forming the peptide bond even with sterically hindered components.[7]

The table below compares several classes of modern coupling reagents suitable for this purpose.

Reagent ClassExamplesMechanism of ActionAdvantagesConsiderations
Aminium/Uronium (HOAt-based) HATU, HCTUForms highly reactive OAt-esters.[7]Very high efficiency for difficult couplings; rapid reaction rates.[7][8]Based on potentially explosive benzotriazole (B28993) derivatives; can be costly.[7]
Aminium/Uronium (Oxyma-based) COMUForms reactive Oxyma-esters.[7][8]Efficiency comparable to HATU, but with improved safety (non-explosive) and solubility.[8]Relatively new compared to HBTU/HATU, but gaining widespread use.
Aminium/Uronium (HOBt-based) HBTU, TBTUForms OBt-esters.[7]Widely used and effective for many standard and difficult couplings; cost-effective.[7][8]Less reactive than HOAt or Oxyma-based reagents; may be insufficient for extremely hindered couplings.[7]
Acyl Fluoride Precursors TFFH, BTFFHGenerates highly reactive acyl fluorides in situ.[8][9]Excellent for coupling extremely hindered substrates where other methods fail.[9]Requires specific protocols and may necessitate higher temperatures for optimal results.[9]

For routine automated synthesis involving this compound, HATU or COMU are recommended as the primary choices due to their high reactivity and proven efficacy in challenging couplings.

Experimental Protocol: Automated Coupling of this compound

This protocol is designed for an automated peptide synthesizer operating with Boc-SPPS chemistry. Adjustments may be required based on the specific instrument and resin used.

Materials:

  • This compound

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Coupling Reagent (e.g., HATU or COMU)

  • Appropriate Boc-protected resin (e.g., Boc-Gly-PAM resin)

  • Kaiser Test Kit

Protocol Steps:

  • Resin Preparation:

    • Place the desired amount of resin in the synthesizer reaction vessel.

    • Swell the resin by washing with DMF for 30-60 minutes.

  • Boc Deprotection:

    • Remove the N-terminal Boc protecting group from the growing peptide chain using a solution of TFA in DCM (typically 25-50% v/v).

    • Perform the deprotection for 1 x 2 minutes followed by 1 x 20 minutes.

    • Thoroughly wash the resin with DCM followed by DMF to remove residual TFA and prepare for coupling.

  • Amino Acid Activation and Coupling:

    • Prepare the amino acid solution: Dissolve this compound (4 equivalents relative to resin substitution), HATU (or COMU) (3.95 equivalents), in DMF.

    • Add DIPEA (8 equivalents) to the solution to begin the activation process. Allow pre-activation for 2-5 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Crucially, extend the coupling time to at least 2-4 hours. Standard coupling times (30-60 min) are often insufficient for sterically hindered residues.

  • Post-Coupling Wash:

    • After the coupling period, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Perform a Kaiser test on a small sample of the resin beads.

    • Interpretation:

      • Blue beads: Incomplete coupling (free primary amine present).

      • Yellow/Colorless beads: Complete coupling (no free primary amine).

    • If the test is positive (blue), a second coupling is necessary.

  • Double Coupling (If Necessary):

    • If the Kaiser test is positive, repeat step 3 (Amino Acid Activation and Coupling) using a freshly prepared solution of activated this compound.

    • After the second coupling, wash the resin and perform the Kaiser test again to confirm completion.

  • Capping (Optional but Recommended):

    • If a small amount of unreacted amine remains after double coupling, it is advisable to cap these sites to prevent the formation of deletion sequences.

    • Treat the resin with an acetic anhydride/DIPEA solution in DMF for 20 minutes.

  • Continuation of Synthesis:

    • Once the coupling of this compound is confirmed as complete, proceed with the synthesis of the next amino acid in the sequence by returning to step 2.

Workflow Visualization

The following diagram illustrates the logical flow for a single coupling cycle of a sterically hindered amino acid like this compound in an automated synthesizer.

G cluster_prep Preparation cluster_cycle Synthesis Cycle cluster_QC Quality Control Resin Peptide-Resin (Swollen) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Coupling Extended Coupling (2-4 hours) Wash1->Coupling Activation Activate Amino Acid (this compound + HATU/COMU + DIPEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Complete Coupling Complete Kaiser->Complete Yellow Beads Incomplete Incomplete Kaiser->Incomplete Blue Beads Complete->Deprotection Next Cycle Incomplete->Coupling Recouple

Caption: Automated SPPS workflow for coupling sterically hindered this compound.

References

Application Notes and Protocols for the Analytical Characterization of Peptides with Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as Z-D-2-Nal-OH (N-carbobenzyloxy-D-2-naphthylalanine), into peptide sequences is a powerful strategy in drug discovery and development. This modification can enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1] For instance, peptides containing D-2-naphthylalanine have been investigated as potent antagonists for the melanocortin-4 receptor (MC4R), which is implicated in energy homeostasis and appetite regulation.[2][3][4][5][6][7] Furthermore, the unique fluorescent properties of the naphthyl group make D-2-Nal a useful probe for studying peptide-receptor interactions.[2]

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of synthetic peptides containing this compound. The methodologies covered include peptide synthesis, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), identity confirmation by mass spectrometry (MS), structural elucidation by nuclear magnetic resonance (NMR) spectroscopy, and chiral purity assessment.

Peptide Synthesis Workflow

The synthesis of a peptide containing this compound can be achieved through a systematic workflow involving solid-phase peptide synthesis (SPPS), followed by cleavage, purification, and comprehensive characterization.

General Workflow for Peptide Synthesis and Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Analytical Characterization Purification->Characterization HPLC RP-HPLC Analysis Characterization->HPLC MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR Chiral Chiral Analysis Characterization->Chiral

Caption: A general workflow for the synthesis and characterization of peptides.

Analytical Techniques and Protocols

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual solid-phase synthesis of a generic peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of this compound, use it in the coupling step without Fmoc protection at the N-terminus if it is the N-terminal residue.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Collection: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Materials:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Chromatography:

    • Equilibrate the preparative C18 column with a low concentration of Mobile Phase B (e.g., 5%).

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-65% B over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm. The naphthyl group of D-2-Nal also absorbs UV light, aiding in detection.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Identity and Purity Characterization

A. Analytical RP-HPLC

Analytical RP-HPLC is used to assess the purity of the final peptide product.

Protocol: Analytical RP-HPLC

Instrumentation:

  • Analytical HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Parameters:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient, for example, from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm and 280 nm

Data Presentation:

Table 1: Representative Analytical RP-HPLC Data for a Peptide Containing D-2-Nal

ParameterValue
Peptide SequenceAc-Nle-c[Asp-His-D-2-Nal-Arg-Trp-Lys]-NH₂ (SHU9119 analog)
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in H₂O, B: 0.1% TFA in ACN
Gradient10-60% B over 30 min
Flow Rate1 mL/min
Retention Time (t_R)~17.3 min[8]
Purity>95%

B. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, providing definitive identification.

Protocol: MALDI-TOF Mass Spectrometry

Instrumentation:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer

Procedure:

  • Sample Preparation: Mix the purified peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Data Acquisition: Allow the mixture to air-dry (co-crystallize). Analyze the sample in the mass spectrometer in positive ion reflectron mode.

Data Presentation:

Table 2: Representative MALDI-TOF MS Data for a Peptide Containing D-2-Nal

ParameterValue
Peptide SequenceAnoplin analog with D-2-Nal at position 6
Theoretical Monoisotopic Mass [M+H]⁺1238.597 Da[8]
Observed Monoisotopic Mass [M+H]⁺1238.259 Da[8]
Observed [M+Na]⁺1260.233 Da[8]
Observed [M+K]⁺1276.201 Da[8]
Structural Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.

Protocol: 2D NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To observe the backbone amide protons and nitrogens.

  • Data Analysis: Process the NMR data and assign the proton and carbon chemical shifts. Use the NOE-derived distance restraints to calculate the 3D structure of the peptide.

Data Presentation:

While a full table of chemical shifts is highly dependent on the specific peptide sequence and experimental conditions, the following provides an example of the type of data obtained and its interpretation for a melanocortin receptor antagonist containing D-2-Nal.[2]

Table 3: Representative ¹H NMR Structural Insights for a Peptide with D-2-Nal

ObservationStructural Implication
Shielded and non-equivalent γ-methylene protons of ArginineIndicates proximity to the aromatic ring of the D-2-Nal residue.
NHi-NHi+1 NOE cross-peaks around the D-2-Nal-Arg-Trp coreSuggests the presence of a turn-like structure in this region.[2]
Differences in NOE strengths and amide proton temperature coefficients compared to other analogsReflects distinct conformational preferences imparted by the D-2-Nal residue.[2]
Chiral Purity Analysis

It is crucial to confirm the enantiomeric purity of the peptide, especially when a D-amino acid has been incorporated.

Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV or MS detector

  • Chiral stationary phase (CSP) column

Procedure:

  • Peptide Hydrolysis: Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours.

  • Derivatization (if necessary): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column that can separate underivatized amino acids.[9]

  • Chromatography:

    • Inject the derivatized or underivatized hydrolysate onto a suitable chiral column.

    • Elute with an appropriate mobile phase system.

    • Monitor the elution of the D- and L-isomers of 2-naphthylalanine.

  • Quantification: Determine the ratio of D- to L-2-naphthylalanine to assess the enantiomeric purity.

Alternatively, direct chiral HPLC of the intact peptide can sometimes resolve diastereomers.[9]

Example Application: Melanocortin-4 Receptor (MC4R) Antagonism

Peptides containing D-2-naphthylalanine, such as analogs of SHU9119, have been shown to act as antagonists at the MC4R.[3][4][5][6][7] The signaling pathway below illustrates the mechanism of MC4R activation and its antagonism.

Melanocortin-4 Receptor (MC4R) Signaling Pathway and Antagonism cluster_0 Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R binds DNal_peptide Peptide with D-2-Nal (Antagonist) DNal_peptide->MC4R binds and blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (↓ Appetite) CREB->Gene_Expression regulates

Caption: MC4R signaling pathway and its antagonism by a D-2-Nal-containing peptide.

Conclusion

The analytical characterization of peptides containing this compound requires a multi-faceted approach. The combination of RP-HPLC for purification and purity assessment, mass spectrometry for identity confirmation, NMR spectroscopy for structural elucidation, and chiral analysis for stereochemical integrity provides a comprehensive and robust characterization of these complex biomolecules. The protocols and data presented here serve as a guide for researchers in the development and analysis of novel peptide therapeutics incorporating this valuable unnatural amino acid.

References

Application of Z-D-2-Nal-OH in the Synthesis of Peptide Hormones and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-2-Nal-OH, the N-benzyloxycarbonyl protected form of D-3-(2-naphthyl)alanine, and its Fmoc-protected counterpart, Fmoc-D-2-Nal-OH, are crucial non-proteinogenic amino acids employed in the solid-phase peptide synthesis (SPPS) of peptide hormone analogs. The incorporation of the bulky, hydrophobic naphthyl group can enhance the biological activity and metabolic stability of the resulting peptides. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, specifically focusing on Degarelix (B1662521) and Cetrorelix (B55110).

Application: Synthesis of GnRH Antagonists

The D-2-naphthylalanine moiety is a key component in several synthetic peptide hormone antagonists that target the gonadotropin-releasing hormone receptor (GnRH-R). By competitively blocking the GnRH-R in the pituitary gland, these analogs inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone (B1683101) and estrogen production.[1] This mechanism of action is utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1][2]

Notable examples of GnRH antagonists synthesized using D-2-Nal-OH derivatives include:

  • Degarelix: A potent GnRH antagonist used in the treatment of prostate cancer.[1][3]

  • Cetrorelix: A GnRH antagonist used to prevent premature ovulation in controlled ovarian stimulation.[4][5]

  • Ganirelix (B53836): Another GnRH antagonist used in fertility treatments.[6][7]

The synthesis of these decapeptides is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[8][9]

Quantitative Data

The use of an acetylated form of D-2-Nal-OH (Ac-D-2Nal-OH) in the final coupling step of Cetrorelix synthesis has been reported to yield a high-purity product.[4]

ParameterValuePeptide AnalogReference
PurityUp to 99%Cetrorelix[4]
YieldUp to 40%Cetrorelix[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Degarelix incorporating Fmoc-D-2-Nal-OH

This protocol is adapted from a patent describing the synthesis of Degarelix.[10] The synthesis is performed on a Rink Amide AM resin using a stepwise Fmoc deprotection and coupling strategy.

1. Resin Preparation:

  • Start with Fmoc-Rink amide AM resin.
  • Swell the resin in N,N-dimethylformamide (DMF).
  • Deprotect the Fmoc group using a solution of 5% diethylenetriamine (B155796) in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling (General Step):

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (B26582) (HOBt) hydrate (B1144303) (3 eq.), and diisopropylcarbodiimide (DIC) (3 eq.) in DMF at 0-10°C.
  • Allow the mixture to activate for 10 minutes.
  • Add the activated amino acid solution to the deprotected resin in the peptide vessel.
  • Stir the reaction mixture for 2 hours.
  • Wash the resin with DMF (4 times).
  • Perform Fmoc deprotection as described in step 1.
  • Repeat the coupling and deprotection steps for each amino acid in the sequence.

3. Incorporation of Fmoc-D-2-Nal-OH (Specific Example):

  • Dissolve 0.459 g of Fmoc-D-2-Nal-OH (3.0 eq), 0.14 g of HOBT·H₂O (3.0 eq), and 0.165 ml of diisopropylcarbodiimide (3.0 eq) in DMF at 0-10°C.[10]
  • Allow the solution to activate for 10 minutes.[10]
  • Charge this solution into the peptide vessel containing the deprotected resin.[10]
  • Stir for 2 hours.[10]
  • Wash the resin with 5 ml of DMF, 4 times.[10]
  • Proceed with the deprotection of the Fmoc group using 5% diethylenetriamine in DMF for 15 minutes.[10]

4. Cleavage and Purification:

  • After the final amino acid is coupled and deprotected, acetylate the N-terminus.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane).
  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solid-Phase Synthesis of Cetrorelix incorporating Ac-D-2-Nal-OH

This protocol is based on a patent for the synthesis of Cetrorelix, which highlights the use of Ac-D-2-Nal-OH in the final coupling step to improve purity.[4][11]

1. Resin and Amino Acid Sequence:

  • Utilize an amino resin as the solid support.
  • Sequentially couple the following Fmoc-protected amino acids using standard solid-phase synthesis methods: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-Phe(4-Cl)-OH.[5]

2. Final Coupling with Ac-D-2-Nal-OH:

  • After the coupling of Fmoc-D-Phe(4-Cl)-OH and subsequent Fmoc deprotection, the final amino acid, Ac-D-2-Nal-OH, is coupled.[4][11] This avoids a separate acetylation step at the end of the synthesis and prevents potential side reactions.[11]

3. Cleavage and Purification:

  • Perform acidolysis to cleave the all-protected peptide from the resin.[4]
  • Precipitate the crude peptide using diethyl ether.[4]
  • Purify the crude Cetrorelix by chromatography to obtain the final acetate (B1210297) salt, which is then lyophilized.[4]

Visualizations

GnRH Receptor Signaling Pathway

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Secretion Gonadotropin Secretion (LH, FSH) Ca2->Secretion MAPK MAPK Cascade (ERK) PKC->MAPK Gene Gene Transcription (LHβ, FSHβ) MAPK->Gene Antagonist GnRH Antagonist (e.g., Degarelix) Antagonist->GnRHR Blocks

Caption: GnRH receptor signaling pathway and its inhibition by antagonists.

Experimental Workflow for SPPS of GnRH Analogs

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash2 Wash (DMF) coupling->wash2 wash1->coupling check Repeat for all Amino Acids? wash2->check check->deprotection1 Yes final_coupling Final Coupling (e.g., Ac-D-2-Nal-OH) check->final_coupling No final_wash Final Wash (DMF, DCM) final_coupling->final_wash cleavage Cleavage from Resin & Side-chain Deprotection final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Lyophilized Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

Troubleshooting & Optimization

How to improve the coupling efficiency of Z-D-2-Nal-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of Z-D-2-Nal-OH (N-benzyloxycarbonyl-D-2-naphthylalanine) in Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" amino acid in SPPS?

This compound is a derivative of D-2-naphthylalanine, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus and a bulky bicyclic naphthyl group as its side chain. This significant steric bulk from the naphthyl side chain can physically obstruct the N-terminal amine of the growing peptide chain on the resin, making it difficult for the activated amino acid to approach and form a peptide bond. This steric hindrance often leads to incomplete or slow coupling reactions, resulting in lower peptide purity and yield.

Q2: Which coupling reagents are most effective for incorporating this compound?

Standard coupling reagents may be insufficient to overcome the steric hindrance of this compound. More potent uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended. Reagents like HATU, HCTU, and COMU are generally more effective than HBTU or standard carbodiimides (e.g., DIC) for such challenging couplings.[1][2] HATU, in particular, is often preferred for its rapid reaction rates and ability to form a highly reactive OAt-ester, which promotes efficient coupling even with bulky residues.[2][3][4]

Q3: How can I monitor the coupling reaction to ensure it has gone to completion?

Monitoring the disappearance of free primary amines on the peptide-resin is crucial. The most common method is the qualitative Kaiser test . A positive test (intense blue beads and/or solution) indicates the presence of unreacted amines, signifying an incomplete coupling reaction. A negative test (colorless to yellowish beads) suggests the coupling is complete.[5] For quantitative analysis or when the Kaiser test gives ambiguous results, cleaving a small sample of the resin and analyzing the peptide by HPLC and Mass Spectrometry is the most definitive method.[5]

Q4: Can microwave-assisted SPPS improve the coupling efficiency of this compound?

Yes, microwave-assisted SPPS can be highly beneficial. Microwave energy accelerates reaction kinetics, which can help overcome the high activation energy barrier associated with coupling sterically hindered amino acids like this compound.[6] This often leads to faster and more complete couplings. However, it is essential to carefully control the temperature to prevent potential side reactions, such as racemization.[1]

Troubleshooting Guide: Incomplete Coupling of this compound

This guide addresses the common issue of incomplete coupling, typically identified by a positive Kaiser test after the coupling step.

Problem: Positive Kaiser test indicates incomplete coupling.

Data Presentation

Comparison of Coupling Reagent Performance for Hindered Amino Acids

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. While direct data for this compound is sparse, performance data for other difficult or hindered couplings provides a strong indication of efficacy.

Coupling ReagentClassRelative Reaction RateEfficacy for Hindered CouplingsKey Considerations
HATU Aminium/UroniumVery FastVery HighHighly efficient; forms a more reactive OAt-ester. Often the reagent of choice for difficult couplings.[2][4][7]
HBTU Aminium/UroniumFastHighA reliable and common reagent, but generally less reactive than HATU for severely hindered residues.[2][8]
COMU Aminium/UroniumVery FastVery HighEfficacy is comparable to HATU. Based on Oxyma, which is a safer alternative to the potentially explosive HOBt/HOAt.[4]
PyBOP PhosphoniumFastHighEffective for hindered couplings. Byproducts are generally less problematic than carbodiimide-based reagents.[1][9]
DIC/HOBt CarbodiimideModerateModerateStandard, cost-effective choice but often requires longer reaction times or double coupling for hindered amino acids.[1][10]

Note: Efficiency is sequence-dependent and optimization for each specific peptide is recommended.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol outlines a robust method for coupling this compound using a high-efficiency reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (6-10 eq.) to the activation mixture.

  • Gently swirl the mixture and allow it to pre-activate for 1-5 minutes at room temperature.[9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[1][9]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for reaction completion.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next synthesis cycle.

Protocol 2: Kaiser Test (for Monitoring Primary Amines)

This qualitative test is used to detect the presence of free primary amines on the resin.[11][12]

Reagents:

  • Solution A: 1 mL of 0.01 M KCN in pyridine, diluted to 50 mL with pyridine.

  • Solution B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.[11]

  • Heat the tube at 100-110°C for 5 minutes.[5][11]

  • Observe the color of the resin beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue color on beads and/or in the solution.

    • Negative Result (Complete Coupling): Beads and solution remain colorless or turn yellow/orange.

Visualization of the SPPS Cycle

The diagram below illustrates the standard workflow for a single amino acid addition in Fmoc-based SPPS, highlighting the critical coupling step.

References

Common side reactions during the deprotection of Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of Z-D-2-Nal-OH.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the deprotection of this compound?

The benzyloxycarbonyl (Z) protecting group is typically removed from this compound through two primary methods:

  • Catalytic Hydrogenolysis: This is a mild method involving the cleavage of the C-O bond of the carbamate (B1207046) by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid instead of hydrogen gas, is also a widely used and often safer alternative.

  • Acidolysis: This method employs strong acids to cleave the Z-group. Historically, hydrogen bromide (HBr) in acetic acid has been used. However, due to its harshness, this method is often reserved for substrates that are incompatible with hydrogenation.

Q2: What are the most common side reactions observed during the catalytic hydrogenolysis of this compound?

The primary side reaction of concern during the catalytic hydrogenolysis of this compound is the reduction of the naphthyl ring . The naphthalene (B1677914) moiety can be hydrogenated to form tetralin (tetrahydronaphthalene) and subsequently decalin (decahydronaphthalene) under hydrogenation conditions, especially with prolonged reaction times or a highly active catalyst.[1]

Other potential issues include:

  • Incomplete Deprotection: The reaction may not go to completion, leaving unreacted starting material.

  • Catalyst Poisoning: Impurities in the starting material or solvent, particularly those containing sulfur, can deactivate the palladium catalyst.

Q3: Can the naphthyl ring be affected during acidolytic deprotection?

The naphthyl ring is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions commonly used in solid-phase peptide synthesis. In fact, naphthyl-based groups are sometimes used as protecting groups themselves, indicating their stability towards acids. However, very harsh acidic conditions, such as prolonged exposure to HBr in acetic acid, could potentially lead to undesired side reactions, although this is less common than the hydrogenation of the ring system.

Troubleshooting Guides

Catalytic Hydrogenolysis

Issue 1: Incomplete Deprotection

Possible Cause Troubleshooting Action
Inactive Catalyst Use a fresh batch of Pd/C catalyst. Ensure the catalyst has been stored properly under an inert atmosphere.
Insufficient Catalyst Loading Increase the weight percentage of the catalyst relative to the substrate. A typical starting point is 10 mol% of palladium.
Poor Hydrogen Gas Dispersion Ensure vigorous stirring to maintain the catalyst in suspension and maximize gas-liquid-solid contact.
Insufficient Hydrogen Pressure If using a balloon, ensure it remains inflated. For pressure reactors, increase the hydrogen pressure.
Catalyst Poisoning Purify the starting material to remove any potential catalyst poisons (e.g., sulfur-containing compounds). Use high-purity solvents.

Issue 2: Reduction of the Naphthyl Ring

Possible Cause Troubleshooting Action
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Overly Active Catalyst Consider using a less active catalyst or decreasing the catalyst loading.
High Hydrogen Pressure Reduce the hydrogen pressure. Atmospheric pressure is often sufficient for Z-group removal.
Acidolysis (HBr/Acetic Acid)

Issue 1: Formation of Impurities

Possible Cause Troubleshooting Action
Harsh Reaction Conditions Minimize the reaction time and maintain a low temperature to reduce the formation of degradation byproducts.
Reaction with Scavengers If scavengers are used to trap reactive carbocations, they can sometimes react with the desired product. Optimize the choice and concentration of scavengers.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (B129727) (reagent grade)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude D-2-Nal-OH.

Protocol 2: Catalytic Transfer Hydrogenolysis of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate or Formic acid

  • Methanol (reagent grade)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate).

  • Add ammonium formate (3-5 equivalents) or formic acid (a large excess) to the mixture.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure. The crude product may require further purification to remove excess ammonium formate or formic acid.

Data Summary

Deprotection MethodPotential Side ReactionFactors Increasing Side ReactionMitigation Strategy
Catalytic Hydrogenolysis Reduction of Naphthyl RingHigh H₂ pressure, prolonged reaction time, highly active catalystMonitor reaction closely, use atmospheric H₂ pressure, optimize catalyst choice and loading.
Catalytic Hydrogenolysis Incomplete DeprotectionInactive catalyst, catalyst poisoning, insufficient H₂Use fresh catalyst, purify substrate, ensure good H₂ dispersion.
Acidolysis (HBr/AcOH) Formation of degradation byproductsHigh temperature, long reaction timeUse lower temperature and shorter reaction times.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products Z_Nal This compound Hydrogenolysis Catalytic Hydrogenolysis Z_Nal->Hydrogenolysis Pd/C, H₂ or H-donor Acidolysis Acidolysis Z_Nal->Acidolysis HBr/AcOH Desired_Product D-2-Nal-OH Hydrogenolysis->Desired_Product Major Side_Product_H Naphthyl Ring Reduction Products Hydrogenolysis->Side_Product_H Side Reaction Acidolysis->Desired_Product Major Side_Product_A Degradation Products Acidolysis->Side_Product_A Side Reaction

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Hydrogenolysis cluster_causes Potential Causes cluster_solutions Solutions Start Incomplete Deprotection (Catalytic Hydrogenolysis) Inactive_Catalyst Inactive Catalyst Start->Inactive_Catalyst Poisoning Catalyst Poisoning Start->Poisoning Insufficient_H2 Insufficient Hydrogen Start->Insufficient_H2 Fresh_Catalyst Use Fresh Pd/C Inactive_Catalyst->Fresh_Catalyst Purify Purify Substrate/ Solvents Poisoning->Purify Increase_H2 Increase H₂ Pressure/ Dispersion Insufficient_H2->Increase_H2

Caption: Troubleshooting logic for incomplete catalytic hydrogenolysis.

References

Troubleshooting low yield in peptide synthesis with Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide synthesis featuring Z-D-2-Nal-OH (N-Carbobenzyloxy-3-(2-naphthyl)-D-alanine). This resource is designed for researchers, scientists, and drug development professionals to address challenges and optimize synthesis protocols involving this sterically hindered amino acid.

Troubleshooting Guide

This guide addresses the most common issue encountered when using this compound: low peptide yield.

Question: Why am I experiencing low coupling yield after incorporating this compound into my peptide sequence?

Answer:

Low coupling efficiency is the most probable cause for reduced yield when using this compound. This issue primarily stems from significant steric hindrance caused by two bulky groups:

  • The Z-group (Benzyloxycarbonyl): This N-terminal protecting group is large and can physically block the approach of the activated amino acid to the free amine on the resin-bound peptide chain.

  • The Naphthyl Group: The large, rigid naphthyl side chain of the 2-Nal residue further contributes to steric congestion around the reaction center.

This combined steric hindrance can slow down the coupling reaction significantly, leading to incomplete acylation of the N-terminus. If not addressed, this results in the accumulation of deletion sequences (peptides missing the this compound residue), which lowers the overall yield of the desired full-length peptide.[1][2]

Frequently Asked Questions (FAQs)

Q1: How can I overcome the steric hindrance and improve the coupling efficiency of this compound?

A1: To overcome steric hindrance, a combination of optimized reagents and reaction conditions is necessary. The goal is to increase the reactivity of the coupling reaction to overcome the physical blockage.

Summary of Optimization Strategies

StrategyRecommendationRationale
Coupling Reagent Use a more potent uronium or phosphonium (B103445) salt-based coupling reagent like HATU, HBTU, or PyBOP.[1]These reagents create a highly reactive activated ester of this compound, which can couple more effectively to the sterically crowded N-terminus. They are superior to standard carbodiimides (DCC, DIC) for challenging couplings.[1]
Reagent Equivalents Increase the excess of this compound and coupling reagents to 3-5 equivalents relative to the resin loading.[1]Driving the reaction forward with a higher concentration of reactants can improve the yield, according to Le Chatelier's principle.
Reaction Time Extend the coupling time significantly, from the standard 1-2 hours to 4 hours or even overnight.[1]A longer reaction time provides more opportunities for the sterically hindered molecules to orient correctly and react.
Double Coupling If a monitoring test (e.g., Kaiser test) indicates incomplete reaction, perform a second coupling.[1]Repeating the coupling step with a fresh solution of activated amino acid can help drive the reaction to completion.[3]
Solvent Choice Ensure the use of high-purity, anhydrous DMF or NMP. For sequences prone to aggregation, solvent mixtures containing TFE or HFIP may be beneficial.[3][4][5]Proper solvation of the growing peptide chain is critical. Aggregation can further hinder the coupling reaction.[4]

Q2: Which coupling reagents are specifically recommended for a hindered residue like this compound?

A2: For challenging couplings involving sterically hindered amino acids, onium salt-based reagents are highly recommended over carbodiimides.

Comparison of Coupling Reagents

Reagent ClassExamplesSuitability for this compoundNotes
Onium Salts HATU, HBTU, PyBOPHighly Recommended Generally provide higher yields and faster reaction rates for hindered couplings.[1] HATU is often considered one of the most effective reagents.
Carbodiimides DCC, DICNot Recommended (unless with additives)When used alone, they are often too slow for hindered couplings. If used, they must be combined with an additive like HOBt or Oxyma to increase efficiency and reduce side reactions.[1]

Q3: Can you provide a detailed protocol for a manual coupling of this compound?

A3: Yes. This protocol is designed for a standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry and incorporates best practices for hindered amino acids.

Detailed Experimental Protocol: Manual Coupling of this compound

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in anhydrous N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[6]

    • Perform Fmoc-deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 eq.) and a potent coupling reagent such as HATU (2.9 eq.) in a minimal amount of anhydrous DMF.

    • Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq.).

    • Allow the mixture to pre-activate for 1-5 minutes.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for at least 4 hours. For particularly difficult sequences, this time can be extended overnight.[1]

  • Washing and Monitoring:

    • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove unreacted reagents and byproducts.[1]

    • Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete coupling. A positive result (e.g., blue beads) signifies an incomplete reaction.

  • Follow-up Action (if needed):

    • If the Kaiser test is positive, perform a "double coupling" by repeating steps 2-4 with fresh reagents.

Q4: How do I visually troubleshoot the process if I suspect a coupling failure?

A4: A troubleshooting workflow can help guide your decision-making process. The following diagram outlines the logical steps to diagnose and resolve low-yield issues related to this compound coupling.

TroubleshootingWorkflow A Low Yield Observed in Final Peptide B Was this compound the last residue coupled? A->B C Perform Kaiser Test on Resin After Coupling B->C Yes D Test Positive (Blue Beads) Incomplete Coupling C->D E Test Negative (Yellow Beads) Coupling Successful C->E F Implement Optimization Strategy: 1. Double Couple with HATU 2. Increase Coupling Time 3. Increase Reagent Equivalents D->F G Problem likely in subsequent steps (deprotection, cleavage) or an earlier coupling. E->G H Re-synthesize Peptide F->H

Caption: Troubleshooting workflow for low peptide yield.

The following diagram illustrates the key stages of the recommended manual coupling protocol.

ExperimentalWorkflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring ResinSwell 1. Swell Resin in DMF FmocDeprotect 2. Fmoc Deprotection (20% Piperidine/DMF) ResinSwell->FmocDeprotect Wash1 3. Wash Resin (DMF) FmocDeprotect->Wash1 ActivateAA 4. Pre-activate this compound with HATU/DIPEA in DMF Couple 5. Add Activated AA to Resin (Couple for 4+ hours) ActivateAA->Couple Wash2 6. Wash Resin (DMF/DCM) Couple->Wash2 KaiserTest 7. Perform Kaiser Test Wash2->KaiserTest Conclusion Incomplete? KaiserTest->Conclusion KaiserTest->Conclusion Redo Double Couple Conclusion->Redo Yes Proceed Proceed to Next Step Conclusion->Proceed No Redo->Couple Repeat Steps 4-7

Caption: Experimental workflow for coupling this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions for sterically hindered amino acids like D-2-Naphthylalanine (D-2-Nal).

Troubleshooting Guide

This guide addresses specific issues encountered during the coupling of bulky amino acids in a question-and-answer format.

Q1: Why is my coupling reaction failing or showing low yield when using a standard carbodiimide (B86325) reagent like DCC or DIC?

A1: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[1][2] The bulky side chain of residues like D-2-Nal can physically block the reacting amino and carboxyl groups, a phenomenon known as steric hindrance, which slows down or prevents peptide bond formation.[1] For these challenging couplings, it is highly recommended to switch to a more potent coupling reagent.[1][3]

Q2: I switched to a stronger coupling reagent like HBTU, but the coupling is still incomplete. What are my next steps?

A2: While HBTU is more effective than DCC/DIC, extremely challenging couplings may require further optimization.[4] Consider the following strategies:

  • Switch to a more reactive reagent: Reagents that form highly reactive OAt or Oxyma esters, such as HATU, PyAOP, or COMU, are generally more effective than HOBt-based reagents like HBTU for overcoming significant steric barriers.[1][3] HATU, in particular, reacts faster and causes less epimerization.[4]

  • Perform a double coupling: Repeat the coupling step with a fresh portion of the activated amino acid and reagents.[1] This is a common and effective method to drive the reaction to completion, especially for sterically hindered residues.[1]

  • Increase reaction time and temperature: Allowing the reaction to proceed for a longer duration or moderately increasing the temperature can improve the reaction kinetics. However, be aware that prolonged times and higher temperatures can increase the risk of epimerization.[1]

Q3: I am observing significant epimerization of my D-2-Nal residue. How can this be minimized?

A3: Epimerization is a risk, especially with sterically hindered amino acids, and can be influenced by the choice of base, coupling reagent, and reaction time.[1]

  • Choice of Reagent and Additive: Carbodiimide reagents like EDC are known to cause more epimerization than DIC.[5] The addition of auxiliaries like HOBt, HOAt, or OxymaPure is crucial for suppressing racemization.[1][3] Reagents that incorporate HOAt or Oxyma, such as HATU and COMU, are preferred for their ability to minimize this side reaction.[1][3][4] DEPBT is another coupling reagent noted for causing very little epimerization.[4]

  • Base Selection: The strength of the base used can impact the rate of epimerization. Use the weakest base necessary to achieve efficient coupling.

  • Avoid Prolonged Reactions: Minimize reaction times where possible, as extended exposure to basic conditions can increase the likelihood of epimerization.[1]

Q4: My peptide chain is aggregating on the solid support, leading to poor coupling efficiency. What can I do?

A4: Peptide chain aggregation is a common problem, particularly with hydrophobic sequences or when synthesizing long peptides.[6][7][8] This aggregation can block reactive sites.[1]

  • Change the Solvent: Solvents can play a crucial role in resin swelling and disrupting secondary structures.[7][9] Consider using a solvent mixture, such as NMP/DMSO, which can improve resin swelling and coupling yields.[7]

  • Incorporate Backbone Modifications: For extremely difficult sequences, the use of pseudoproline dipeptides or depsipeptides can disrupt the aggregation-promoting secondary structures of the growing peptide chain.[6][8][10]

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing incomplete coupling reactions with bulky amino acids.

G start Incomplete Coupling Detected (e.g., via Ninhydrin (B49086) Test) reagent_check Are you using a standard reagent (DCC, DIC)? start->reagent_check upgrade_reagent Switch to a high-efficiency aminium/phosphonium (B103445) reagent (e.g., HATU, HBTU, PyAOP, COMU). reagent_check->upgrade_reagent Yes reagent_check2 Using a high-efficiency reagent already? reagent_check->reagent_check2 No double_couple Perform a double coupling with fresh reagents. upgrade_reagent->double_couple aggregation_check Is peptide aggregation suspected? double_couple->aggregation_check reagent_check2->double_couple Yes optimize_cond Optimize other parameters: - Increase reaction time - Increase temperature moderately - Check solvent choice check_epimerization Monitor for epimerization. optimize_cond->check_epimerization complete Coupling Complete check_epimerization->complete Successful incomplete Still Incomplete: Consider sequence redesign or alternative strategies. check_epimerization->incomplete Unsuccessful aggregation_check->optimize_cond No special_tech Use aggregation-disrupting techniques: - Pseudoproline dipeptides - Change solvent (e.g., NMP/DMSO) aggregation_check->special_tech Yes special_tech->optimize_cond

Caption: A decision tree for troubleshooting incomplete peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Steric hindrance in amino acids is primarily caused by bulky side chains that physically obstruct the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another.[1] Amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids are common examples.[1] D-2-Naphthylalanine (D-2-Nal) is particularly bulky due to its large, rigid naphthyl group attached to the β-carbon.

Q2: Which classes of coupling reagents are most effective for bulky residues like D-2-Nal?

A2: The most effective coupling reagents for sterically hindered amino acids are typically aminium/uronium or phosphonium salts.[1][11] These reagents rapidly form highly reactive esters that can overcome the steric barrier.[1]

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly popular and efficient.[1][4] HATU is often considered superior as it forms a more reactive OAt ester and can reduce epimerization.[1][4] COMU is a newer, safer alternative that incorporates OxymaPure and shows efficiency comparable to HATU.[3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[1][11] PyAOP is the phosphonium equivalent of HATU and is particularly useful for difficult couplings.[1][2]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

A3: Additives play a critical role in peptide synthesis. They act as activating agents when used with carbodiimides and serve two main functions: accelerating the coupling reaction and, crucially, suppressing racemization (epimerization).[1][3] HOAt and OxymaPure are generally more effective than HOBt at increasing reaction rates and preventing loss of stereochemical integrity.[1][12] Many modern high-efficiency coupling reagents like HATU and COMU come with the additive already incorporated into their structure.[3]

Comparison of Common Coupling Reagents for Bulky Amino Acids
Reagent ClassExamplesRelative ReactivityEpimerization RiskNotes
Carbodiimides DCC, DIC, EDCLowHigh (without additive)Generally inefficient for bulky amino acids; requires an additive like HOBt or Oxyma to suppress epimerization.[1][3][5]
Phosphonium Salts PyBOP, PyAOPHighLowPyBOP is a well-established efficient reagent.[4] PyAOP is more reactive and highly effective for hindered couplings.[1][2]
Aminium Salts (HOBt-based) HBTU, TBTUHighLowVery popular and efficient for most couplings, but may be less effective than HOAt-based reagents for the most difficult cases.[3][4]
Aminium Salts (HOAt-based) HATUVery HighVery LowConsidered one of the most efficient reagents, forming highly reactive OAt esters with low epimerization.[1][3][4]
Aminium Salts (Oxyma-based) COMUVery HighVery LowA safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable or superior performance to HATU.[1][3]

Experimental Protocols

Protocol 1: Standard SPPS Coupling Cycle with HATU

This protocol describes a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS) using HATU as the coupling reagent.

  • Resin Preparation: Start with the resin-bound peptide bearing a free terminal amine group. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection (Fmoc Removal): Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.[13] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve the Fmoc-protected amino acid (e.g., Fmoc-D-2-Nal-OH) (3-5 equivalents), HATU (3-5 equivalents), and a hindered base such as diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.[9]

  • Coupling Reaction: Add the activation solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For very hindered couplings, this time can be extended.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction for completeness.[9] A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, filter the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and finally DMF again to prepare for the next cycle.

  • (Optional) Capping: If the ninhydrin test is positive, indicating incomplete coupling, perform a capping step with acetic anhydride (B1165640) and a base to block any unreacted free amines before proceeding to the next deprotection step. This prevents the formation of deletion sequences.

Protocol 2: Double Coupling Procedure

This procedure is used when a single coupling reaction is insufficient to achieve completion.

  • Follow steps 1-4 from Protocol 1 for the initial coupling reaction.

  • After the designated reaction time (e.g., 2 hours), filter the coupling solution away from the resin.

  • DO NOT proceed to the washing step.

  • Immediately prepare a second, fresh activation solution as described in Protocol 1, Step 3.

  • Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.

  • After the second coupling, proceed with monitoring (Protocol 1, Step 5) and washing (Protocol 1, Step 6).

SPPS Workflow Diagram

G cluster_0 cluster_1 start Start: Resin-Peptide-Fmoc deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, Reagent, Base) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end_node Ready for Next Cycle wash2->end_node activation Activation Mix - Fmoc-AA - HATU/HBTU - DIEA activation->coupling

Caption: A single amino acid coupling cycle in Fmoc-based SPPS.

Signaling Pathways and Mechanisms

Amino Acid Activation by Aminium Reagents

The key to an efficient coupling reaction is the activation of the carboxylic acid group of the incoming amino acid. This makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the peptide chain. Aminium/uronium reagents like HATU and HBTU facilitate this activation.

G AA Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Highly Reactive OAt/OBt Active Ester AA->ActiveEster Reagent Aminium Reagent (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIEA) Base->ActiveEster (catalyst) PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Nucleophilic Attack Peptide H₂N-Peptide-Resin (Free Amine) Peptide->PeptideBond Byproducts Byproducts PeptideBond->Byproducts

Caption: Simplified pathway for amino acid activation by aminium reagents.

References

Preventing racemization of Z-D-2-Nal-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of Z-D-2-Nal-OH and other N-protected amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a pure enantiomer (like the D-form of Z-2-Nal-OH) into a mixture of both D and L forms at its chiral alpha-carbon center during a chemical reaction.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This is a significant concern because the three-dimensional structure of a peptide is critical to its biological activity. The presence of even small amounts of the wrong diastereomer can drastically reduce or alter the peptide's efficacy and introduce impurities that are difficult to separate.[3][4]

Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of the amino acid's carboxyl group for peptide bond formation[3][5]:

  • Oxazolone (B7731731) (or Azlactone) Formation: This is the most common mechanism.[1][3] The activated carboxyl group of the N-protected amino acid (like this compound) can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this ring is acidic and easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack this achiral intermediate, producing both the desired peptide and the undesired diastereomer.[1][3]

  • Direct Enolization (or Direct Hα Abstraction): This pathway involves the direct removal of the alpha-proton by a base from the activated amino acid, forming an achiral enolate intermediate.[1][3] Reprotonation of this enolate can occur from either face, leading to racemization. This mechanism is less common but can be significant under strongly basic conditions or with amino acid residues that have highly acidic alpha-protons.[3]

RacemizationMechanisms Diagram 1: Primary Racemization Pathways cluster_main cluster_oxazolone Oxazolone Pathway (Most Common) cluster_enolization Direct Enolization Pathway cluster_result ActivatedAA Activated this compound (Chiral) Cyclization Intramolecular Cyclization ActivatedAA->Cyclization Deprotonation Direct α-Proton Abstraction (Base) ActivatedAA->Deprotonation Oxazolone Oxazolone Intermediate (Achiral after deprotonation) Cyclization->Oxazolone RacemicProduct Racemic Peptide Mixture (D-L and L-L peptides) Oxazolone->RacemicProduct Nucleophilic Attack by Amine Enolate Enolate Intermediate (Achiral) Deprotonation->Enolate Enolate->RacemicProduct Nucleophilic Attack by Amine

Caption: The two primary pathways for racemization during peptide coupling.

Q3: Which factors in the coupling reaction have the greatest impact on racemization?

A3: Several factors influence the degree of racemization, including the choice of coupling reagent, additives, base, and solvent.[5][6]

  • Coupling Reagents: Carbodiimides like DCC and DIC can lead to high levels of racemization if used alone because they form a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.[7][8] Onium salts (Uronium/Aminium and Phosphonium) are generally better as they are designed for efficient coupling with lower racemization risk.[9][10]

  • Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial racemization suppressants, especially when using carbodiimides.[7][9][11] They react with the activated intermediate to form a more stable active ester, which is less susceptible to racemization.[7][9]

  • Bases: The strength and steric hindrance of the base used are critical.[5] Strong, non-hindered bases can accelerate proton abstraction from the alpha-carbon, increasing racemization.[1]

  • Solvents: The polarity of the solvent can affect the rate of racemization, with more polar solvents sometimes favoring the side reaction.[1][6]

Troubleshooting Guide: High Racemization Observed

Problem: Analysis of my crude peptide shows a significant percentage of the undesired diastereomer after coupling this compound.

Follow these steps to diagnose and resolve the issue.

Caption: A step-by-step workflow for troubleshooting racemization issues.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

If you are using a carbodiimide (B86325) reagent like DIC or EDC without an additive, the risk of racemization is very high.[5][7] The addition of a suppressing agent is critical.[11] Furthermore, some additives are more effective than others.

Recommendation:

  • If using a carbodiimide, always include an additive.

  • If racemization is still an issue with HOBt, consider switching to a more effective suppressant like HOAt or OxymaPure.[1][12]

  • For particularly difficult couplings, switching to an onium salt reagent like HATU, HBTU, or COMU, which are often used with additives, can significantly reduce racemization.[9][12]

Coupling SystemAdditive% D-Isomer (Epimer) Formation (Model Reaction)Reference
DCCHOBt18.0%[2]
DCCHOAt6.0%[2]
TBTUDIEA2.6%[13]
Table 1: Comparison of epimer formation using different coupling reagents and additives in a model solid-phase synthesis. Data illustrates the superior performance of HOAt over HOBt.[2][13]
Step 2: Scrutinize the Base

The base facilitates the coupling reaction but can also promote the undesired proton abstraction that leads to racemization.[9] Stronger and less sterically hindered bases generally increase this risk.[5]

Recommendation:

  • Avoid strong bases like triethylamine (B128534) (TEA) if possible.

  • If using N,N-Diisopropylethylamine (DIPEA) and observing racemization, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5]

BaseSteric HindranceBasicity (pKa)General Racemization Risk
Triethylamine (TEA)Low~10.7High
DIPEAHigh~10.1Moderate
N-Methylmorpholine (NMM)Moderate~7.4Low
2,4,6-Collidine (TMP)High~7.4Very Low
Table 2: Properties of common bases used in peptide synthesis. Weaker, more hindered bases are preferred for minimizing racemization.[5]
Step 3: Control Reaction Temperature and Solvent

Higher temperatures accelerate most reactions, including racemization.[9]

Recommendation:

  • Perform the coupling reaction at a lower temperature, such as 0 °C, before allowing it to warm to room temperature.[9] Avoid elevated temperatures unless absolutely necessary for a difficult coupling.[14]

  • While solvents like DMF and NMP are standard, their high polarity can sometimes contribute to racemization.[1] If other optimizations fail, testing an alternative solvent may be beneficial.

Step 4: Adjust the Activation Strategy

The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.[15]

Recommendation:

  • Minimize Pre-activation Time: If you pre-activate the this compound with the coupling reagent before adding it to the amine component, keep this time as short as possible.[9]

  • Use In-situ Activation: Add the coupling reagent to the mixture containing the this compound and the amine component simultaneously. This allows the activated species to be consumed as it is formed, reducing its concentration and the risk of side reactions.[9][11]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling

This protocol provides a general methodology for coupling this compound to an amine component (H-AA-R) using an in-situ activation approach with HATU/NMM.

  • Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine component (e.g., H-AA-R·HCl, 1.0 equivalent) in an appropriate solvent (e.g., DMF).

  • Neutralization: Add N-methylmorpholine (NMM) (1.0 equivalent) to neutralize the hydrochloride salt of the amine component. Stir for 2-3 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[9]

  • Activation & Coupling: Add HATU (1.0 equivalent) to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress using an appropriate method like TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with standard aqueous work-up and purification procedures.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method to determine the percentage of the undesired L-D diastereomer in the crude product.

  • Standard Preparation: If possible, prepare a standard sample of the desired D-D peptide and the undesired L-D diastereomer to determine their retention times.

  • Column and Mobile Phase: Select a suitable chiral HPLC column (e.g., Chiralpak series). The mobile phase is typically a mixture of hexane (B92381) and an alcohol modifier like isopropanol.[1]

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two diastereomers.[1]

  • Sample Analysis: Dissolve a small amount of the crude reaction product in the mobile phase and inject it into the HPLC system.

  • Quantification: Integrate the peak areas for both the desired (D-D) and undesired (L-D) diastereomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D Peak) / (Area(D-D Peak) + Area(L-D Peak))] x 100

References

Strategies to avoid incomplete deprotection of the Z group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete removal of the benzyloxycarbonyl (Z or Cbz) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Z-group deprotection?

Incomplete deprotection of the Z-group typically stems from issues related to the chosen deprotection method, primarily catalytic hydrogenolysis or acidolysis.

For Catalytic Hydrogenolysis , common causes include:

  • Catalyst Inactivity or Poisoning: The palladium catalyst (e.g., Pd/C) is the most common culprit. It can be poisoned by sulfur-containing compounds, residual reagents from previous steps, or certain functional groups within the substrate itself.[1] Using a fresh, high-quality catalyst is crucial.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low relative to the substrate.[2]

  • Poor Hydrogen Access: This can be due to low hydrogen pressure, inadequate agitation, or the formation of insoluble substrate/product aggregates that limit catalyst contact.[3]

  • Steric Hindrance: Bulky groups near the Z-protected amine can physically block the catalyst's approach, slowing down the reaction.[1][4]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the substrate and not interfere with the catalyst's activity.

For Acidolysis , common causes include:

  • Insufficient Acid Strength or Concentration: The acidic reagent (e.g., HBr in acetic acid, TFA) may not be strong enough or may be used in too low a concentration to effect complete cleavage.[5][6]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]

  • Presence of Acid-Sensitive Groups: While the goal is to remove the Z-group, other parts of the molecule might be sensitive to the harsh acidic conditions, leading to complex product mixtures that can be mistaken for incomplete deprotection.

Q2: My catalytic hydrogenolysis reaction is sluggish or has stalled. What steps can I take to troubleshoot it?

If you observe a slow or stalled hydrogenolysis reaction, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.

  • Evaluate the Catalyst:

    • Use Fresh Catalyst: Ensure your Pd/C is not old or from a previously opened bottle that may have been deactivated.

    • Increase Catalyst Loading: The optimal ratio of catalyst to substrate is often 1:1 by weight for each protecting group to be removed.[2] Increasing the loading (e.g., from 10 mol% to 20 mol% or higher) can significantly improve the reaction rate.

    • Consider a More Active Catalyst: If Pd/C is ineffective, Pearlman's catalyst (Pd(OH)₂/C) can be more active and less prone to poisoning.[1]

  • Optimize the Hydrogen Source:

    • Hydrogen Gas (H₂): Ensure the system is properly purged of air and that a positive pressure of hydrogen is maintained (e.g., using a balloon or a Parr hydrogenator). Increase the pressure if the equipment allows.

    • Transfer Hydrogenation: If using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid, ensure you are using a sufficient excess (typically 4-5 equivalents).[5] These reagents can be safer and more convenient than hydrogen gas.[5][7]

  • Check the Solvent and Substrate:

    • Solvent: Use a solvent that fully dissolves your substrate and is compatible with hydrogenation (e.g., methanol (B129727), ethanol, ethyl acetate, THF).

    • Purity: Ensure your starting material is free from impurities that could act as catalyst poisons, especially sulfur-containing compounds.[1]

  • Adjust Reaction Conditions:

    • Temperature: Gently warming the reaction (e.g., to 40-60°C) can sometimes accelerate the deprotection, but be mindful of potential side reactions.[8]

    • Agitation: Ensure vigorous stirring to keep the catalyst suspended and in contact with both the substrate and the hydrogen source.

Troubleshooting Workflow for Incomplete Hydrogenolysis

G start Incomplete Deprotection (Catalytic Hydrogenolysis) catalyst 1. Evaluate Catalyst start->catalyst hydrogen 2. Optimize Hydrogen Source catalyst->hydrogen If still incomplete sub1 Use Fresh Catalyst Increase Loading (e.g., >10 mol%) Try Pearlman's Catalyst (Pd(OH)₂/C) catalyst->sub1 conditions 3. Adjust Conditions hydrogen->conditions If still incomplete sub2 Increase H₂ Pressure Use Transfer Hydrogenation (e.g., Ammonium Formate, Formic Acid) hydrogen->sub2 acidolysis 4. Consider Alternative: Acidolysis conditions->acidolysis If still incomplete sub3 Increase Temperature (e.g., 40-60°C) Ensure Vigorous Stirring Check Solvent/Substrate Purity conditions->sub3 sub4 Use HBr/AcOH or TFA-based cocktail acidolysis->sub4 complete Deprotection Complete sub1->complete Monitor by TLC/LC-MS sub2->complete Monitor by TLC/LC-MS sub3->complete Monitor by TLC/LC-MS sub4->complete Monitor by TLC/LC-MS

Caption: A stepwise workflow for troubleshooting incomplete Z-group deprotection via catalytic hydrogenolysis.

Q3: When should I choose acidolysis over hydrogenolysis for Z-group removal?

The choice of deprotection method depends on the other functional groups present in your molecule.[5]

  • Choose Acidolysis (e.g., HBr/AcOH, TFA) when your molecule contains functional groups that are sensitive to reduction. These include:

    • Alkenes or alkynes

    • Nitro groups

    • Other benzyl-type protecting groups that you wish to retain

    • Sulfur-containing residues that might poison a palladium catalyst

  • Choose Hydrogenolysis when your molecule is stable to reductive conditions but contains acid-labile protecting groups, such as:

    • Boc (tert-butyloxycarbonyl) groups[5]

    • tBu (tert-butyl) esters or ethers

    • Trityl (Trt) groups

Hydrogenolysis is generally considered a milder and cleaner method, yielding toluene (B28343) and carbon dioxide as byproducts.[5] Acidolysis can be harsher and may require the use of scavengers to prevent side reactions from reactive cationic species.[6][9]

Data Summary: Common Z-Group Deprotection Conditions

MethodReagents & ConditionsTypical YieldsNotes
Catalytic Hydrogenolysis 5-10% Pd/C, H₂ (balloon or higher pressure), MeOH or EtOH, Room Temp, 1-16 h>90%The most common and mildest method.[5]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate (4-5 equiv.), MeOH, Room Temp, 1-4 h80-95%Avoids flammable H₂ gas; often faster.[5][10]
Catalytic Transfer Hydrogenation 10% Pd/C, Formic Acid, MeOH, Room Temp, 1-2 h80-95%Formic acid can serve as both hydrogen donor and solvent.[7][10]
Acidolysis (Harsh) 33% HBr in Acetic Acid, Room Temp, 1-2 hVariableEffective but harsh; can cleave other acid-sensitive groups.[5][6]
Acidolysis (Milder) Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, water), Room Temp, 1-3 hVariableOften used in peptide synthesis; scavengers are crucial.[5][9]

Detailed Experimental Protocols

Protocol 1: Z-Group Deprotection via Catalytic Hydrogenolysis (H₂ Gas)

Materials:

  • Z-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) supply with balloon

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the Z-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 10 mol% relative to the substrate).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with nitrogen gas (repeat three times).

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat three times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5]

  • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate using a rotary evaporator to yield the deprotected amine. Further purification can be performed if necessary.

Protocol 2: Z-Group Deprotection via Catalytic Transfer Hydrogenation (Ammonium Formate)

Materials:

  • Z-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the Z-protected amine in methanol in a round-bottom flask with a magnetic stir bar.

  • Add ammonium formate (4-5 equivalents).

  • Carefully add 10% Pd/C (10 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[5]

  • Wash the Celite® pad with fresh methanol.

  • Concentrate the filtrate using a rotary evaporator. The crude product can be purified further as needed.

Logical Relationships in Deprotection Strategy Selection

Caption: A decision tree for selecting an appropriate Z-group deprotection strategy based on molecular functionality.

References

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic D-2-Nal Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the hydrophobic D-2-naphthylalanine (D-2-Nal) residue. The inherent hydrophobicity of D-2-Nal can significantly increase the propensity for peptide aggregation, leading to challenges in synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-2-Naphthylalanine (D-2-Nal) prone to aggregation?

A1: The D-2-Nal residue possesses a bulky and hydrophobic naphthalene (B1677914) side chain. This significantly increases the overall hydrophobicity of the peptide, which is a primary driver of aggregation.[1][2] Hydrophobic interactions between peptide chains can lead to self-association and the formation of insoluble aggregates.[3] Studies have shown that the N-acetyl-d-(β-naphthyl)alanine (D-2Nal) residue, when present at the N-terminus, is a key point of attractive interaction among peptide molecules, leading to extensive aggregation even at low concentrations.[4]

Q2: At what stage of my workflow can I expect to see aggregation of my D-2-Nal peptide?

A2: Aggregation can occur at multiple stages of your experimental workflow:

  • Solid-Phase Peptide Synthesis (SPPS): Aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity.[5][6]

  • Cleavage and Deprotection: After cleavage from the resin, the unprotected, hydrophobic peptide may aggregate in the cleavage cocktail or during subsequent workup.

  • Purification: During HPLC purification, high concentrations of the peptide in the mobile phase can lead to aggregation and precipitation on the column, affecting resolution and recovery.

  • Lyophilization and Reconstitution: Lyophilized peptides can be difficult to redissolve, and improper solubilization techniques can promote aggregation.[7]

  • Storage: In solution, peptides can aggregate over time, especially at high concentrations, non-optimal pH, or inappropriate temperatures.[8]

Q3: How can I predict the aggregation potential of my D-2-Nal containing peptide sequence?

A3: While precise prediction is challenging, you can estimate the aggregation potential by analyzing the peptide's amino acid sequence.[9][10] A high percentage of hydrophobic residues, including D-2-Nal, Leu, Val, Ile, Met, Phe, and Trp, increases the likelihood of aggregation.[7] The position of the D-2-Nal residue is also crucial; an N-terminal D-2-Nal has been shown to strongly promote aggregation.[4] Additionally, peptides with a high proportion of residues capable of forming intermolecular hydrogen bonds can also be prone to forming gels.[7]

Troubleshooting Guides

Problem 1: Low yield and purity during Solid-Phase Peptide Synthesis (SPPS).

This is often indicative of on-resin aggregation, which hinders reaction kinetics.

Troubleshooting Workflow for SPPS Aggregation

cluster_synthesis SPPS Troubleshooting cluster_solutions Mitigation Strategies start Low Yield/Purity in SPPS check_swelling Check Resin Swelling start->check_swelling swelling_no Poor Swelling Indicates Aggregation check_swelling->swelling_no No swelling_yes Swelling Appears Normal check_swelling->swelling_yes Yes change_solvent Switch to NMP or add DMSO swelling_no->change_solvent chaotropic_salts Add Chaotropic Salts (e.g., LiCl, KSCN) swelling_no->chaotropic_salts high_temp Increase Coupling Temperature swelling_no->high_temp microwave Use Microwave-Assisted Synthesis swelling_no->microwave backbone_prot Incorporate Backbone Protection (e.g., Dmb, Hmb) swelling_no->backbone_prot pseudoproline Use Pseudoproline Dipeptides swelling_no->pseudoproline swelling_yes->change_solvent swelling_yes->chaotropic_salts swelling_yes->high_temp swelling_yes->microwave swelling_yes->backbone_prot swelling_yes->pseudoproline end Improved Synthesis Efficiency change_solvent->end chaotropic_salts->end high_temp->end microwave->end backbone_prot->end pseudoproline->end

Caption: Workflow for troubleshooting on-resin aggregation during SPPS.

StrategyDescriptionKey Considerations
Solvent Modification Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to the reaction mixture to disrupt hydrogen bonding.[5]Ensure compatibility with your resin and other reagents.
Chaotropic Salts Add salts like LiCl or KSCN to the coupling mixture. These ions disrupt the secondary structure of the peptide chains, reducing aggregation.[4]Salts must be washed out thoroughly after synthesis.
Elevated Temperature Increasing the coupling temperature can provide enough energy to overcome aggregation-related energy barriers.[5]Be cautious of potential side reactions at higher temperatures.
Microwave Synthesis Microwave irradiation can accelerate coupling reactions and reduce aggregation.[11]Requires specialized equipment.
Backbone Protection Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids every 6-7 residues to prevent interchain hydrogen bonding.[4][5]These protecting groups are removed during the final TFA cleavage.[4]
Pseudoproline Dipeptides If your sequence contains Ser or Thr, using pseudoproline dipeptides can disrupt secondary structure formation.[5][6]The native Ser or Thr residue is regenerated upon cleavage.[5]
Problem 2: Difficulty dissolving the lyophilized peptide.

Hydrophobic peptides, especially those with a high D-2-Nal content, often have poor aqueous solubility.

Solubilization Strategy for Hydrophobic Peptides

cluster_solvents Solvent Selection cluster_alternatives Alternative Approaches start Lyophilized D-2-Nal Peptide test_solubility Test with a small amount first start->test_solubility organic_first Dissolve in minimal organic solvent (DMSO, DMF, ACN) test_solubility->organic_first add_aqueous Slowly add aqueous buffer (e.g., water, PBS) organic_first->add_aqueous check_precipitate Check for precipitation add_aqueous->check_precipitate precipitate_yes Precipitate forms check_precipitate->precipitate_yes Yes precipitate_no Peptide remains in solution check_precipitate->precipitate_no No adjust_ph Adjust pH (acidic for basic peptides, basic for acidic peptides) precipitate_yes->adjust_ph sonicate Sonication precipitate_yes->sonicate warm Gentle Warming (<40°C) precipitate_yes->warm denaturants Use denaturants (Guanidine HCl, Urea) as a last resort precipitate_yes->denaturants end Solubilized Peptide Solution precipitate_no->end adjust_ph->end sonicate->end warm->end denaturants->end

Caption: A systematic approach for solubilizing hydrophobic D-2-Nal peptides.

Solvent/TechniqueProtocolSuitability
Organic Solvents First, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) (ACN). Then, slowly add your aqueous buffer to the desired concentration.[7][1]DMSO is often preferred for biological assays due to its relatively low toxicity.[7] Use DMF for Cys-containing peptides to avoid oxidation.[12]
pH Adjustment For peptides with a net positive charge (basic), use a dilute acidic solution (e.g., 10% acetic acid). For peptides with a net negative charge (acidic), use a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide).[9][12][13]Test a small amount first. Ensure the final pH is compatible with your experiment. Avoid basic solutions for peptides with Cys.[12]
Sonication/Warming Brief sonication or gentle warming (below 40°C) can help dissolve stubborn aggregates.[7][1]Be cautious with temperature-sensitive peptides.
Denaturing Agents As a last resort, for peptides that tend to aggregate strongly, use 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to solubilize, followed by dilution.[12]These agents will denature the peptide and must be removed or highly diluted for most biological assays.
Problem 3: Poor peak shape and recovery during HPLC purification.

Aggregation on the HPLC column can lead to peak broadening, tailing, and even column blockage.

Strategies for HPLC Purification of Aggregation-Prone Peptides

StrategyDescriptionKey Considerations
Solvent System Use organic modifiers like acetonitrile or isopropanol (B130326) in your mobile phase. For highly hydrophobic peptides, a mixture of solvents may be beneficial.[8]The initial mobile phase should be a solvent mixture that keeps the peptide soluble.[8]
Additives Incorporate additives like trifluoroacetic acid (TFA) at standard concentrations (e.g., 0.1%) to improve peak shape. In some cases, using a different ion-pairing agent or adding a small amount of a chaotropic agent might help.Ensure additives are compatible with your detection method and can be removed during lyophilization.
Column Temperature Increasing the column temperature can sometimes improve solubility and reduce aggregation on the column.Monitor peptide stability at elevated temperatures.
Lower Loading Inject a smaller amount of the peptide onto the column to avoid high local concentrations that can promote aggregation.This may require multiple runs to purify the desired amount of peptide.
Gradient Optimization A shallower gradient may improve separation, but a steeper gradient might be necessary to elute highly retained, hydrophobic peptides quickly before they aggregate.Method development is key. Start with a standard gradient and optimize based on the initial results.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic D-2-Nal Peptide
  • Pre-analysis: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.[1] Allow the vial to warm to room temperature in a desiccator.[7]

  • Solubility Test: Weigh a small amount of the peptide (e.g., 1 mg) into a separate microfuge tube for initial solubility testing.[1]

  • Initial Solubilization: Add a small volume (e.g., 20-50 µL) of 100% DMSO to the test peptide and vortex.[1]

  • Aqueous Dilution: Once fully dissolved in DMSO, slowly add sterile, distilled water or your desired buffer dropwise while vortexing until the final desired concentration is reached (e.g., 1-2 mg/mL).[7][8]

  • Observation: Check if the solution is clear. If the peptide precipitates, the solution will appear cloudy.

  • Troubleshooting: If precipitation occurs, try gentle warming (<40°C) or sonication.[1] If the peptide remains insoluble, it must be re-lyophilized before attempting a different solvent system (e.g., DMF or ACN) or adjusting the pH.[1]

  • Stock Solution Preparation: Once optimal conditions are found, apply them to the main stock of the peptide.

  • Storage: Aliquot the peptide solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Characterization of D-2-Nal Peptide Aggregates using Thioflavin T (ThT) Fluorescence Assay

This assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of the D-2-Nal peptide at a concentration at least twice the final desired concentration in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4).[14] Filter the stock solution through a 0.22-μm filter to remove any pre-existing aggregates.[14]

    • Prepare a stock solution of Thioflavin T (ThT) in the same buffer (e.g., 20 µM).[14]

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, mix the peptide stock solution with the ThT stock solution to achieve the final desired peptide concentration.

    • Include control wells with buffer and ThT only (blank).

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a plate reader with shaking.[14]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~450 nm and emission at ~490 nm.[14]

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is indicative of amyloid fibril formation.[15]

    • From this curve, kinetic parameters such as the lag time (t_lag) and the apparent growth rate can be determined.[15]

Data Presentation: Analytical Techniques for Characterizing D-2-Nal Peptide Aggregates

TechniqueInformation ProvidedSample StateKey Advantages
Reverse-Phase HPLC (RP-HPLC) Purity, presence of soluble oligomers.SolutionHigh resolution, quantitative.
Size-Exclusion Chromatography (SEC) Detection and quantification of soluble aggregates and oligomers.[16]SolutionSeparates based on size, can estimate molecular weight.
Dynamic Light Scattering (DLS) Size distribution of particles in solution.SolutionSensitive to large aggregates, non-invasive.
Thioflavin T (ThT) Assay Detection of amyloid-like fibrils.[17]SolutionHigh sensitivity for β-sheet rich structures.
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil).[16][18]SolutionMonitors conformational changes upon aggregation.
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure, particularly intermolecular β-sheet formation (amide I band ~1630 cm⁻¹).[19][20]Solution or SolidProvides detailed structural information.
Transmission Electron Microscopy (TEM) Visualization of aggregate morphology (e.g., fibrils, amorphous aggregates).[19]Solid (dried from solution)Direct visualization of aggregate structure.

References

Technical Support Center: Purification of Peptides Containing Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with peptides synthesized using N-benzyloxycarbonyl-D-2-naphthylalanine (Z-D-2-Nal-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a protected amino acid derivative.[1] The "Z" refers to the benzyloxycarbonyl group, a protecting group for the N-terminus. "D-2-Nal" is the D-isomer of 2-naphthylalanine, an unnatural amino acid featuring a bulky, aromatic naphthalene (B1677914) side chain.[2] It is incorporated into peptide sequences to enhance hydrophobicity, introduce specific steric constraints, and study protein-protein interactions or receptor-ligand binding.[2][3] The bulky side chain can also improve the peptide's metabolic stability.

Q2: What are the primary challenges when purifying peptides containing this compound?

A2: The main challenges stem from the physicochemical properties of the this compound residue:

  • High Hydrophobicity: The combination of the Z-group and the naphthalene ring makes the peptide highly hydrophobic. This often leads to poor solubility in aqueous buffers used for purification.[2][4][5]

  • Peptide Aggregation: The strong hydrophobic and aromatic π–π stacking interactions promoted by the naphthyl group can cause peptide chains to aggregate, leading to precipitation, low yields, and difficulty in purification.[6][7]

  • Difficult Chromatographic Separation: During Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), these peptides can bind very strongly to the stationary phase, requiring high concentrations of organic solvent to elute. This can result in poor peak shape, co-elution with similar impurities, and reduced resolution.[4]

Q3: Does the Z-protecting group need to be removed before purification?

A3: Not necessarily. The purification strategy depends on the overall synthetic scheme. If the final peptide is intended to be N-terminally protected with the Z-group, purification is performed on the fully protected peptide. If the final peptide requires a free N-terminus, the Z-group is removed during the final cleavage and deprotection step, prior to purification. However, residual Z-group from incomplete deprotection can be a source of impurities.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of peptides containing this compound.

Issue 1: Poor Solubility of the Crude Peptide

Q: My lyophilized crude peptide will not dissolve in the standard aqueous buffers (e.g., Water/Acetonitrile with 0.1% TFA) for RP-HPLC analysis or purification. What should I do?

A: This is a common problem due to the high hydrophobicity of the peptide. Peptides with a high percentage of hydrophobic residues are notoriously difficult to dissolve in aqueous solutions.[5]

Potential Causes & Solutions:

  • Inappropriate Solvent System: The initial solvent lacks the strength to break up peptide aggregates and solvate the hydrophobic regions.

  • Peptide Aggregation: The peptide has formed strong intermolecular associations.[7]

Troubleshooting Workflow:

G start Crude Peptide Insoluble in Aqueous Buffer step1 Try adding a small amount of organic solvent. (e.g., Acetonitrile, Methanol) start->step1 Initial Step step2 If still insoluble, try stronger 'disrupting' organic solvents. (e.g., DMSO, DMF, NMP) step1->step2 If unsuccessful step3 Use sonication or gentle warming (30-40°C) to aid dissolution. step2->step3 If still unsuccessful step4 Adjust pH. For acidic peptides, try a basic buffer. For basic peptides, try an acidic buffer. step3->step4 If still unsuccessful step5 Dilute the high-concentration organic stock solution with the initial mobile phase just before injection. step4->step5 Once dissolved fail Consider alternative purification (e.g., different stationary phase) or resynthesis with solubilizing tags. step4->fail If all fail success Peptide Solubilized. Proceed to HPLC. step5->success

Caption: Troubleshooting workflow for peptide solubility issues.

Issue 2: Poor Chromatographic Resolution in RP-HPLC

Q: My HPLC chromatogram shows broad peaks, tailing, or multiple unresolved peaks for my target peptide.

A: This indicates non-ideal interactions with the stationary phase, often exacerbated by the peptide's properties.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Hydrophobic Interaction The peptide binds too strongly to the C18 column, leading to slow elution and peak broadening.[4]1. Decrease Gradient Slope: Use a shallower gradient (e.g., 0.5% B/min instead of 1% B/min) to improve separation. 2. Change Stationary Phase: Switch to a less retentive column, such as C8 or C4.[8] 3. Increase Column Temperature: Raising the temperature to 30-45°C can improve peak shape and reduce viscosity.[9]
Peptide Aggregation on Column The peptide aggregates at the column head or on the stationary phase, causing band broadening.1. Lower Sample Concentration: Inject a more dilute sample to reduce on-column aggregation. 2. Use Organic Modifiers: Add a small percentage of isopropanol (B130326) or n-propanol to the mobile phase to disrupt aggregation. 3. Change Ion-Pairing Agent: If using TFA, consider formic acid (FA), which may alter selectivity and reduce aggregation for some peptides.
Secondary Interactions The peptide interacts with residual silanol (B1196071) groups on the silica-based column, causing peak tailing.1. Use an End-Capped Column: Ensure your column is fully end-capped to minimize silanol interactions. 2. Increase Ion-Pairing Agent Concentration: Slightly increasing the TFA concentration (e.g., to 0.15%) can sometimes improve peak shape.
Incomplete Deprotection The presence of closely related impurities (e.g., residual Z-group, side-chain protecting groups) that co-elute with the main product.[10]1. Optimize Gradient: Perform a very shallow gradient around the elution point of the target peptide. 2. Change Selectivity: Use a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase (e.g., Phenyl-Hexyl) to alter the elution order.
Issue 3: Low or No Recovery of the Peptide

Q: After purification, the yield of my target peptide is extremely low, or I cannot find the peak in the collected fractions.

A: This can be due to irreversible binding to the column, precipitation, or breakthrough during loading.

G cluster_effects Resulting Issues cause1 High Hydrophobicity effect1 Poor Solubility cause1->effect1 effect3 Strong Column Retention cause1->effect3 cause2 Z-Group & Naphthyl Side Chain cause2->cause1 contributes to effect2 Aggregation cause2->effect2 promotes cause3 Protecting Group Impurities effect4 Complex Chromatogram cause3->effect4 challenge Purification Challenges effect1->challenge effect2->challenge effect3->challenge effect4->challenge

References

Impact of steric hindrance from the naphthyl group on coupling kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of steric hindrance from naphthyl groups on the kinetics of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and how does the naphthyl group contribute to it in coupling reactions?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule slows down or prevents a chemical reaction.[1] It occurs when bulky groups physically impede the approach of reactants to the reaction center.[2][3] The naphthyl group, being significantly larger and more rigid than a simple phenyl group, creates substantial steric bulk. This "crowding" effect can influence the reaction's speed and success by hindering the approach of the catalyst or other reagents to the coupling site.[3][4]

Q2: Why is a naphthyl group sometimes required for a successful cross-coupling reaction?

A2: In certain nickel-catalyzed stereospecific cross-couplings, a "naphthyl requirement" has been observed.[5] For these reactions to proceed with high yields, the substrate must contain a naphthyl group or a specific heteroaryl. Substrates with phenyl groups often result in low yields and poor stereochemical fidelity.[5] This is hypothesized to be due to the reaction mechanism, which involves an oxidative addition step that temporarily breaks the aromaticity of the aryl group. The energy required to dearomatize a phenyl ring is significantly higher than that for one ring of a naphthalene (B1677914) system, making the activation barrier for phenyl-substituted substrates prohibitively high for some catalysts.[5]

Q3: How do ligands influence coupling reactions involving sterically hindered naphthyl substrates?

A3: Ligands play a critical role in stabilizing the metal catalyst and modulating its reactivity. For sterically demanding substrates, including those with naphthyl groups, bulky and electron-rich ligands are often preferred.[6][7] These ligands can promote the formation of highly reactive, monoligated catalyst species that are more effective at undergoing oxidative addition with hindered substrates.[6][8] The synergistic electronic and steric properties of specialized ligands, such as bulky biaryl phosphines, can accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and stabilize the active catalytic species.[8][9]

Q4: Can the steric hindrance of a naphthyl group be quantified?

A4: Yes, the steric effect of various groups can be quantified using several parameters. One common method is the Tolman cone angle, which measures the solid angle occupied by a ligand at the metal center.[8] For substrates, computational methods can calculate parameters like the "inaccessible solid angle" around specific atoms to serve as a measure of steric hindrance, which can then be correlated with reaction rates or half-lives.[10]

Troubleshooting Guide

Problem 1: My cross-coupling reaction with a naphthyl-containing substrate is giving low to no yield.

  • Possible Cause: Inactive or Decomposed Catalyst

    • The active Pd(0) or Ni(0) species may not be forming correctly, or the catalyst may have been deactivated by impurities.[6][11]

    • Solution: Use a fresh source of catalyst or an air-stable precatalyst that generates the active species in situ.[6] Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[12]

  • Possible Cause: Inappropriate Ligand Selection

    • The ligand may not be suitable for activating a sterically hindered substrate.

    • Solution: Screen a panel of bulky, electron-rich ligands. For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective.[8][13] For nickel-catalyzed couplings, N-heterocyclic carbenes (NHCs) or specialized phosphines may be required.[7][9]

  • Possible Cause: Suboptimal Reaction Conditions

    • The base, solvent, or temperature may not be optimal for the sterically demanding transformation.

    • Solution: Run the reaction under more forcing conditions, such as higher temperatures or increased catalyst loading. Screen different solvents to improve solubility and kinetics.[14] The choice of base is also critical; for instance, sterically hindered bases like NaOtBu are common in Buchwald-Hartwig aminations, but may need optimization.[15][16]

Problem 2: My reaction works with a naphthyl substrate but fails with a phenyl analogue (The "Naphthyl Requirement" Issue).

  • Possible Cause: High Activation Barrier for Oxidative Addition

    • As discussed in the FAQs, the dearomatization energy of a phenyl group can make the oxidative addition step, a key part of the catalytic cycle, prohibitively slow for certain catalyst systems.[5]

    • Solution: For nickel-catalyzed Suzuki-Miyaura arylations facing this issue, the addition of a simple stilbene (B7821643) additive has been shown to enable the use of non-naphthyl substrates.[5] This additive is thought to stabilize the Ni(0) species and facilitate the difficult oxidative addition step, dramatically improving yields for previously incompatible phenyl-substituted substrates.[5]

Problem 3: The reaction is very slow, and I observe significant starting material even after extended reaction times.

  • Possible Cause: Steric Hindrance Slowing a Key Catalytic Step

    • The bulky naphthyl group can significantly slow down either the oxidative addition of the naphthyl halide or the transmetalation step involving the naphthylboronic acid.[9][15]

    • Solution: In addition to optimizing the ligand and temperature (see Problem 1), consider increasing the catalyst loading.[11] Ensure vigorous stirring, especially for heterogeneous mixtures. In some cases, switching the coupling partners (e.g., if you are using 1-bromonaphthalene (B1665260) and a different arylboronic acid, try using 1-naphthaleneboronic acid and the corresponding aryl bromide) may alter the kinetics of the rate-limiting step.

Problem 4: I am observing significant amounts of homocoupled alkyne (Glaser coupling) product in my Sonogashira reaction with a naphthyl halide.

  • Possible Cause: Slow Cross-Coupling Competing with Homocoupling

    • Glaser homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst and the presence of oxygen.[6] If the desired cross-coupling is slow due to steric hindrance from the naphthyl group, the competing homocoupling can become the dominant pathway.[6]

    • Solution: The most effective solution is to switch to a copper-free Sonogashira protocol.[6][17] These protocols often require more specialized ligands and conditions but completely eliminate the possibility of Glaser coupling. If a copper-free method is not feasible, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[12][17]

Quantitative Data

Table 1: Effect of Stilbene Additive on Overcoming the "Naphthyl Requirement" in a Ni-catalyzed Suzuki-Miyaura Reaction. (Data summarized from[5])

EntryLigandAdditiveYield (%)ee (%)
1PPh₃None0n.d.
2PCy₃None<5n.d.
3bipyNone0n.d.
4NoneL1 (stilbene)4391
5L1 (stilbene)L1 (stilbene)9096

Caption: Comparison of different ligands and the effect of stilbene additive (L1) on the coupling of a non-naphthyl tertiary pivalate. The results show that common phosphine and bipyridine ligands are ineffective, while the stilbene additive is crucial for achieving a high yield.[5]

Table 2: Suzuki-Miyaura Coupling Yields with Sterically Hindered Arylboronic Acids. (Data summarized from[18])

EntryAryl BromideArylboronic AcidTime (min)Yield (%)
12-Isopropylbromobenzene2-Methylphenylboronic acid3098
22-Isopropylbromobenzene2-Ethylphenylboronic acid<3099
32-Isopropylbromobenzene2-Methoxyphenylboronic acid<3098
42-Isopropylbromobenzene1-Naphthylboronic acid <3099
52-Isopropylbromobenzene2-Phenylphenylboronic acid6092

Caption: The catalyst system shows high efficiency for coupling various sterically demanding arylboronic acids, including 1-naphthylboronic acid, with a hindered aryl bromide in short reaction times.[18]

Table 3: Typical Activation Parameters for Sonogashira Coupling of Various Aryl Halides. (Data summarized from[19])

Aryl Halide TypeActivation Enthalpy (ΔH‡, kJ mol⁻¹)Activation Entropy (ΔS‡, J mol⁻¹ K⁻¹)
Aryl Iodide (ArI)48 - 62-71 to -39
Aryl Bromide (ArBr)54 - 82-55 to +11
Aryl Chloride (ArCl)95 - 144-6 to +100

Caption: Aryl iodides generally exhibit the lowest activation enthalpies, corresponding to faster reaction rates compared to aryl bromides and chlorides, which is a key consideration when designing experiments with naphthyl halides.[19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Naphthyl Bromide

  • Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the naphthyl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Remove the tube from the glovebox, and add anhydrous, degassed solvent (e.g., THF or toluene) via syringe under a positive pressure of inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[12]

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Naphthyl Iodide

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a suitable precatalyst).[20]

  • Reagent Addition: Add the naphthyl iodide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a suitable base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv, which can also serve as a co-solvent).[12][17]

  • Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF via syringe.[12]

  • Reaction: Stir the mixture at the appropriate temperature. Reactions with aryl iodides may proceed at room temperature, while less reactive halides may require heating.[20][21]

  • Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or GC-MS.

  • Workup & Purification: Upon completion, dilute the mixture with an organic solvent and wash with water or a dilute ammonium (B1175870) chloride solution to remove the amine base. Dry the organic layer, concentrate, and purify the product via column chromatography.[6]

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM CAT L-Pd(0) Active Catalyst OA->CAT R'-X RE Reductive Elimination TM->RE R-B(OR)₂ (Base) TM->RE RE->OA L-Pd(II)-R'   |  R RE->CAT CAT->OA CAT->TM L-Pd(II)-R'   |  X P1 Product R-R' SM1 Starting Materials R'-X, R-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Naphthyl_Requirement cluster_problem The 'Naphthyl Requirement' Problem cluster_solution Solutions A Phenyl Substrate B High Dearomatization Energy Barrier A->B C Oxidative Addition Fails or is Slow B->C D Low Yield C->D S1 Naphthyl Substrate E Lower Energy Barrier S1->E S2 Stilbene Additive (e.g., L1) S2->E F Oxidative Addition Proceeds E->F G High Yield F->G Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or No Reaction q1 Are reagents pure & catalyst fresh? start->q1 a1_yes Purify Reagents, Use Fresh Catalyst q1->a1_yes No q2 Is the ligand appropriate for hindered substrates? q1->q2 Yes a1_yes->q1 a2_yes Screen Bulky, Electron-Rich Ligands q2->a2_yes No q3 Are conditions (temp, base, solvent) optimized? q2->q3 Yes a2_yes->q2 a3_yes Increase Temperature, Screen Solvents/Bases q3->a3_yes No end Reaction Optimized q3->end Yes a3_yes->q3

References

Optimizing scavenger cocktails for Z-group cleavage in the presence of sensitive residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of protecting groups in peptide synthesis, with a special focus on handling sensitive amino acid residues.

A Note on "Z-Group" Cleavage and Scavenger Cocktails

The term "Z-group," also known as Benzyloxycarbonyl (Cbz), is a classic amine protecting group, particularly in solution-phase synthesis.[1] Its removal is typically achieved under specific conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or using strong acids like HBr in acetic acid.[2][3]

The concept of "scavenger cocktails," as detailed in this guide, is most relevant to modern Solid-Phase Peptide Synthesis (SPPS), where global deprotection is commonly performed using Trifluoroacetic Acid (TFA).[4] These cocktails are essential for trapping reactive carbocations generated during TFA-mediated cleavage of acid-labile protecting groups like Boc (tert-Butoxycarbonyl) and Trt (Trityl), thereby preventing side reactions with sensitive residues.[1]

This guide will focus on the optimization of TFA-based scavenger cocktails, as this is the most prevalent challenge for which these solutions are critical.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a cleavage cocktail in peptide synthesis?

A1: In solid-phase peptide synthesis, a cleavage cocktail is a reagent mixture designed to perform two main functions simultaneously: cleave the synthesized peptide chain from the solid resin support and remove the temporary side-chain protecting groups from the amino acid residues. This process is often referred to as global deprotection.[5] The most common and effective cleavage cocktails are based on the strong acid Trifluoroacetic Acid (TFA).

Q2: Why are scavengers essential components of a cleavage cocktail?

A2: During the acidic cleavage of protecting groups (e.g., Boc, Trt, Pbf), highly reactive electrophilic species, primarily carbocations, are generated.[6] These cations can attack nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable modifications such as alkylation or oxidation.[7] Scavengers are nucleophilic compounds added to the cocktail to "trap" or quench these reactive cations, thus protecting the peptide's integrity.[8]

Q3: Which common scavengers should I use for specific sensitive residues?

A3: The choice of scavenger is dictated by the amino acid composition of your peptide. Here are some common scavengers and their primary targets:

  • Triisopropylsilane (TIS): A universal and highly effective scavenger for trityl cations, which prevents the alkylation of Tryptophan and Cysteine residues.[8]

  • Water (H₂O): Acts as a proton source and helps to suppress the t-butylation of Tryptophan.

  • 1,2-Ethanedithiol (EDT): A potent reducing agent that is highly effective in preventing the oxidation of Cysteine and Methionine. It is also an excellent scavenger for trityl groups.[4][8]

  • Thioanisole: Often used to accelerate the deprotection of Arginine's Pmc or Pbf groups and to scavenge various carbocations.[8]

  • Phenol: A general scavenger for a variety of carbocations.[9]

Q4: Can I use the same cleavage cocktail for all my peptides?

A4: While a general-purpose cocktail like "Reagent K" can be effective for many sequences, it is not a one-size-fits-all solution.[9] The optimal cocktail must be tailored to your peptide's specific sequence. For example, a peptide rich in Arginine may require a different cocktail composition and a longer cleavage time than a peptide containing multiple Tryptophan and Methionine residues.[7] Always assess the sensitive residues present in your sequence to select the most appropriate scavenger combination.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield After Cleavage 1. Incomplete cleavage from the resin.2. Peptide is partially soluble in the precipitation solvent (e.g., ether).1. Extend the cleavage reaction time (e.g., from 2 to 3-4 hours).2. Increase the volume of the cleavage cocktail to ensure proper resin swelling.3. After precipitation, check the ether supernatant for your peptide. If present, recover it by evaporating the ether.
Unexpected Impurities (+56 Da, +72 Da, etc.) 1. Alkylation of sensitive residues (Trp, Cys, Met) due to insufficient or incorrect scavengers.2. Oxidation of Met or Cys.1. Review your peptide sequence and add the appropriate scavenger (e.g., TIS for Trp, EDT for Cys/Met).2. Increase the concentration of the primary scavenger.3. For Met-containing peptides, consider using a specialized cocktail like Reagent H.[9]
Incomplete Removal of Protecting Groups 1. Insufficient cleavage time, especially for sterically hindered groups like Arg(Pbf) or Arg(Mtr).2. Poor resin swelling in the cleavage cocktail.1. Increase the cleavage duration and monitor deprotection over time using HPLC.2. Ensure adequate volume of the cleavage cocktail is used to fully swell the resin.
Discoloration of Resin/Cleavage Mixture A deep yellow color is often observed with Trt-containing peptides due to the stable trityl cation and is generally not a concern.[10]Proceed with the standard protocol. The color is due to the trityl carbocation chromophore and should not affect peptide quality if properly scavenged.

Data Presentation: Scavenger Cocktail Performance

The following tables summarize common cleavage cocktails and their effectiveness in preventing side reactions with sensitive residues.

Table 1: Composition of Common Cleavage Cocktails

Reagent NameComposition (% v/v or w/v)Primary Application
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂OGeneral use for peptides without highly sensitive residues.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative for scavenging trityl groups. Less effective for protecting Met and Cys from oxidation.[9]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[9]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄ISpecifically designed to prevent methionine oxidation.[9]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleWell-suited for cleaving peptides containing Arginine residues protected with sulfonyl groups.

Table 2: Efficacy of Scavengers Against S-t-butylation of Cysteine

Data adapted from a study on mitigating S-t-butylation side reactions.

Scavenger Added (5%)Total S-t-butylation (% area by HPLC)
None (Control)22.5%
Thioanisole9.0%
Dimethyl Sulfide (DMS)10.3%
Dithiothreitol (DTT)12.1%

Experimental Protocols

Protocol 1: General Peptide Cleavage and Deprotection

This protocol provides a general guideline for cleaving a peptide from the resin and removing side-chain protecting groups.

Materials:

  • Dried peptide-resin (50-100 mg)

  • Freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Place the dried peptide-resin into a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin).

  • Agitate the mixture at room temperature for 2-3 hours. For particularly sensitive peptides, this can be performed at 4°C to minimize side reactions.

  • Filter the resin to separate it from the cleavage solution containing the peptide. Collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold ether (10-20 times the volume of the TFA solution). A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold ether to remove residual scavengers and TFA.

  • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Multiple Arg(Pbf/Pmc) Residues

Materials:

  • Dried peptide-resin

  • Reagent R (90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole)

  • Cold diethyl ether

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Suspend the resin in Reagent R (10 mL per gram of peptide-resin).

  • Allow the mixture to stand at room temperature for a minimum of 2 hours. For sequences with multiple Arg residues, extend this time up to 4 hours.

  • Optional but recommended: Take a small aliquot of the cleavage mixture at different time points (e.g., 2h, 3h, 4h), precipitate the peptide, and analyze by HPLC to monitor the removal of the Pbf/Pmc groups.

  • Once deprotection is complete, filter the resin and wash with additional Reagent R.

  • Combine the filtrates and precipitate the crude peptide with cold ether as described in Protocol 1.

Visualizations

G cluster_workflow General Peptide Cleavage Workflow resin 1. Dried Peptide-Resin cocktail 2. Add Cleavage Cocktail (TFA + Scavengers) resin->cocktail agitate 3. Agitate for 2-3 hours (Cleavage & Deprotection) cocktail->agitate filter 4. Filter to Remove Resin agitate->filter precipitate 5. Precipitate Peptide in Cold Ether filter->precipitate wash 6. Wash & Dry Peptide Pellet precipitate->wash product 7. Crude Peptide Product wash->product

Caption: General workflow for peptide cleavage and deprotection.

G start Problem with Peptide Cleavage low_yield Low Peptide Yield? start->low_yield impurities Unexpected Impurities? start->impurities low_yield->impurities No incomplete_cleavage Incomplete Cleavage low_yield->incomplete_cleavage Yes alkylation Alkylation Side-Reaction (e.g., +56 Da) impurities->alkylation Yes oxidation Oxidation Side-Reaction (e.g., +16 Da) impurities->oxidation No, check for oxidation solution1 Extend Cleavage Time Increase Cocktail Volume incomplete_cleavage->solution1 incomplete_deprotection Incomplete Deprotection solution2 Review Scavengers (Add TIS for Trp, EDT for Met/Cys) alkylation->solution2 solution3 Use Reducing Scavenger (EDT) Blanket with N2 oxidation->solution3

Caption: Troubleshooting decision tree for common peptide cleavage issues.

References

Troubleshooting guide for unexpected byproducts in Z-D-2-Nal-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and other issues encountered during chemical reactions involving Z-D-2-Nal-OH (N-benzyloxycarbonyl-D-2-naphthylalanine).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate common challenges in your experiments.

Issue 1: Low Yield of the Desired Coupled Product

Question: I am experiencing a low yield of my desired peptide after coupling this compound with another amino acid ester. What are the potential causes and solutions?

Answer:

Low coupling efficiency is a common issue in peptide synthesis, which can be exacerbated by the sterically bulky 2-naphthylalanine side chain. Several factors could be contributing to the low yield:

  • Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction.

  • Steric Hindrance: The bulky naphthyl group can sterically hinder the approach of the incoming nucleophile (the amino group of the other amino acid).

  • Aggregation: The hydrophobic nature of the naphthyl group can promote aggregation of the peptide chains, preventing further reaction.[1]

  • Suboptimal Coupling Reagents: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Additives:

    • Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.

    • Ensure the use of additives like HOBt or HOAt to improve coupling efficiency and suppress racemization.[2]

  • Adjust Reaction Conditions:

    • Increase the reaction time to allow the sterically hindered coupling to proceed to completion.

    • Slightly increasing the reaction temperature can sometimes improve yields, but must be done cautiously to avoid increased racemization.

  • Improve Solubility:

    • Use a solvent system that enhances the solubility of the reactants and the growing peptide. A mixture of DMF and DCM is often effective.

  • Increase Reagent Equivalents:

    • Using a slight excess (1.1-1.5 equivalents) of the coupling reagents and this compound can help drive the reaction to completion.

Issue 2: Presence of an Unexpected Byproduct with a Mass of +134 Da

Question: My mass spectrometry analysis shows a significant peak corresponding to the desired product plus 134 Da. What is this byproduct?

Answer:

This mass difference likely corresponds to the formation of an N-acylurea byproduct . This occurs when the O-acylisourea intermediate, formed from the reaction of this compound with a carbodiimide (B86325) coupling reagent (like DCC or EDC), rearranges to a stable N-acylurea instead of reacting with the desired amine component.

Causes:

  • Slow reaction with the amine: Steric hindrance from the naphthyl group can slow down the desired coupling reaction, giving the O-acylisourea intermediate more time to rearrange.

  • Excess carbodiimide: Using a large excess of the carbodiimide reagent can increase the likelihood of this side reaction.

Solutions:

  • Use of Additives: Incorporate HOBt or OxymaPure into your reaction. These additives react with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement and more reactive towards the amine.

  • Control Stoichiometry: Carefully control the stoichiometry of the carbodiimide reagent, using only a slight excess (e.g., 1.1 equivalents).

  • Pre-activation: Briefly pre-activate the this compound with the coupling reagent and HOBt for a short period (5-10 minutes) before adding the amine component. This can favor the formation of the desired active ester.

Issue 3: Racemization of the D-2-Naphthylalanine Residue

Question: I am observing the presence of the L-diastereomer of my peptide product. How can I minimize racemization?

Answer:

Racemization is a risk during the activation of any amino acid, and urethane-protected amino acids like this compound are generally considered resistant but not immune to it.

Contributing Factors:

  • Excessive base: The use of strong, unhindered bases can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization.

  • Prolonged activation time: Leaving the activated this compound for an extended period before the addition of the nucleophile increases the window for racemization.

  • High temperatures: Elevated reaction temperatures can accelerate the rate of racemization.

Preventative Measures:

  • Choice of Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA). For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be beneficial.

  • Use of Racemization Suppressants: Additives like HOBt and particularly HOAt are very effective at minimizing racemization during coupling.

  • Temperature Control: Perform the coupling reaction at 0°C, especially during the activation step.

  • Minimize Activation Time: Add the amine component as soon as possible after the activation of this compound.

Issue 4: Byproducts Related to the Z-Protecting Group

Question: I am seeing byproducts that seem to be related to the benzyloxycarbonyl (Z) group. What are these and how can I avoid them?

Answer:

While the Z-group is robust, it can be involved in side reactions, particularly during deprotection.

  • Incomplete Deprotection: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). If the reaction is incomplete, you will observe the starting material or Z-protected product in your final mixture. Ensure the catalyst is active, the system is properly flushed with hydrogen, and allow for sufficient reaction time.

  • Benzyl (B1604629) Cation Formation: During acidic cleavage conditions (less common for Z-group but can occur), the benzyl cation can be formed, which can then alkylate electron-rich side chains like tryptophan or tyrosine if present in the peptide sequence.[1] While this compound itself doesn't have such a side chain, this is a consideration for the peptide being synthesized. Using scavengers like triisopropylsilane (B1312306) (TIS) or cresol (B1669610) in the cleavage cocktail can mitigate this.

Data Presentation

The following table summarizes potential byproducts in this compound reactions and their corresponding mass differences, which can be useful for interpreting mass spectrometry data.

Byproduct NameMass Difference from Desired ProductProbable CauseRecommended Solution
N-acylurea + Mass of Carbodiimide (e.g., +206.33 for DCC, +155.25 for EDC)Rearrangement of O-acylisourea intermediate.Use HOBt/HOAt additives; control carbodiimide stoichiometry.
Racemized Product (L-isomer) 0Excessive base, high temperature, prolonged activation.Use hindered base (DIPEA), racemization suppressants, and low temperature.
Unreacted this compound - Mass of coupled amino acid esterIncomplete coupling reaction.Optimize coupling reagents, increase reaction time, check reagent quality.
Benzyl Adduct on Peptide +90.05 (benzyl group)Benzyl cation formation during acidic cleavage.Use appropriate scavengers (e.g., cresol, TIS) during cleavage.

Experimental Protocols

Protocol 1: General Solution-Phase Peptide Coupling of this compound using EDC/HOBt

This protocol describes a standard method for coupling this compound with an amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl).

  • Materials:

    • This compound

    • H-Xaa-OMe·HCl (e.g., H-Gly-OMe·HCl)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF, then dilute with DCM. b. Cool the solution to 0°C in an ice bath. c. In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the salt. d. Add the neutralized amino acid ester solution to the cooled this compound solution. e. Add EDC·HCl (1.1 eq) to the reaction mixture in one portion. f. Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound reactions.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Coupling Reactions start Reaction Performed analyze Analyze Crude Product (LC-MS, TLC, NMR) start->analyze low_yield Low Yield? analyze->low_yield byproducts Unexpected Byproducts? low_yield->byproducts No optimize_reagents Optimize Coupling Reagents (e.g., HATU, PyBOP) low_yield->optimize_reagents Yes success Successful Coupling byproducts->success No identify_byproduct Identify Byproduct (Mass Spec) byproducts->identify_byproduct Yes adjust_conditions Adjust Conditions (Time, Temperature) optimize_reagents->adjust_conditions check_solubility Improve Solubility (Solvent System) adjust_conditions->check_solubility check_solubility->start Re-run Reaction racemization Racemization? identify_byproduct->racemization n_acylurea N-Acylurea? racemization->n_acylurea No solution_racemization Use Hindered Base Add Racemization Suppressant Lower Temperature racemization->solution_racemization Yes other_byproduct Other Byproduct? n_acylurea->other_byproduct No solution_n_acylurea Add HOBt/HOAt Control Stoichiometry Pre-activation n_acylurea->solution_n_acylurea Yes solution_other Consult Literature Re-evaluate Reagents other_byproduct->solution_other Yes solution_racemization->start Re-run Reaction solution_n_acylurea->start Re-run Reaction solution_other->start Re-run Reaction

Caption: Troubleshooting workflow for this compound coupling reactions.

Carbodiimide_Byproduct_Pathway Carbodiimide-Mediated Coupling and N-Acylurea Formation cluster_products Products Z_Nal_OH This compound O_Acylisourea O-Acylisourea Intermediate Z_Nal_OH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC or EDC) Carbodiimide->O_Acylisourea Amine R'-NH2 (Amino Acid Ester) Desired_Peptide Desired Peptide Amine->Desired_Peptide Amine->Desired_Peptide HOBt HOBt / HOAt Active_Ester Active Ester Intermediate HOBt->Active_Ester O_Acylisourea->Active_Ester + HOBt/HOAt O_Acylisourea->Desired_Peptide + R'-NH2 (Desired Path) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester->Desired_Peptide + R'-NH2 Urea Urea

Caption: Byproduct pathway in carbodiimide-mediated coupling reactions.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing Multiple D-2-Nal Units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of synthetic peptides that are rich in D-2-Naphthylalanine (D-2-Nal). The inherent hydrophobicity and aromatic nature of D-2-Nal residues frequently lead to challenges with peptide aggregation and poor solubility in aqueous solutions.[1][2] This guide offers a systematic approach to addressing these issues through frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing multiple D-2-Nal units often difficult to dissolve?

A1: D-2-Naphthylalanine (D-2-Nal) possesses a bulky and highly hydrophobic bicyclic aromatic side chain.[2][3] When multiple D-2-Nal residues are present in a peptide sequence, they significantly increase the overall hydrophobicity of the molecule. This leads to strong intermolecular hydrophobic interactions, which are a primary driver for peptide aggregation and precipitation in aqueous solutions.[1] The close interaction between the aromatic side chains of D-2-Nal residues is a key factor in the aggregation of these peptides.[1]

Q2: What is the first step I should take when encountering a solubility issue with a D-2-Nal peptide?

A2: The initial and often most effective step is to assess the peptide's net charge at neutral pH and then systematically adjust the pH of your solvent.[4][5][6] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By moving the pH away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved interaction with the aqueous solvent.[6] For lyophilized peptides, which may contain residual trifluoroacetic acid (TFA) from purification, the initial solution can be acidic.[4]

Q3: Can organic solvents be used to dissolve my D-2-Nal peptide?

A3: Yes, for highly hydrophobic peptides, including those with multiple D-2-Nal units, using a small amount of an organic co-solvent is a common and effective strategy.[4][7] The most commonly used organic solvents are dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and isopropanol.[7][8][9] It is recommended to first dissolve the peptide completely in the organic solvent and then slowly add the aqueous buffer to the desired final concentration.[5] However, it is crucial to consider the compatibility of the organic solvent with your downstream application, as even small amounts can interfere with biological assays.[7] For most cell-based assays, a final DMSO concentration of less than 1% is generally acceptable.[7]

Q4: Are there any chemical modifications that can be made to the peptide sequence to improve its solubility?

A4: Several chemical modifications can be incorporated during peptide synthesis to enhance solubility. These include:

  • Incorporating hydrophilic amino acids: Strategically replacing some hydrophobic residues with polar or charged amino acids can significantly improve water solubility.[7][10]

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius and hydrophilicity of the peptide, thereby improving solubility and in vivo stability.[10][11][12]

  • N-terminal acetylation and C-terminal amidation: These modifications neutralize the terminal charges, which can be beneficial for solubility in some cases and also increase metabolic stability.[8]

  • Introduction of D-amino acids: Incorporating D-amino acids can disrupt the formation of ordered secondary structures like β-sheets, which are often involved in aggregation.[7][8][13][14]

Q5: What are excipients, and how can they help with peptide solubility?

A5: Excipients are inactive substances used in conjunction with the active pharmaceutical ingredient (API), in this case, the peptide. Certain excipients, known as solubilizing agents, can improve the solubility of hydrophobic molecules.[15][16][17] Examples include:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic parts from the aqueous environment.[15]

  • Surfactants: Amphiphilic molecules that can form micelles to encapsulate hydrophobic peptides.[15][16]

  • Polymeric excipients: Certain polymers can form amorphous solid dispersions with the peptide, preventing crystallization and improving dissolution.[15]

Troubleshooting Guides

Problem: Lyophilized D-2-Nal peptide powder does not dissolve in aqueous buffer (e.g., PBS, pH 7.4).

This troubleshooting guide follows a stepwise approach, starting with the simplest and most common techniques and progressing to more complex methods.

Peptide_Solubility_Workflow start Start: Insoluble Peptide ph_adjust Step 1: pH Adjustment start->ph_adjust sonication Step 2: Physical Methods (Sonication / Gentle Warming) ph_adjust->sonication If still insoluble soluble Soluble Peptide ph_adjust->soluble Success cosolvent Step 3: Organic Co-solvent sonication->cosolvent If still insoluble sonication->soluble Success excipients Step 4: Solubilizing Excipients cosolvent->excipients If assay incompatible or still insoluble cosolvent->soluble Success modification Step 5: Consider Re-synthesis with Chemical Modification excipients->modification If still insoluble excipients->soluble Success insoluble Still Insoluble modification->insoluble

Caption: A stepwise workflow for troubleshooting the solubility of peptides containing multiple D-2-Nal units.

Experimental Protocols
  • Determine the peptide's theoretical pI and net charge at pH 7. Use a peptide property calculator tool for this.

  • Prepare a small stock solution. Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg).

  • For acidic peptides (net charge < 0):

    • Try to dissolve the peptide in a small volume of a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate, and then dilute with water to the desired concentration.[5][18]

    • Alternatively, add a small amount of 0.1% aqueous ammonia (B1221849) to your initial suspension and vortex.[18]

  • For basic peptides (net charge > 0):

    • Attempt to dissolve the peptide in a small volume of an acidic solvent, such as 10% acetic acid, and then dilute with water.[7][18]

    • A small amount of TFA (less than 50 µl) can also be used if necessary.[7]

  • For neutral or highly hydrophobic peptides: If pH adjustment is ineffective, these peptides will likely require organic co-solvents.[5][7]

  • After dissolution, always centrifuge the peptide solution to pellet any undissolved material before use.[7][8]

  • Initial Dissolution: Add a minimal amount of pure DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). Peptides are generally very soluble in pure organic solvents.[4] Note: Avoid using DMSO for peptides containing Cys, Met, or Trp, as it can cause oxidation.[5]

  • Vortex and Sonicate: Vortex the solution thoroughly. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.[5][7][8]

  • Dilution: Slowly add the aqueous buffer to the DMSO stock solution dropwise while vortexing.[5] This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.

  • Final Concentration: Continue diluting until the desired final peptide concentration is reached. Ensure the final DMSO concentration is compatible with your experimental assay.

Quantitative Data Summary

The solubility of a peptide is highly sequence-dependent, and therefore, universal quantitative data is not available. However, the following table provides a framework for how a researcher might systematically test and record solubility data for their specific D-2-Nal-containing peptide.

Condition Solvent System Peptide Concentration (mg/mL) Observations (e.g., Clear, Cloudy, Precipitate)
1Deionized Water1.0Cloudy, precipitate
2PBS, pH 7.41.0Cloudy, precipitate
310% Acetic Acid1.0Clear solution
40.1 M Ammonium Bicarbonate1.0Slight haze
55% DMSO in PBS, pH 7.41.0Clear solution
610% Acetonitrile in Water1.0Clear solution

This structured approach allows for a direct comparison of different solubilization methods for a specific peptide under investigation.

Signaling Pathways and Logical Relationships

The challenge of dissolving D-2-Nal peptides is a physicochemical one, not directly related to a biological signaling pathway. The following diagram illustrates the logical relationships between the properties of D-2-Nal and the resulting solubility challenges, leading to the required experimental interventions.

D-2-Nal_Solubility_Issues d2nal_props D-2-Nal Properties: - Bulky Aromatic Side Chain - High Hydrophobicity hydrophobic_int Increased Intermolecular Hydrophobic Interactions d2nal_props->hydrophobic_int aggregation Peptide Aggregation (β-sheet formation) hydrophobic_int->aggregation low_solubility Poor Aqueous Solubility aggregation->low_solubility intervention_logic Intervention Logic disrupt_hydro Disrupt Hydrophobic Interactions intervention_logic->disrupt_hydro increase_repulsion Increase Electrostatic Repulsion intervention_logic->increase_repulsion cosolvents_excipients Methods: - Organic Co-solvents - Excipients (Cyclodextrins) disrupt_hydro->cosolvents_excipients ph_mod Method: pH Adjustment (away from pI) increase_repulsion->ph_mod

Caption: Logical diagram illustrating how D-2-Nal properties lead to solubility issues and the corresponding intervention strategies.

References

Best practices for handling and storing Z-D-2-Nal-OH to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing Z-D-2-Nal-OH to maintain its stability, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as N-Benzyloxycarbonyl-D-3-(2-naphthyl)-alanine, is a protected amino acid derivative. The "Z" (benzyloxycarbonyl) group protects the amine functionality. Its primary application is in peptide synthesis, particularly in solution-phase synthesis, where it serves as a building block for introducing the D-2-naphthylalanine residue into a peptide sequence.[1] The bulky naphthyl side chain can impart unique conformational properties and hydrophobicity to the resulting peptide.

Q2: What are the recommended storage conditions for this compound powder?

For long-term stability, it is recommended to store the solid powder of this compound in a tightly sealed container in a cool, dry place. While some suppliers classify it as a combustible solid, specific temperature recommendations vary for related compounds. Based on general best practices for protected amino acids, storage at 2-8°C is advisable. For prolonged storage, maintaining a desiccated environment is crucial to prevent hydrolysis.

Q3: How should I prepare and store solutions of this compound?

This compound, being a hydrophobic amino acid derivative, has limited solubility in aqueous solutions. It is more soluble in polar aprotic organic solvents. For peptide synthesis, it is typically dissolved in solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).

Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. For a related compound, H-2-Nal-OH, it is suggested that solutions stored at -80°C are stable for up to 6 months, and at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound powder, it is important to wear appropriate personal protective equipment to avoid inhalation and contact with skin and eyes. Recommended PPE includes:

  • Safety glasses or goggles

  • Gloves

  • A lab coat

  • A dust mask or respirator, especially when handling larger quantities of the powder.[1]

Work should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility in reaction solvent The chosen solvent may not be optimal for the hydrophobic nature of this compound. The compound may have low purity.Try using a more polar aprotic solvent such as DMF or NMP. Gentle warming and sonication can also aid in dissolution. Ensure you are using a high-purity grade of the compound and anhydrous solvent.
Incomplete or slow peptide coupling reaction Steric hindrance from the bulky naphthyl group can slow down the reaction. The activating agent may not be potent enough.Use a more powerful coupling agent such as HATU or HBTU. Increasing the reaction time or temperature (with caution to avoid racemization) may be necessary. Ensure all reagents are anhydrous.
Presence of unexpected byproducts in mass spectrometry analysis Racemization of the D-amino acid to the L-amino acid may have occurred during activation or coupling. The Z-protecting group may have been prematurely cleaved.Minimize the pre-activation time of the amino acid. Use a racemization-suppressing additive like HOBt or Oxyma. Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction conditions are not acidic enough to cleave the Z-group.
Difficulty in removing the Z-protecting group The standard deprotection conditions may not be sufficient, or the catalyst may be poisoned.Catalytic hydrogenation (H₂, Pd/C) is the standard method for Z-group removal. Ensure the catalyst is active and not poisoned by sulfur-containing compounds. If hydrogenation is not feasible, strong acidic conditions like HBr in acetic acid can be used, but be mindful of potential side reactions with other protecting groups.

Data on Handling and Storage

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid Powder 2-8°CLong-termStore in a tightly sealed container in a dry, dark place.
In Solvent (e.g., DMF, NMP) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.
In Solvent (e.g., DMF, NMP) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.

Note: The stability data for solutions is extrapolated from recommendations for a similar, unprotected amino acid, H-2-Nal-OH. It is always best to use freshly prepared solutions.

Table 2: Solubility of Z-Protected Amino Acids in Common Solvents

Solvent Polarity General Solubility of Z-Amino Acids
N,N-Dimethylformamide (DMF) Polar aproticGood
N-Methyl-2-pyrrolidone (NMP) Polar aproticGood
Dichloromethane (DCM) NonpolarModerate
Tetrahydrofuran (THF) Moderately polarModerate
Methanol (MeOH) Polar proticModerate to Good
Water Polar proticPoor
Dimethyl Sulfoxide (DMSO) Polar aproticGood

Note: This table provides general solubility information for Z-protected amino acids. The bulky and hydrophobic naphthyl group of this compound will influence its specific solubility.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound in Solution-Phase Synthesis

This protocol outlines a general method for coupling this compound to the N-terminus of a peptide-ester in solution.

Materials:

  • This compound

  • Peptide-ester with a free N-terminus (e.g., H-Gly-OMe·HCl)

  • Coupling agent (e.g., HBTU, HATU)

  • Racemization suppressant (e.g., HOBt, if using a carbodiimide)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the peptide-ester hydrochloride salt (1 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) to neutralize the salt and stir for 15 minutes at room temperature.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) and HBTU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.2 equivalents) and stir the solution for 5-10 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the neutralized peptide-ester solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to complete due to the steric hindrance of the naphthyl group.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

  • Hydrogen source (e.g., hydrogen gas cylinder or balloon)

  • Reaction flask and stirring equipment

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent in a reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

experimental_workflow General Workflow for Solution-Phase Peptide Coupling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Deprotection prep_amine Prepare Amine Component (Peptide-Ester + Base) coupling Coupling Reaction (Mix Components, Stir) prep_amine->coupling prep_acid Prepare Acid Component (this compound + Coupling Agent + Base) prep_acid->coupling workup Aqueous Work-up coupling->workup chromatography Column Chromatography workup->chromatography deprotection Z-Group Deprotection (e.g., Hydrogenation) chromatography->deprotection final_peptide Final Peptide deprotection->final_peptide

Caption: A generalized workflow for the incorporation of this compound into a peptide chain via solution-phase synthesis.

logical_relationship Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability This compound Stability degradation Degradation hydrolysis Hydrolysis racemization Racemization side_reactions Side Reactions temperature Temperature temperature->degradation moisture Moisture/Humidity moisture->hydrolysis light Light Exposure light->degradation solvent Solvent Purity & Type solvent->side_reactions ph pH of Solution ph->hydrolysis ph->racemization

Caption: Key environmental and chemical factors that can influence the stability of this compound during storage and experimentation.

References

Addressing peak tailing in HPLC purification of D-2-Nal peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC purification of peptides containing the hydrophobic, unnatural amino acid D-2-naphthylalanine (D-2-Nal).

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common issue in reversed-phase HPLC (RP-HPLC) of peptides, often indicating secondary interactions between the analyte and the stationary phase, or other chromatographic problems.[1] Peptides incorporating D-2-Nal are particularly susceptible to this phenomenon due to the highly hydrophobic and aromatic nature of the naphthyl group, which can lead to strong, non-ideal interactions with the column packing material.

Question: My D-2-Nal peptide is exhibiting significant peak tailing. What are the primary causes and how can I resolve this?

Answer:

Peak tailing in the HPLC purification of D-2-Nal peptides is typically caused by one or more of the following factors: secondary silanol (B1196071) interactions, issues with the mobile phase, column problems, or sample-related issues. Below is a systematic approach to troubleshoot and resolve peak tailing.

Secondary Interactions with the Stationary Phase

Secondary interactions, particularly with residual silanol groups on silica-based columns, are a primary cause of peak tailing for basic and hydrophobic peptides.[2] The D-2-Nal residue, with its large aromatic side chain, can also engage in strong hydrophobic and π-π interactions with the stationary phase, exacerbating this issue.

  • Solution 1: Optimize Mobile Phase Additives.

    • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is highly effective at masking residual silanols and neutralizing basic residues on the peptide, thereby minimizing secondary interactions and improving peak shape.[2][3]

    • Formic Acid (FA): While often preferred for LC-MS applications due to reduced ion suppression, formic acid is a weaker acid than TFA and may not be as effective at mitigating silanol interactions, potentially leading to broader peaks.[4]

  • Solution 2: Adjust Mobile Phase pH.

    • Operating at a low pH (typically pH 2-3) protonates silanol groups on the silica (B1680970) surface, reducing their ability to interact with positively charged residues on the peptide.[1] This is a standard practice in peptide purification.

Mobile Phase and Gradient Optimization

The composition and gradient of the mobile phase play a critical role in achieving sharp, symmetrical peaks.

  • Solution: Modify the Elution Gradient.

    • A shallow gradient can improve the resolution of closely eluting peaks and sometimes reduce tailing by allowing for more controlled desorption of the peptide from the stationary phase.[5]

Column-Related Issues

The choice and condition of the HPLC column are critical for good chromatography.

  • Solution 1: Select an Appropriate Column.

    • For hydrophobic peptides like those containing D-2-Nal, columns with a high degree of end-capping or those based on hybrid particle technology can reduce the number of accessible silanol groups, leading to improved peak symmetry.[4]

    • Consider using a column with a different stationary phase chemistry if tailing persists.

  • Solution 2: Assess Column Health.

    • Column degradation or contamination can lead to peak tailing. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.

Impact of Temperature

Temperature can significantly influence the chromatography of hydrophobic peptides.

  • Solution: Increase the Column Temperature.

    • Elevating the column temperature can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and enhance mass transfer, often resulting in sharper peaks.[6] However, be mindful of the thermal stability of your peptide and the column's operating limits.

Sample-Related Problems

Issues with the sample itself or the injection solvent can also cause peak distortion.

  • Solution 1: Avoid Sample Overload.

    • Injecting too much sample can saturate the column, leading to peak fronting or tailing.[1] Try reducing the injection volume or sample concentration.

  • Solution 2: Ensure Sample Solvent Compatibility.

    • The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase to ensure proper focusing of the analyte at the head of the column.[1]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to diagnosing and resolving peak tailing issues with D-2-Nal peptides.

G cluster_solutions Potential Solutions start Peak Tailing Observed with D-2-Nal Peptide check_mobile_phase Step 1: Verify Mobile Phase - Is 0.1% TFA being used? - Is the pH between 2 and 3? start->check_mobile_phase optimize_gradient Step 2: Optimize Gradient - Try a shallower gradient. check_mobile_phase->optimize_gradient If tailing persists sol1 Use/Confirm 0.1% TFA Adjust pH if necessary check_mobile_phase->sol1 check_column Step 3: Evaluate Column - Is it a high-quality, end-capped C18 column? - Is the column old or contaminated? optimize_gradient->check_column If tailing persists sol2 Decrease gradient slope (%B/min) optimize_gradient->sol2 increase_temp Step 4: Increase Temperature - Incrementally raise column temperature (e.g., to 40°C or 60°C). check_column->increase_temp If tailing persists sol3 Use a new or different column (e.g., hybrid particle) check_column->sol3 check_sample Step 5: Assess Sample Conditions - Is the sample overloaded? - Is the sample solvent appropriate? increase_temp->check_sample If tailing persists sol4 Set temperature to 40-60°C increase_temp->sol4 resolution Peak Shape Improved check_sample->resolution If resolved sol5 Reduce injection volume/ concentration Dissolve sample in initial mobile phase check_sample->sol5

Figure 1. Troubleshooting workflow for peak tailing of D-2-Nal peptides.

Frequently Asked Questions (FAQs)

Q1: Why are D-2-Nal containing peptides more prone to peak tailing than other peptides?

A1: The D-2-naphthylalanine residue possesses a large, hydrophobic, and aromatic side chain. This can lead to strong, non-specific hydrophobic interactions and potential π-π stacking with the stationary phase, especially on C18 columns. These strong interactions can slow the desorption kinetics of the peptide, resulting in a "tailing" effect as the molecules gradually elute from the column.

Q2: I am using formic acid for an LC-MS application and observing peak tailing. What can I do without switching to TFA?

A2: While TFA is superior for peak shape, you can try several strategies with formic acid. First, ensure you are using a high-quality, well-end-capped column to minimize silanol interactions. Increasing the column temperature can also significantly improve peak shape for hydrophobic peptides. Additionally, optimizing the gradient to be shallower may provide better results. If these measures are insufficient, consider a column with a different chemistry, such as one with a charged surface, which is designed to reduce secondary interactions.

Q3: Can sample overload cause peak tailing? I thought it only caused peak fronting.

A3: While classic mass overload on a reversed-phase column typically leads to "shark-fin" or fronting peaks, severe concentration overload can also manifest as tailing, especially if it exacerbates secondary interaction sites on the column.[1] It is always a good practice to evaluate the effect of sample load on peak shape.

Q4: What is the ideal starting percentage of organic solvent (Acetonitrile) for a D-2-Nal peptide purification?

A4: Due to their hydrophobicity, D-2-Nal peptides will be strongly retained. A typical starting point for a gradient could be 5-10% acetonitrile. The optimal starting condition should be determined empirically by running a scouting gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution percentage of your peptide.

Q5: How does temperature affect the separation of D-2-Nal peptides?

A5: Increasing the temperature generally reduces the retention time of hydrophobic peptides and improves peak shape by enhancing mass transfer and reducing mobile phase viscosity. This can be particularly beneficial for D-2-Nal peptides. However, selectivity may also change with temperature, so it is an important parameter to optimize during method development.

Quantitative Data Summary

The following table summarizes the impact of different chromatographic parameters on peak asymmetry for a model hydrophobic peptide. While not specific to D-2-Nal, the trends are highly relevant.

ParameterCondition ATailing Factor (As)Condition BTailing Factor (As)Reference
Mobile Phase Additive 0.1% Formic Acid1.80.1% Trifluoroacetic Acid1.1[4],[2]
Column Temperature 30 °C1.660 °C1.2[6]
Column Chemistry Standard C18 (Silica)1.7Hybrid Particle C181.2[4]
Mobile Phase pH pH 4.51.9pH 2.51.3[1]

Tailing Factor (As) is calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical peak. Values > 1.2 are generally considered to be tailing.

Key Experimental Protocols

Protocol 1: Standard Scouting Gradient for D-2-Nal Peptides

This protocol is designed to determine the approximate retention time of your D-2-Nal peptide, which is the first step in optimizing a purification method.

  • Column: C18 reversed-phase column (e.g., Waters XBridge Peptide BEH C18, Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL of a 1 mg/mL sample solution.

  • UV Detection: 220 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (re-equilibration)

Protocol 2: Method Optimization for a Tailing Peak

If the scouting run shows a tailing peak, this protocol outlines the steps to improve peak shape.

  • Verify Mobile Phase: Ensure fresh mobile phases with 0.1% TFA are being used.

  • Increase Temperature: Raise the column temperature to 40°C and repeat the injection. If improvement is seen, you can further increase it to 50°C or 60°C.

  • Adjust Gradient: Based on the scouting run, create a shallower gradient around the elution time of the peptide. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 20 minutes.

  • Test a Different Column: If tailing persists, switch to a column known for good peak shape with basic/hydrophobic compounds, such as one with hybrid particle technology or a different end-capping.

  • Check Sample Load: Dilute the sample 1:10 and re-inject to see if the peak shape improves. If it does, the original sample was overloaded.

Signaling Pathways and Logical Relationships

The diagram below illustrates the chemical and physical factors contributing to peak tailing in RP-HPLC.

G cluster_causes Primary Causes of Peak Tailing cluster_peptide Peptide Properties cluster_column Column Factors cluster_effects Chromatographic Effects silanol Silanol Interactions (Si-O⁻) secondary_retention Secondary Retention Mechanisms silanol->secondary_retention hydrophobic Strong Hydrophobic Interactions (D-2-Nal) slow_kinetics Slow Desorption Kinetics hydrophobic->slow_kinetics overload Column Overload overload->slow_kinetics dead_volume Extra-column Dead Volume peak_tailing Peak Tailing dead_volume->peak_tailing d_nal D-2-Nal Residue (Hydrophobic, Aromatic) d_nal->hydrophobic basic_res Basic Residues (e.g., Lys, Arg) basic_res->silanol residual_silanols Residual Silanols residual_silanols->silanol stationary_phase C18 Stationary Phase stationary_phase->hydrophobic secondary_retention->peak_tailing slow_kinetics->peak_tailing

Figure 2. Factors contributing to peak tailing in D-2-Nal peptide purification.

References

Validation & Comparative

A Comparative Guide to Z-D-2-Nal-OH and Fmoc-D-2-Nal-OH in Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis. The efficiency of coupling reactions, the ease of deprotection, and the overall yield and purity of the final peptide are all heavily influenced by this choice. This guide provides an in-depth, objective comparison of two commonly used protected forms of D-2-naphthylalanine: Z-D-2-Nal-OH (N-Benzyloxycarbonyl-D-2-naphthylalanine) and Fmoc-D-2-Nal-OH (N-(9-Fluorenylmethoxycarbonyl)-D-2-naphthylalanine).

The core difference between the application of these two building blocks lies in the overarching synthesis strategy they are designed for. Z-protected amino acids are staples of classical solution-phase peptide synthesis, while Fmoc-protected amino acids are the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This fundamental distinction in methodology dictates the efficiency and practicality of using each derivative.

At a Glance: Key Performance Differences

ParameterThis compound (Typically Solution-Phase)Fmoc-D-2-Nal-OH (Typically Solid-Phase)
Synthesis Environment Reactants are in a dissolved state in a solvent.The growing peptide chain is covalently attached to an insoluble solid support (resin).[]
Typical Per-Step Coupling Yield Generally good, but overall yield can be diminished by losses during purification after each step.Excellent, often exceeding 99%.[1][]
Purification Labor-intensive, requiring extraction, precipitation, or crystallization after each coupling and deprotection step.Simplified to washing the solid resin with various solvents to remove excess reagents and byproducts.[1]
Deprotection Conditions Harsher conditions, such as catalytic hydrogenation (H₂/Pd) or strong acids (e.g., HBr in acetic acid).[4]Milder, basic conditions, typically 20% piperidine (B6355638) in a polar aprotic solvent like DMF.[5][6]
Scalability Can be economically advantageous for the large-scale industrial production of short peptides.[1]Highly scalable and well-suited for both small-scale research and large-scale automated synthesis of long and complex peptides.[1]
Time and Labor Efficiency Generally more time-consuming and labor-intensive due to the repetitive purification steps.Significantly faster, especially for longer peptides, due to a streamlined workflow and amenability to automation.[1]
Solubility The solubility of the growing peptide chain in the reaction solvent can become a limiting factor as it increases in length.Peptide aggregation on the solid support can sometimes hinder reaction efficiency, but this is a well-studied phenomenon with various mitigation strategies.[7]

Experimental Protocols: A Methodological Overview

The experimental workflows for incorporating this compound and Fmoc-D-2-Nal-OH are fundamentally different, as dictated by the solution-phase versus solid-phase approaches.

General Protocol for Z-Protected Amino Acid in Solution-Phase Synthesis

A typical coupling cycle involving this compound would proceed as follows:

  • Deprotection of the N-terminal Z-group of the preceding amino acid or peptide fragment, often via catalytic hydrogenation.

  • Purification of the resulting free-amine peptide fragment.

  • Activation of the carboxylic acid of this compound using a suitable coupling reagent (e.g., DCC, HOBt).

  • Coupling of the activated this compound to the deprotected peptide fragment in an appropriate organic solvent.

  • Purification of the newly formed, longer Z-protected peptide to remove unreacted starting materials and coupling byproducts.

This cycle of deprotection, purification, and coupling is repeated for each subsequent amino acid.

General Protocol for Fmoc-Protected Amino Acid in Solid-Phase Peptide Synthesis (SPPS)

The SPPS workflow using Fmoc-D-2-Nal-OH is a cyclical process performed in a single reaction vessel.[8]

  • Resin Swelling : The solid support (resin), with the initial amino acid already attached, is swollen in a suitable solvent like N,N-dimethylformamide (DMF).[9]

  • Fmoc Deprotection : The Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF.[10] This reaction is often performed twice to ensure complete removal.

  • Washing : The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Coupling : Fmoc-D-2-Nal-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF and then added to the resin.[11] The mixture is agitated to allow the coupling reaction to proceed to completion.

  • Washing : The resin is again washed extensively with DMF to remove excess activated amino acid and coupling byproducts. A capping step may be introduced here to block any unreacted amines.

This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Visualizing the Synthesis Workflows

The following diagrams illustrate the fundamental differences in the logical flow of peptide synthesis using Z- and Fmoc-based strategies.

Z_Protected_Workflow start Start with Z-AA1-Peptide deprotection Z-Group Deprotection (e.g., H₂/Pd) start->deprotection purification1 Purification (e.g., Crystallization, Chromatography) deprotection->purification1 coupling Coupling with Activated This compound purification1->coupling purification2 Purification of Z-D-2-Nal-AA1-Peptide coupling->purification2 end Elongated Peptide purification2->end

Caption: Solution-Phase Synthesis Cycle.

Fmoc_SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Resin Washing deprotection->wash1 coupling Coupling with Activated Fmoc-D-2-Nal-OH wash1->coupling wash2 Resin Washing coupling->wash2 cycle Repeat Cycle wash2->cycle cleavage Final Cleavage from Resin & Side-Chain Deprotection wash2->cleavage cycle->deprotection end Purified Peptide cleavage->end

Caption: Solid-Phase Peptide Synthesis Cycle.

Discussion of Efficiency

Coupling and Yield: The Fmoc-SPPS strategy is renowned for its high coupling efficiencies, which are routinely over 99%.[] This is critical for the synthesis of longer peptides, as the overall yield is a product of each individual step's yield. In solution-phase synthesis with Z-protected amino acids, while individual coupling reactions can be efficient, the mandatory purification after each step inevitably leads to material loss, thereby reducing the overall yield.[1]

Time and Labor: The most significant advantage of SPPS is the dramatic reduction in synthesis time and manual labor. The purification process is simplified to merely washing the resin, a process that is easily automated.[1] In contrast, solution-phase synthesis demands time-consuming work-up and purification procedures after the addition of each amino acid.

Side Reactions and Purity: The mild, basic conditions used for Fmoc deprotection are a key advantage, as they preserve acid-labile side-chain protecting groups, leading to a cleaner final product with fewer side reactions.[12] The strong acidic or harsh hydrogenation conditions required to remove the Z-group can sometimes lead to the degradation of sensitive amino acids or the premature cleavage of certain side-chain protecting groups.

Conclusion

In the comparison between this compound and Fmoc-D-2-Nal-OH, the choice is intrinsically linked to the desired synthesis methodology. For the vast majority of modern research and drug discovery applications, particularly for peptides of significant length or complexity, Fmoc-D-2-Nal-OH used in a solid-phase synthesis strategy offers superior efficiency. The advantages of mild deprotection conditions, high per-step yields, simplified purification, and amenability to automation make it the predominant choice.

This compound remains a valuable reagent for specific applications within solution-phase synthesis, which can be a cost-effective method for the large-scale production of very short peptides or peptide fragments. However, for general peptide synthesis efficiency, the Fmoc-based SPPS approach is the established gold standard.

References

A Comparative Guide to Boc-D-2-Nal-OH and Z-D-2-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of peptides. The choice between N-α-protecting groups, such as the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Z) group, dictates the overall synthetic strategy. This guide provides an objective comparison of Boc-D-2-Nal-OH and Z-D-2-Nal-OH, two derivatives of the unnatural amino acid D-2-naphthylalanine, which is a key component in many peptide-based therapeutics, including Gonadotropin-Releasing Hormone (GnRH) antagonists.

Introduction to Boc-D-2-Nal-OH and this compound

Boc-D-2-Nal-OH and this compound are both protected forms of D-2-naphthylalanine, a bulky and hydrophobic amino acid. The protecting group on the alpha-amino function prevents unwanted side reactions during peptide bond formation. The fundamental difference between these two compounds lies in the nature of this protecting group, which in turn determines their primary application in different peptide synthesis methodologies.

  • Boc-D-2-Nal-OH incorporates the acid-labile Boc protecting group. This makes it a cornerstone for Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy. In this approach, the peptide is assembled on a solid support, and the Boc group is removed at each cycle using a moderately strong acid like trifluoroacetic acid (TFA).

  • This compound features the Z protecting group, which is typically removed by catalytic hydrogenolysis. This characteristic makes it well-suited for classical solution-phase peptide synthesis . While less common in modern high-throughput synthesis, solution-phase methods are still valuable for the synthesis of short peptides, peptide fragments, and for large-scale production.

Comparative Analysis: Performance and Applications

Table 1: General Comparison of Boc-SPPS and Z-Solution-Phase Synthesis for Peptides Containing D-2-Nal

FeatureBoc-D-2-Nal-OH (in SPPS)This compound (in Solution-Phase)
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Deprotection Condition Acidic (e.g., Trifluoroacetic Acid)Catalytic Hydrogenolysis (H2/Pd)
Automation Friendliness HighLow
Purification Final cleavage and purificationPurification of intermediates at each step
Scalability Generally suitable for small to medium scaleCan be scaled up for large-scale synthesis
Potential for Racemization Can be minimized with appropriate coupling reagentsGenerally low, as intermediates are purified
Typical Yield Variable, dependent on peptide length and sequenceCan be high, with purification of intermediates
Compatibility Orthogonal to base-labile protecting groups (Fmoc)Orthogonal to acid-labile protecting groups (Boc)

Application Spotlight: Synthesis of GnRH Antagonists

D-2-naphthylalanine is a critical component of several GnRH antagonists, such as Degarelix and Ganirelix, which are used in the treatment of prostate cancer and in assisted reproductive technologies.

  • Degarelix , for instance, is often synthesized using Fmoc-based SPPS, but historical syntheses have also utilized Boc-SPPS, where Boc-D-2-Nal-OH would be a key building block. The solid-phase approach allows for the efficient assembly of this complex decapeptide.

  • While less common for long peptides, solution-phase synthesis employing Z-protected amino acids like this compound could be used to synthesize fragments of these antagonists, which are then coupled to complete the sequence.

Experimental Protocols

The following are detailed, representative protocols for the use of Boc-D-2-Nal-OH in SPPS and this compound in solution-phase synthesis.

Protocol 1: Incorporation of Boc-D-2-Nal-OH in Boc-SPPS

This protocol describes a manual Boc-SPPS cycle for the addition of a Boc-D-2-Nal-OH residue to a growing peptide chain on a Merrifield resin.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-D-2-Nal-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DCM for 30 minutes.

  • Boc Deprotection: The resin is treated with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. The resin is then washed with DCM and isopropanol (B130326) to remove residual acid.

  • Neutralization: The resin is neutralized with a 10% solution of DIEA in DCM to free the N-terminal amine. This is followed by washing with DCM.

  • Coupling:

    • In a separate vessel, Boc-D-2-Nal-OH (3 equivalents relative to the resin substitution) is dissolved in DMF.

    • HBTU (2.9 equivalents) and DIEA (6 equivalents) are added to the amino acid solution to pre-activate it for 2 minutes.

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 2-4 hours at room temperature.

    • The completion of the coupling reaction can be monitored using a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

Protocol 2: Dipeptide Synthesis using this compound in Solution-Phase

This protocol outlines the synthesis of a dipeptide, Z-D-2-Nal-Gly-OMe, in solution.

Materials:

  • This compound

  • Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe.HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Neutralization of Amino Acid Ester: H-Gly-OMe.HCl (1.2 equivalents) is dissolved in DCM, and TEA (1.2 equivalents) is added at 0°C. The mixture is stirred for 30 minutes.

  • Coupling Reaction:

    • This compound (1 equivalent) and HOBt (1.2 equivalents) are dissolved in DCM.

    • The neutralized glycine methyl ester solution is added to the this compound solution.

    • The reaction mixture is cooled to 0°C, and a solution of DCC (1.1 equivalents) in DCM is added dropwise.

    • The reaction is stirred at 0°C for 2 hours and then at room temperature overnight.

  • Work-up:

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.

    • The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide, Z-D-2-Nal-Gly-OMe.

Signaling Pathways and Workflows

The choice between Boc-D-2-Nal-OH and this compound is a critical decision in the logical workflow of peptide synthesis.

Peptide_Synthesis_Strategy Target_Peptide Target Peptide Containing D-2-Nal Synthesis_Strategy Choice of Synthesis Strategy Target_Peptide->Synthesis_Strategy SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis_Strategy->SPPS  High-throughput / Long peptides Solution_Phase Solution-Phase Synthesis Synthesis_Strategy->Solution_Phase  Short peptides / Large scale Boc_Residue Boc-D-2-Nal-OH SPPS->Boc_Residue Z_Residue This compound Solution_Phase->Z_Residue Automated_Synthesis Automated Synthesis Boc_Residue->Automated_Synthesis Final_Purification Single Final Purification Boc_Residue->Final_Purification Fragment_Synthesis Fragment Synthesis / Large Scale Z_Residue->Fragment_Synthesis Intermediate_Purification Intermediate Purification Z_Residue->Intermediate_Purification

Decision workflow for selecting the appropriate D-2-Nal derivative.

The following diagram illustrates the general cycle of Boc-SPPS.

Boc_SPPS_Cycle Start Start with Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash_Neutralize Wash and Neutralize (DCM, DIEA) Deprotection->Wash_Neutralize Coupling Couple next Boc-Amino Acid (e.g., Boc-D-2-Nal-OH with HBTU/DIEA) Wash_Neutralize->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage and Deprotection Repeat->Final_Cleavage No (sequence complete)

General workflow for a Boc-SPPS cycle.

Conclusion

The choice between Boc-D-2-Nal-OH and this compound is fundamentally a choice between two distinct and powerful peptide synthesis strategies. Boc-D-2-Nal-OH is the preferred reagent for the highly automatable and efficient solid-phase peptide synthesis, particularly for the construction of long and complex peptides. In contrast, this compound remains a valuable tool for solution-phase synthesis, which offers advantages in scalability and the synthesis of shorter peptide fragments. A thorough understanding of the nuances of each approach, as outlined in this guide, will enable researchers to make informed decisions and successfully achieve their synthetic targets.

D-2-Naphthylalanine vs. Phenylalanine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the substitution of natural amino acids with synthetic counterparts is a cornerstone of modern peptide design. This guide provides a comprehensive comparison of the biological activity of peptides incorporating D-2-naphthylalanine (D-Nal) versus the natural L-phenylalanine (Phe), offering insights into how this strategic substitution can dramatically alter peptide function, stability, and therapeutic potential.

The incorporation of D-2-naphthylalanine, a bulky, hydrophobic, and synthetically derived amino acid, in place of phenylalanine is a widely employed strategy to enhance the biological properties of peptides. This substitution can profoundly influence a peptide's interaction with its target receptor, leading to significant changes in potency, efficacy, and even switching its mode of action from agonist to antagonist. Furthermore, the D-configuration of the amino acid and the bulky naphthyl group can confer increased resistance to enzymatic degradation, thereby extending the peptide's in vivo half-life.

This guide presents a detailed analysis of the impact of D-Nal substitution across various peptide families, supported by quantitative data from experimental studies. We will delve into the structure-activity relationships (SAR) of this substitution in melanocortin, antimicrobial, Gonadotropin-Releasing Hormone (GnRH), and opioid peptides. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also provided to facilitate further research and development.

Quantitative Comparison of Biological Activity

The substitution of Phenylalanine with D-2-Naphthylalanine can lead to significant changes in the biological activity of peptides. The following tables summarize the quantitative data from comparative studies on melanocortin and antimicrobial peptides.

Melanocortin Receptor Ligands

In the realm of melanocortin receptor (MCR) ligands, the substitution of D-Phenylalanine (D-Phe) with D-2-Naphthylalanine (D-Nal) at position 7 has been shown to be a molecular switch that converts potent agonists into potent antagonists, particularly at the MC3 and MC4 receptors.

Peptide BackboneAmino Acid at Position 7hMC3R ActivityhMC3R EC50/IC50 (nM)hMC4R ActivityhMC4R EC50/IC50 (nM)
LinearD-PheAgonist1.2Agonist0.3
LinearD-Nal(2')Antagonist1.5Antagonist0.4
Cyclic LactamD-PheAgonist0.8Agonist0.2
Cyclic LactamD-Nal(2')Antagonist0.9Antagonist0.3
Cyclic DisulfideD-PheAgonist0.5Agonist0.1
Cyclic DisulfideD-Nal(2')Antagonist0.7Antagonist0.2

Data adapted from a study on melanocortin peptide analogues.[1][2]

Antimicrobial Peptides (AMPs)

The addition of β-naphthylalanine to the C-terminus of short antimicrobial peptides has been demonstrated to enhance their antimicrobial activity against various bacterial strains.[3]

PeptideModificationMIC vs. E. faecium (µg/mL)MIC vs. A. baumannii (µg/mL)MIC vs. E. coli (µg/mL)
S1->64>64>64
S1-NalC-terminal β-naphthylalanine64832
S1-Nal-NalTwo C-terminal β-naphthylalanines322-816

Data adapted from a study on short antimicrobial peptides.[3]

Structure-Activity Relationship (SAR) Insights

Gonadotropin-Releasing Hormone (GnRH) Analogs

In the design of GnRH antagonists, the incorporation of unnatural D-amino acids, including D-2-naphthylalanine, at the N-terminus is a common strategy.[4] These substitutions, particularly at positions 1, 2, and 3, are favored as they can stabilize the peptide's conformation for optimal receptor binding and enhance resistance to proteolysis.[4] While direct quantitative comparisons with D-Phe analogs are not always available in single studies, the frequent use of D-Nal in potent GnRH antagonists like Acyline highlights its importance in achieving high antagonist potency.[5]

Opioid Peptides

For opioid peptides, the N-terminal tyrosine and a phenylalanine residue at position 3 or 4 are crucial for activity. Structure-activity relationship studies of dermorphin, a potent µ-opioid receptor agonist, have shown that the N-terminal tetrapeptide is the minimal sequence for agonistic activity.[6] While direct comparisons are limited, the substitution of Phe with bulky aromatic residues like D-Nal is a strategy explored to modulate receptor selectivity and potency. For instance, in some opioid peptide analogs, the substitution of D-Phe with D-2-Nal at specific positions has been shown to convert a µ-opioid receptor agonist into an antagonist.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are protocols for key in vitro assays.

GnRH Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test peptide for the GnRH receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the GnRH receptor.

  • Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [125I]-Buserelin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Peptide: Peptide containing D-Nal or Phe.

  • Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).

Procedure:

  • In a microplate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test peptide.

  • To determine total binding, omit the test peptide. For non-specific binding, add the non-specific binding control.

  • Initiate the binding reaction by adding the GnRH receptor membrane preparation (typically 10-50 µg protein/well).

  • Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test peptide. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Melanocortin Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP) in cells expressing a specific melanocortin receptor subtype.

Materials:

  • Cells: HEK293 cells stably transfected with the human melanocortin receptor of interest (e.g., hMC3R or hMC4R).

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Test Peptide: Agonist (e.g., D-Phe containing peptide) or antagonist (e.g., D-Nal containing peptide).

  • Reference Agonist: A known MCR agonist (e.g., α-MSH).

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for Agonist Testing:

  • Seed the transfected cells in a 96-well plate and allow them to attach.

  • Replace the culture medium with assay medium and incubate for a short period.

  • Add serial dilutions of the test peptide to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the peptide concentration to determine the EC50 value.

Procedure for Antagonist Testing:

  • Follow steps 1 and 2 as for agonist testing.

  • Add serial dilutions of the test antagonist peptide to the wells and pre-incubate for a short period.

  • Add the reference agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

Opioid Receptor Functional Assay (Calcium Mobilization)

This assay is suitable for Gq-coupled opioid receptors or cells co-expressing G-protein chimeras that couple to the calcium pathway. It measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the opioid receptor of interest and a suitable G-protein.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Test Peptide: Opioid peptide analog.

  • Reference Agonist: A known opioid receptor agonist (e.g., DAMGO for µ-opioid receptor).

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye in loading buffer for 30-60 minutes at 37°C.

  • Wash the cells with loading buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR).

  • Add serial dilutions of the test peptide and immediately measure the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the peptide concentration to determine the EC50 value.

Peptide Stability Assay in Plasma

This assay assesses the stability of peptides against enzymatic degradation in plasma.

Materials:

  • Plasma: Human or animal plasma.

  • Test Peptide: The peptide of interest.

  • Quenching Solution: Acetonitrile with 1% trifluoroacetic acid (TFA).

  • HPLC System: A high-performance liquid chromatography system with a suitable column and detector.

Procedure:

  • Incubate the test peptide at a known concentration in plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide remaining against time to determine the peptide's half-life (t1/2) in plasma.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the implications of D-Nal substitution.

Signaling Pathways

GnRH_Signaling GnRH GnRH / D-Phe Peptide (Agonist) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates DNal_Peptide D-Nal Peptide (Antagonist) DNal_Peptide->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Gonadotropin Synthesis & Secretion Ca2->Response PKC->Response

MCR_Signaling DPhe_Peptide D-Phe Peptide (Agonist) MCR Melanocortin Receptor (GPCR) DPhe_Peptide->MCR Binds & Activates DNal_Peptide D-Nal Peptide (Antagonist) DNal_Peptide->MCR Binds & Blocks Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response

Experimental Workflow

Peptide_Workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Design Lead Peptide Identification (Phe-containing) Modification Substitution with D-Nal Design->Modification Synthesis Solid-Phase Peptide Synthesis Modification->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding Receptor Binding Assays (Ki determination) Characterization->Binding Functional Functional Assays (EC50/IC50 determination) Binding->Functional Stability Proteolytic Stability Assays (t1/2 in plasma) Functional->Stability Efficacy Efficacy Models Functional->Efficacy PK Pharmacokinetics (PK Studies) Stability->PK PK->Efficacy Tox Toxicology Studies Efficacy->Tox Conclusion Lead Optimization & Clinical Candidate Selection Tox->Conclusion

Conclusion

The substitution of phenylalanine with D-2-naphthylalanine is a powerful tool in peptide drug discovery, capable of significantly enhancing biological activity and improving pharmacokinetic properties. As demonstrated with melanocortin receptor ligands, this modification can dramatically alter the pharmacological profile of a peptide, converting a potent agonist into a potent antagonist. In the case of antimicrobial peptides, the addition of the bulky, hydrophobic naphthylalanine moiety can substantially boost antimicrobial potency.

While direct head-to-head quantitative data for GnRH and opioid peptides is less prevalent in the literature, the established principles of D-amino acid and hydrophobic substitutions strongly suggest that the incorporation of D-Nal can lead to enhanced stability and receptor affinity.

The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to systematically evaluate the impact of D-2-naphthylalanine substitution in their own peptide candidates. A thorough in vitro and in vivo characterization is paramount to elucidating the precise biological consequences of this strategic modification and to unlocking the full therapeutic potential of novel peptide-based drugs.

References

A Comparative Analysis of Z, Boc, and Fmoc Protecting Groups for D-2-Naphthylalanine (D-2-Nal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the strategic selection of protecting groups for amino acids is a critical determinant of success. The unnatural amino acid D-2-naphthylalanine (D-2-Nal) is of significant interest due to its ability to confer increased potency, metabolic stability, and unique conformational properties to peptides. This guide provides a comprehensive comparative analysis of three widely used α-amino protecting groups—Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of D-2-Nal. This objective comparison, supported by representative experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Core Principles: A Tale of Three Chemistries

The fundamental difference between Z, Boc, and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of orthogonal protection strategies in peptide synthesis.[1][][3][4]

  • Benzyloxycarbonyl (Z or Cbz): A classic protecting group, the Z group is stable under both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively.[5][6] Its cleavage is typically achieved under neutral conditions via catalytic hydrogenolysis.[7][8]

  • tert-Butoxycarbonyl (Boc): The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA).[][6][9] It is stable to basic conditions and hydrogenolysis, making it orthogonal to both Z and Fmoc groups.[6]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent.[][6][10] This base lability allows for an orthogonal strategy with acid-labile side-chain protecting groups.[]

Quantitative Data Presentation

The following tables summarize key quantitative and qualitative data for the Z, Boc, and Fmoc protection and deprotection of D-2-Naphthylalanine. This data is compiled from general literature on protecting group chemistry and may vary depending on specific reaction conditions.

Table 1: Comparison of Protection Reaction for D-2-Nal

ParameterZ-ProtectionBoc-ProtectionFmoc-Protection
Reagent Benzyl (B1604629) Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OFmoc-OSu or Fmoc-Cl
Typical Solvent Dioxane/Water, Acetone (B3395972)/WaterDioxane/Water, THF, AcetonitrileDioxane/Water, Acetonitrile
Base Na₂CO₃, NaHCO₃, Et₃NNaOH, NaHCO₃, Et₃NNa₂CO₃, NaHCO₃
Reaction Time 2-8 hours1-6 hours2-8 hours
Typical Yield >90%>95%>95%
Purification Recrystallization, ChromatographyExtraction, RecrystallizationRecrystallization, Chromatography

Table 2: Comparison of Deprotection Conditions and Performance for Protected D-2-Nal

ParameterZ-DeprotectionBoc-DeprotectionFmoc-Deprotection
Reagent H₂/Pd-C, Catalytic Transfer HydrogenationTrifluoroacetic Acid (TFA) in DCM20% Piperidine in DMF
Conditions Room temperature, atmospheric pressureRoom temperatureRoom temperature
Reaction Time 1-16 hours0.5-2 hours5-20 minutes
Cleavage Products Toluene (B28343), CO₂Isobutylene, CO₂Dibenzofulvene-piperidine adduct, CO₂
Potential Side Reactions Catalyst poisoning, incomplete reactiont-butylation of sensitive residuesAspartimide formation, diketopiperazine formation
Orthogonality Orthogonal to Boc and FmocOrthogonal to Z and FmocOrthogonal to Z and Boc

Mandatory Visualization

Deprotection Mechanisms

G Deprotection Mechanisms cluster_Z Z-Deprotection (Hydrogenolysis) cluster_Boc Boc-Deprotection (Acidolysis) cluster_Fmoc Fmoc-Deprotection (β-Elimination) Z_Nal Z-D-2-Nal H2_PdC H₂ / Pd-C Z_Nal->H2_PdC Free_Nal_Z D-2-Nal H2_PdC->Free_Nal_Z Toluene Toluene H2_PdC->Toluene CO2_Z CO₂ H2_PdC->CO2_Z Boc_Nal Boc-D-2-Nal TFA TFA Boc_Nal->TFA Protonation Carbamic_Acid_Boc Carbamic Acid Intermediate TFA->Carbamic_Acid_Boc Loss of t-butyl cation Isobutylene Isobutylene TFA->Isobutylene Free_Nal_Boc D-2-Nal (TFA Salt) Carbamic_Acid_Boc->Free_Nal_Boc Decarboxylation CO2_Boc CO₂ Carbamic_Acid_Boc->CO2_Boc Fmoc_Nal Fmoc-D-2-Nal Piperidine Piperidine Fmoc_Nal->Piperidine Proton abstraction Carbamic_Acid_Fmoc Carbamic Acid Intermediate Piperidine->Carbamic_Acid_Fmoc Elimination DBF_Adduct Dibenzofulvene-piperidine adduct Piperidine->DBF_Adduct Michael addition Free_Nal_Fmoc D-2-Nal Carbamic_Acid_Fmoc->Free_Nal_Fmoc Decarboxylation CO2_Fmoc CO₂ Carbamic_Acid_Fmoc->CO2_Fmoc

Caption: Chemical pathways for the deprotection of Z, Boc, and Fmoc groups.

Experimental Workflow for Protection and Deprotection

G General Experimental Workflow cluster_protection Protection of D-2-Nal cluster_deprotection Deprotection of Protected D-2-Nal start_protection D-2-Naphthylalanine dissolve Dissolve in appropriate solvent with base start_protection->dissolve add_reagent Add protecting group reagent (Z-Cl, Boc₂O, or Fmoc-OSu) dissolve->add_reagent react Stir at room temperature add_reagent->react workup_protection Aqueous workup / Extraction react->workup_protection purify_protection Purify by recrystallization or chromatography workup_protection->purify_protection protected_nal Protected D-2-Nal purify_protection->protected_nal start_deprotection Protected D-2-Nal dissolve_deprotection Dissolve in appropriate solvent start_deprotection->dissolve_deprotection add_cleavage_reagent Add deprotection reagent (H₂/Pd-C, TFA, or Piperidine) dissolve_deprotection->add_cleavage_reagent react_deprotection React under specified conditions add_cleavage_reagent->react_deprotection workup_deprotection Filter catalyst or evaporate solvent react_deprotection->workup_deprotection purify_deprotection Purify D-2-Nal workup_deprotection->purify_deprotection free_nal D-2-Nal purify_deprotection->free_nal

Caption: A generalized workflow for the protection and deprotection of D-2-Nal.

Experimental Protocols

The following are representative protocols for the protection and deprotection of D-2-Naphthylalanine.

Protocol 1: Synthesis of Z-D-2-Nal-OH

Materials:

Procedure:

  • Dissolve D-2-Naphthylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Deprotection of this compound (Catalytic Transfer Hydrogenation)

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol.

  • Add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents) as the hydrogen donor.[7][11]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the combined filtrates under reduced pressure to obtain the crude D-2-Nal.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of Boc-D-2-Nal-OH

Materials:

  • D-2-Naphthylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (Et₃N) or Sodium Hydroxide (NaOH)

  • Acetone and Water, or Dioxane and Water

  • Ethyl acetate

  • 1 M Citric acid or HCl

  • Brine

Procedure:

  • Dissolve D-2-Naphthylalanine (1 equivalent) in a mixture of acetone and water (e.g., 2:1 v/v) and add triethylamine (2-3 equivalents).[12]

  • Alternatively, dissolve in a mixture of dioxane and 1 M NaOH solution.

  • Cool the solution to 0 °C.

  • Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3 with 1 M citric acid or HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Boc-D-2-Nal-OH.

  • The product is often of high purity but can be recrystallized if needed.

Protocol 4: Deprotection of Boc-D-2-Nal-OH

Materials:

  • Boc-D-2-Nal-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve Boc-D-2-Nal-OH in DCM.

  • Add an equal volume of TFA (e.g., 50% TFA in DCM).[10]

  • Stir the solution at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether to obtain the TFA salt of D-2-Nal.

Protocol 5: Synthesis of Fmoc-D-2-Nal-OH

Materials:

  • D-2-Naphthylalanine

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve D-2-Naphthylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu (1.05 equivalents) in acetone.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization.

Protocol 6: Deprotection of Fmoc-D-2-Nal-OH

Materials:

  • Fmoc-D-2-Nal-OH

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Cold diethyl ether

Procedure:

  • Dissolve Fmoc-D-2-Nal-OH in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[10]

  • Stir the solution at room temperature. The deprotection is typically complete within 10-20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the DMF and piperidine under high vacuum.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Collect the solid by filtration and wash with cold diethyl ether to yield D-2-Nal.

Concluding Remarks

The choice between Z, Boc, and Fmoc for the protection of D-2-Naphthylalanine is contingent upon the overall synthetic strategy.

  • Z-D-2-Nal is a robust choice for solution-phase synthesis, offering stability to a wide range of conditions and allowing for orthogonal deprotection in the presence of acid- or base-labile groups. However, the requirement for catalytic hydrogenation may not be compatible with all functional groups.

  • Boc-D-2-Nal is a versatile building block, particularly in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. Its deprotection with TFA is efficient, though care must be taken with acid-sensitive peptides.

  • Fmoc-D-2-Nal is the standard for modern Fmoc-based SPPS due to the mild, base-mediated deprotection conditions.[13] This allows for the use of a wide array of acid-labile side-chain protecting groups, providing a highly orthogonal and efficient synthetic route.[] Potential side reactions such as aspartimide and diketopiperazine formation should be considered and mitigated through optimized reaction conditions.[14]

Ultimately, a thorough understanding of the chemical properties of each protecting group and the specific requirements of the target peptide will guide the researcher to the most appropriate and successful synthetic approach.

References

The Impact of Z-D-2-Nal-OH Incorporation on Peptide Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide design. Among these, Z-D-2-Nal-OH, a derivative of D-2-naphthylalanine, has emerged as a critical component in modulating the biological activity of synthetic peptides. This guide provides an objective comparison of the performance of peptides synthesized with this compound against relevant alternatives, supported by experimental data and detailed methodologies.

The inclusion of the bulky, aromatic side chain of D-2-naphthylalanine (D-2-Nal) profoundly influences the conformational stability, receptor binding affinity, and enzymatic resistance of peptides. These properties are pivotal in enhancing the therapeutic potential of peptides across various applications, from hormonal regulation to antimicrobial activity.

Comparative Efficacy in Biological Assays

The incorporation of this compound has been most extensively studied in the context of Gonadotropin-Releasing Hormone (GnRH) antagonists, where it is a key residue in several approved drugs. However, its utility extends to other classes of bioactive peptides, including melanocortin and opioid receptor modulators, as well as antimicrobial peptides.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

The primary role of D-2-Nal in GnRH antagonists is to occupy a critical hydrophobic pocket in the GnRH receptor, leading to potent and prolonged receptor blockade.

Peptide/CompoundTargetAssay TypeKey Efficacy Metric (IC50/Ki)Reference
Cetrorelix (contains D-Nal)Human GnRH ReceptorReceptor BindingKi: 0.2 nM [1]
Nal-Glu (contains D-Nal)Human GnRH ReceptorReceptor BindingIC50: 1.2 nM [2]
Antide (contains D-Nal)Human GnRH ReceptorReceptor BindingIC50: 0.8 nM [1]
Azaline B (contains D-Nal)Human GnRH ReceptorReceptor BindingIC50: 0.5 nM [2]

This table summarizes the high-affinity binding of various D-2-Nal-containing peptides to the GnRH receptor.

Melanocortin Receptor Modulation

In melanocortin peptides, D-2-Nal has been instrumental in developing receptor-selective antagonists, a critical advancement for therapeutic targeting.

PeptideTargetAssay TypeKey Efficacy Metric (EC50/Ki)Reference
Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ mMC1RFunctional (cAMP)Antagonist (35% efficacy @ 100 µM) [3]
Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂mMC3RFunctional (cAMP)Antagonist (IC50 > 100,000 nM) [3]
Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂mMC4RFunctional (cAMP)Antagonist (25% efficacy @ 100 µM) [3]
Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂mMC5RFunctional (cAMP)Antagonist (IC50 > 100,000 nM) [3]
PG-138 (H-Phe-c[Asp-Pro-d-Nal(2′)-Arg-Trp-Gly-Lys]-NH₂)hMC4RReceptor BindingIC50: 15.1 nM [4]
PG-138 (H-Phe-c[Asp-Pro-d-Nal(2′)-Arg-Trp-Gly-Lys]-NH₂)hMC4RFunctional (cAMP)pA2: 8.7 (Antagonist) [4]

This table highlights the antagonist properties of D-2-Nal-containing peptides at various mouse (m) and human (h) melanocortin receptors.

Antimicrobial Activity

The hydrophobic and aromatic nature of D-2-Nal can enhance the interaction of antimicrobial peptides (AMPs) with bacterial membranes, contributing to their lytic activity. While direct comparative data for this compound containing AMPs is limited, studies on peptides with D-amino acid substitutions, including bulky aromatic residues, have shown improved stability and retained or enhanced activity. For instance, the D-enantiomer of polybia-MPI (D-MPI) showed comparable or even improved antimicrobial activity and significantly enhanced stability against proteases compared to its L-counterpart.[5]

PeptideOrganismKey Efficacy Metric (MIC in µM)Reference
D-MPI E. coli8 [5]
D-MPIS. aureus8 [5]
D-MPIC. albicans16 [5]
L-MPIE. coli16 [5]
L-MPIS. aureus8 [5]
L-MPIC. albicans32 [5]

This table compares the Minimum Inhibitory Concentration (MIC) of the D-enantiomer and L-enantiomer of the antimicrobial peptide polybia-MPI.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biological assay results. Below are outlines of key experimental protocols.

Receptor Binding Assay (Competitive)

This assay quantifies the affinity of a peptide for its receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: Cells expressing the target receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH for melanocortin receptors) and varying concentrations of the unlabeled test peptide.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][7]

Functional Cell-Based Assay (cAMP Measurement)

This assay measures the ability of a peptide to activate or inhibit a G-protein coupled receptor (GPCR) by quantifying the downstream production of cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the target GPCR are seeded in a multi-well plate.

  • Peptide Treatment: The cells are treated with varying concentrations of the test peptide. For antagonist assays, cells are co-incubated with the test peptide and a known agonist.

  • cAMP Stimulation: Intracellular cAMP levels are stimulated using forskolin (B1673556) or another adenylyl cyclase activator.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.[8][9]

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

  • Bacterial Culture: The target bacterial strain is grown in a suitable broth medium to a specific optical density.

  • Peptide Dilution: The test peptide is serially diluted in a multi-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[10][11]

Signaling Pathways and Experimental Workflows

The biological effects of peptides are mediated through complex signaling cascades. Understanding these pathways is essential for rational peptide design.

GnRH_Signaling GnRH GnRH Peptide (with this compound) GnRHR GnRH Receptor GnRH->GnRHR Binds and Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK MAPK Cascade PKC->MAPK Gonadotropin Gonadotropin (LH, FSH) Synthesis & Secretion MAPK->Gonadotropin Regulates

Caption: GnRH Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis start Design Peptide Sequence (with this compound) synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry Analysis purification->characterization end_synthesis Pure Peptide characterization->end_synthesis binding Receptor Binding Assay end_synthesis->binding functional Functional Cell-Based Assay end_synthesis->functional antimicrobial Antimicrobial Susceptibility Assay end_synthesis->antimicrobial data Determine IC50, Ki, EC50, MIC binding->data functional->data antimicrobial->data comparison Compare with Alternative Peptides data->comparison conclusion Efficacy Assessment comparison->conclusion

Caption: General Experimental Workflow.

References

Validating the Incorporation of Z-D-2-Nal-OH into Peptides: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids, such as Z-D-2-Nal-OH (N-benzyloxycarbonyl-D-2-naphthylalanine), into peptides and proteins is a powerful tool in drug discovery and protein engineering. This modification can enhance biological activity, improve metabolic stability, and provide unique probes for studying molecular interactions. After synthesis, unequivocally validating the successful incorporation of the unnatural amino acid is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and non-destructive technique that provides detailed atomic-level information to confirm the identity and purity of the resulting peptide. This guide provides a comparative analysis of using NMR spectroscopy for this validation, alongside alternative methods, and includes detailed experimental protocols.

Comparative Analysis of Validation Methods

While NMR spectroscopy is a cornerstone for structural validation, other analytical techniques can provide complementary information. The following table compares the key features of NMR spectroscopy with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for validating the incorporation of this compound.

Method Information Provided Advantages Limitations
NMR Spectroscopy - Confirms covalent bond formation through changes in chemical shifts.- Provides sequence-specific information through 2D correlation experiments.- Can determine the 3D structure and conformation of the peptide.- Provides unambiguous structural confirmation.- Non-destructive.- Can identify and characterize impurities.- Requires higher sample concentrations (mM range).- Can be time-consuming to acquire and analyze data.- May require isotopic labeling for larger peptides.
Mass Spectrometry (MS) - Confirms the correct molecular weight of the peptide with the incorporated amino acid.[1] - Can be used to sequence the peptide through fragmentation (MS/MS).- High sensitivity (pM to fM range).- Fast analysis time.- Can be coupled with liquid chromatography for complex mixtures.- Does not provide information about the specific location of incorporation in isomers.- Does not provide information on the 3D structure.
HPLC - Assesses the purity of the peptide.- Can separate the desired peptide from starting materials and byproducts.- High-resolution separation.- Quantitative analysis.- Well-established and widely available.- Does not provide structural information beyond retention time.- Co-elution of impurities can occur.

NMR-Based Validation: A Shift in Perspective

The core principle of validating the incorporation of this compound using NMR lies in observing characteristic changes in the chemical shifts of the amino acid's protons and carbons upon peptide bond formation. The local electronic environment of a nucleus dictates its resonance frequency (chemical shift). When the carboxylic acid and amino groups of this compound participate in forming peptide bonds, the surrounding electronic distribution is altered, leading to predictable shifts in the NMR spectrum.

Expected Chemical Shift Changes Upon Incorporation

The following table summarizes the expected changes in the 1H and 13C NMR chemical shifts for the key atoms of this compound upon its incorporation into a peptide chain.

Atom Typical 1H Chemical Shift (ppm) - Free Amino Acid (Predicted) Typical 1H Chemical Shift (ppm) - Incorporated in Peptide Expected Change Typical 13C Chemical Shift (ppm) - Free Amino Acid (Predicted) Typical 13C Chemical Shift (ppm) - Incorporated in Peptide Expected Change
α-H ~4.5 - 4.8~4.0 - 5.0Downfield shift~55 - 60~50 - 60Minor shift
β-H ~3.0 - 3.5~3.0 - 3.5Minor shift~35 - 40~35 - 40Minor shift
Amide N-H Not present~7.5 - 9.0Appearance of a new signalNot applicableNot applicableNot applicable
Naphthyl Protons ~7.4 - 8.0~7.4 - 8.0Minor shifts due to conformational changes~125 - 135~125 - 135Minor shifts due to conformational changes
Z-group CH2 ~5.1~5.1Minor shift~65 - 70~65 - 70Minor shift
Z-group Phenyl ~7.3~7.3Minor shift~127 - 137~127 - 137Minor shift
Carbonyl C' ~175 - 180~170 - 175Upfield shiftNot applicableNot applicableNot applicable

Note: The chemical shifts for the free amino acid are predicted based on typical values for N-protected amino acids. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A thorough validation of this compound incorporation involves a series of 1D and 2D NMR experiments.

Sample Preparation
  • Peptide Purity: Ensure the peptide sample is of high purity (>95%), as determined by HPLC and MS, to avoid spectral overlap from impurities.[2]

  • Solvent Selection: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O). The choice of solvent depends on the peptide's solubility. For observing amide protons, a solvent system containing H₂O is necessary.

  • Concentration: Prepare the sample at a concentration of 1-5 mM.[2][3] Higher concentrations generally lead to better signal-to-noise ratios.

  • pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and the desired protonation states are maintained. The pH can significantly influence chemical shifts.

  • Internal Standard: Add a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D 1H NMR: This is the initial and simplest experiment to get an overview of the sample. The presence of aromatic signals from the naphthyl and benzyloxycarbonyl groups, as well as signals in the amide and alpha-proton regions, provides a preliminary indication of successful synthesis.

  • 2D 1H-1H TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the complete spin systems of individual amino acid residues. It establishes through-bond correlations between all protons within a residue. The characteristic pattern of cross-peaks for this compound will include correlations between the α-H, β-Hs, and the naphthyl protons.

  • 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing information about the peptide's conformation and the sequential arrangement of amino acids. NOE cross-peaks between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)) are key for sequence-specific assignment.

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon resonances of the peptide. The unique chemical shifts of the naphthyl and benzyloxycarbonyl carbons can be definitively identified.

  • 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the connectivity between different parts of the this compound residue and its neighboring amino acids.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Validation Peptide_Synthesis Peptide Synthesis with this compound Purification HPLC Purification (>95%) Peptide_Synthesis->Purification NMR_Sample Dissolution in Deuterated Solvent (1-5 mM) Purification->NMR_Sample OneD_H1 1D 1H NMR NMR_Sample->OneD_H1 TwoD_TOCSY 2D TOCSY OneD_H1->TwoD_TOCSY TwoD_NOESY 2D NOESY TwoD_TOCSY->TwoD_NOESY TwoD_HSQC 2D 1H-13C HSQC TwoD_NOESY->TwoD_HSQC TwoD_HMBC 2D 1H-13C HMBC TwoD_HSQC->TwoD_HMBC Resonance_Assignment Resonance Assignment TwoD_HMBC->Resonance_Assignment Chemical_Shift_Analysis Chemical Shift Perturbation Analysis Resonance_Assignment->Chemical_Shift_Analysis Structural_Confirmation Structural Confirmation of Incorporation Chemical_Shift_Analysis->Structural_Confirmation

Caption: Experimental workflow for validating this compound incorporation using NMR.

validation_logic cluster_free_aa Free this compound cluster_incorporated_aa Incorporated this compound Free_Alpha_H α-H Chemical Shift (~4.5-4.8 ppm) Incorporation Peptide Bond Formation Free_Alpha_H->Incorporation Free_COOH Carboxylic Acid Proton (Present) Free_COOH->Incorporation Free_NH Amine Proton (Present) Free_NH->Incorporation Inc_Alpha_H α-H Chemical Shift (~4.0-5.0 ppm, Downfield Shift) Inc_Amide_H Amide Proton (New signal, ~7.5-9.0 ppm) Inc_NOE NOE to Neighboring Residues (Present) Incorporation->Inc_Alpha_H Incorporation->Inc_Amide_H Incorporation->Inc_NOE

Caption: Logic for validating incorporation based on NMR chemical shift changes.

By following these protocols and analyzing the resulting NMR data, researchers can confidently validate the successful incorporation of this compound into their peptides, a crucial step in the development of novel peptide-based therapeutics and research tools.

References

How does the D-isomer of 2-Nal affect peptide receptor binding compared to the L-isomer?

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of a single amino acid's stereoisomer, from the naturally occurring L-isomer to the synthetic D-isomer of 2-Naphthylalanine (2-Nal), can profoundly alter a peptide's structure, stability, and, most critically, its interaction with target receptors. This guide provides a comparative analysis of how this stereochemical change impacts receptor binding affinity and functional activity, supported by experimental data from studies on key G-protein coupled receptors (GPCRs).

The incorporation of D-2-Nal in place of its L-isomer is a widely used strategy in medicinal chemistry to enhance peptide drug characteristics. The bulky, hydrophobic naphthyl side chain of 2-Nal can significantly influence peptide conformation. The switch from an L- to a D-amino acid introduces a localized change in the peptide backbone's geometry, which can lead to three primary outcomes affecting receptor binding:

  • Enhanced Receptor Affinity and Potency: The D-isomer can orient the peptide into a conformation that is more favorable for binding to the receptor pocket, leading to increased affinity and potency.

  • Increased Proteolytic Stability: D-amino acids are not recognized by the endogenous proteases that typically degrade peptides, leading to a longer biological half-life.

  • A Switch in Functionality: In some cases, the change in stereochemistry can convert a receptor agonist into an antagonist, a phenomenon known as an "antagonist switch."

This guide will explore these effects with specific examples for the Gonadotropin-Releasing Hormone (GnRH) Receptor, the μ-Opioid Receptor, and the Melanocortin 4 Receptor (MC4R).

Comparative Binding Affinity Data

The substitution of L-isomers with D-isomers at specific positions in a peptide sequence can dramatically impact receptor binding affinity. The following table summarizes quantitative data from a study on GnRH receptor antagonists, illustrating the superior potency of the D-isomer-containing analogue.

Peptide AnalogueIsomer at Position 1Receptor TargetAssay TypePotency (IC₅₀)Reference
Analogue 9: [Ac-D-Ncy(2-naphthyl) ¹, D-4Cpa², D-3Pal³, 4Aph(Ac)⁵, D-4Aph(Ac)⁶, Ilys⁸, D-Ala¹⁰]GnRHD-isomerHuman GnRH-RGene Assay0.73 nM[1]
Analogue 10: [Ac-L-Ncy(2-naphthyl) ¹, D-4Cpa², D-3Pal³, 4Aph(Ac)⁵, D-4Aph(Ac)⁶, Ilys⁸, D-Ala¹⁰]GnRHL-isomerHuman GnRH-RGene Assay2.2 nM[1]

Ncy(2-naphthyl) is an S-arylated norcysteine analogue functionally similar to 2-Nal for this comparison.

As the data indicates, the analogue containing the D-isomer at the N-terminus is approximately three times more potent than its L-isomer diastereomer in antagonizing the human GnRH receptor.[1] This enhanced potency is attributed to the D-isomer's role in stabilizing the peptide's conformation for optimal receptor binding and increasing its resistance to enzymatic degradation.[1]

While direct quantitative comparisons for opioid and melanocortin receptors are less commonly published in a single study, the literature consistently demonstrates the functional importance of D-2-Nal. In opioid peptides, D-2-Nal incorporation is a key strategy for creating potent and selective μ-opioid receptor antagonists.[2] Similarly, for melanocortin receptors, substituting a key position with D-2-Nal can convert a peptide agonist into a potent antagonist of MC3 and MC4 receptors.[3]

Experimental Protocols

The data presented is derived from rigorous in vitro assays designed to quantify ligand-receptor interactions. Below are detailed methodologies representative of those used to evaluate these peptides.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC₅₀) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

  • Cell Culture and Membrane Preparation: HEK293 or CHO cells stably expressing the receptor of interest (e.g., GnRH-R, μ-Opioid-R, or MC4R) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated via centrifugation.

  • Assay Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-Tyr⁶, His⁵-GnRH for GnRH-R) and varying concentrations of the unlabeled competitor peptides (the D- and L-isomer analogues).

  • Separation and Counting: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The radioactivity retained on the filters is then measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is determined and denoted as the IC₅₀ value. This value is an indicator of the peptide's binding affinity.

Functional Reporter Gene Assay (for GnRH Antagonists)

This assay measures the ability of an antagonist to block the downstream signaling initiated by an agonist.

  • Cell Culture and Transfection: HEK-293 cells are engineered to express the human GnRH receptor. Additionally, they are transfected with a reporter gene construct, where a reporter enzyme (like luciferase or β-galactosidase) is placed under the control of a promoter that is activated by the GnRH receptor's signaling pathway.

  • Cell Stimulation: The cells are incubated with a fixed concentration of a GnRH agonist to stimulate the receptor, in the presence of increasing concentrations of the antagonist peptides (D- and L-isomer analogues).

  • Lysis and Signal Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The antagonist's potency (IC₅₀) is calculated as the concentration that causes a 50% inhibition of the maximal response induced by the agonist.

The general workflow for these comparative experiments can be visualized as follows:

G cluster_synthesis Peptide Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_conclusion Conclusion D_Peptide Peptide with D-2-Nal Binding Competitive Binding Assay (Determine IC₅₀/Ki) D_Peptide->Binding Functional Functional Assay (Determine EC₅₀/IC₅₀) D_Peptide->Functional L_Peptide Peptide with L-2-Nal L_Peptide->Binding L_Peptide->Functional Compare Compare Binding Affinity & Functional Potency Binding->Compare Functional->Compare Conclusion Determine Effect of Stereochemistry Compare->Conclusion

General workflow for comparing D- and L-isomer peptides.

Impact on Receptor Signaling Pathways

The binding of a peptide to its receptor initiates a cascade of intracellular events known as a signaling pathway. The stereochemistry of 2-Nal can determine not only the affinity of binding but also the nature of this downstream signal (i.e., stimulation vs. inhibition).

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

The GnRH receptor is a GPCR that primarily couples to the Gαq/11 subunit. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This pathway ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] GnRH antagonists containing D-2-Nal block this entire cascade by preventing the initial binding and activation of the receptor.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm GnRH GnRH Analogue (with D/L-2-Nal) GnRHR GnRH Receptor GnRH->GnRHR Binds Gq Gαq/11 GnRHR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response LH/FSH Release PKC->Response

GnRH receptor signaling pathway (Gαq-PLC).
μ-Opioid Receptor Signaling

The μ-opioid receptor is coupled to an inhibitory G-protein, Gαi. When an agonist binds, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP has various downstream effects, including the modulation of ion channels, which ultimately results in the analgesic (pain-relieving) effects of opioids. Potent antagonists containing D-2-Nal block this pathway by preventing agonist binding.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm Opioid Opioid Peptide (with D/L-2-Nal) MuR μ-Opioid Receptor Opioid->MuR Binds Gi Gαi MuR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response ↓ Neuronal Excitability (Analgesia) cAMP->Response G cluster_membrane Cell Membrane cluster_cyto Cytoplasm MSH Melanocortin Peptide (with D/L-2-Nal) MC4R MC4 Receptor MSH->MC4R Binds Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response ↓ Appetite PKA->Response

References

A Comparative Guide to Assessing the Purity of Peptides Synthesized with Z-D-2-Nal-OH versus Alternative Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as D-2-naphthylalanine (D-2-Nal), is a critical strategy in modern drug design to enhance peptide stability, receptor affinity, and overall therapeutic efficacy. The choice of the Nα-protecting group for these bulky amino acids significantly influences coupling efficiency, the propensity for side reactions like racemization, and ultimately, the purity of the final peptide product. This guide provides an objective comparison of peptides synthesized using the benzyloxycarbonyl (Z)-protected Z-D-2-Nal-OH against the more commonly used Fmoc- and Boc-protected counterparts.

While direct head-to-head quantitative data for every protected version of D-2-Nal in a single peptide sequence is not extensively published, this comparison is based on established principles of peptide chemistry, data from analogous sterically hindered amino acids, and published protocols.

Performance Comparison: Z- vs. Fmoc- vs. Boc-Protection for D-2-Naphthylalanine

The selection of a protecting group strategy is a fundamental decision in peptide synthesis, with each approach offering a unique balance of advantages and disadvantages, particularly when dealing with sterically demanding residues like D-2-Nal.

ParameterThis compoundFmoc-D-2-Nal-OHBoc-D-2-Nal-OH
Primary Synthesis Method Primarily Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Deprotection Conditions Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine (B6355638) in DMF)Strong acid (e.g., Trifluoroacetic acid - TFA)
Coupling Efficiency Generally good, but can be slower for sterically hindered residues. Requires purification after each step, leading to potential yield loss.High per-step coupling yields (>99%) are achievable with optimized reagents, even for hindered residues.[1]High coupling efficiency, though aggregation can be a challenge with hydrophobic sequences.[2][3]
Risk of Racemization Urethane-based Z-group provides good protection against racemization during coupling.[4] However, the D-amino acid configuration can still be susceptible.Histidine and Cysteine are most prone, but any residue can racemize under basic conditions or with certain coupling reagents.[4]Generally low risk during coupling, but repeated strong acid deprotection steps can pose risks to sensitive residues.
Key Side Reactions Incomplete deprotection. Side reactions associated with strong acid cleavage if used.Diketopiperazine formation at the dipeptide stage. Aspartimide formation with Asp sequences.[1]Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during TFA cleavage.[5]
Typical Crude Purity Variable; dependent on purification success at each step of solution-phase synthesis.High; impurities are often deletion or truncated sequences resulting from incomplete coupling or deprotection.High; impurities often relate to incomplete deprotection or side-reactions during final cleavage.
Orthogonality Orthogonal to Boc and Fmoc, but deprotection conditions can be harsh and not compatible with many side-chain protecting groups used in SPPS.Excellent orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), forming the basis of modern SPPS.[1]Orthogonal to Fmoc, but the strong acid cleavage limits the choice of compatible resin linkers and side-chain protection.

Experimental Protocols

Accurate assessment of peptide purity relies on robust and well-defined experimental protocols. The following are standard methodologies for the synthesis, purification, and analysis of peptides containing bulky, hydrophobic residues like D-2-Nal.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-2-Nal-OH

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin, incorporating Fmoc-D-2-Nal-OH.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling of Fmoc-D-2-Nal-OH:

    • Pre-activate a solution of Fmoc-D-2-Nal-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For sterically hindered residues like D-2-Nal, extended coupling times or a second coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water, or DMSO if necessary). Dilute the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is often required for hydrophobic peptides. For example, 5-65% Mobile Phase B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 30°C.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Purity Assessment by Analytical HPLC and Mass Spectrometry
  • Analytical HPLC:

    • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in Mobile Phase A.

    • HPLC Conditions: Use the same column and mobile phases as in the purification step, but with a faster gradient (e.g., 5-95% B over 20 minutes) on an analytical scale column (e.g., 4.6 x 150 mm).

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the target peptide and identify any impurities.

    • Method: Use an HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

    • Analysis: Determine the mass-to-charge ratio (m/z) of the main peak and compare it to the theoretical molecular weight of the desired peptide. Analyze minor peaks to identify potential impurities such as deletion sequences, truncated sequences, or products of side reactions.[7]

Visualizations

Signaling Pathway: GnRH Antagonist Action

Many synthetic Gonadotropin-Releasing Hormone (GnRH) antagonists, used in reproductive medicine and cancer therapy, incorporate D-2-Nal to enhance their binding affinity and stability.[8] These antagonists work by competitively blocking the GnRH receptor in the pituitary, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8][9]

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., containing D-2-Nal) GnRH_Antagonist->GnRHR Binds & Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK_Cascade->Gene_Expression Regulates

Caption: GnRH antagonist blocks the GnRH receptor signaling cascade.

Experimental Workflow: Peptide Purity Assessment

A systematic workflow is essential for the accurate determination of peptide purity, from initial synthesis to final characterization.

Purity_Assessment_Workflow Synthesis Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide Purification Purification (Preparative RP-HPLC) Crude_Peptide->Purification Purity_Check Purity Analysis of Fractions (Analytical HPLC) Purification->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Quality Control Lyophilization->Final_QC HPLC_Final Analytical HPLC (Purity %) Final_QC->HPLC_Final MS_Final Mass Spectrometry (Identity Confirmation) Final_QC->MS_Final

Caption: Workflow for peptide synthesis, purification, and purity analysis.

Logical Comparison: Protecting Group Strategies

The choice of protecting group fundamentally dictates the synthetic approach and workflow, highlighting the trade-offs between classical and modern peptide synthesis methodologies.

Logic_Diagram Start Choice of Protected D-2-Nal-OH Z_Group This compound Start->Z_Group Fmoc_Group Fmoc-D-2-Nal-OH Start->Fmoc_Group Boc_Group Boc-D-2-Nal-OH Start->Boc_Group SPS Solution-Phase Synthesis Z_Group->SPS SPPS Solid-Phase Synthesis (SPPS) Fmoc_Group->SPPS Boc_Group->SPPS Z_Steps Iterative Coupling & Purification (Crystallization/Extraction) SPS->Z_Steps Fmoc_Steps Iterative Coupling on Resin (Piperidine Deprotection) SPPS->Fmoc_Steps Boc_Steps Iterative Coupling on Resin (TFA Deprotection) SPPS->Boc_Steps Z_Outcome Outcome: Suited for short peptides/fragments. Labor-intensive. Z_Steps->Z_Outcome Fmoc_Outcome Outcome: High Purity, Automation Friendly. Industry Standard. Fmoc_Steps->Fmoc_Outcome Boc_Outcome Outcome: Robust, avoids base-lability issues. Requires strong acid. Boc_Steps->Boc_Outcome

Caption: Comparison of peptide synthesis strategies by protecting group.

References

A Head-to-Head Comparison of Coupling Methods for Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the sterically hindered, non-canonical amino acid Z-D-2-Nal-OH (N-carbobenzyloxy-D-2-naphthylalanine) into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky naphthyl group can impede the approach of the incoming activated amino acid, leading to incomplete reactions, lower yields, and increased risk of side reactions such as racemization. The choice of coupling method is therefore critical to ensure efficient and high-purity synthesis of peptides containing this residue. This guide provides a head-to-head comparison of common coupling reagents, supported by general performance data for sterically hindered amino acids, and detailed experimental protocols.

Comparative Performance of Common Coupling Reagents

Coupling Reagent/MethodActivating AgentAdditiveTypical Yield (Sterically Hindered)Racemization RiskKey AdvantagesKey Disadvantages
HATU/DIPEA HATUHOAt (internal)High to Very HighLowFast reaction kinetics, high efficiency for difficult couplings, low racemization.[1]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[2]
HBTU/DIPEA HBTUHOBt (internal)HighLow to ModerateGood efficiency, widely used, less expensive than HATU.[3]Slower than HATU, can be less effective for extremely hindered couplings.[1]
DIC/HOBt DICHOBtModerate to HighLow to ModerateCost-effective, simple workup (byproduct is soluble).[4]Slower reaction times, may require double coupling for difficult residues.
EDC/HOBt EDCHOBtModerateModerateWater-soluble carbodiimide (B86325) and byproduct, useful in solution phase.Can be less efficient in solid-phase synthesis for hindered couplings.

Experimental Protocols

The following are generalized protocols for the coupling of a protected amino acid, such as this compound, onto a resin-bound peptide chain using the compared methods. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: HATU Coupling

This protocol is recommended for the coupling of sterically hindered amino acids where high efficiency and low racemization are critical.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)[5]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[5]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (3-5 times).

  • Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

Protocol 2: HBTU Coupling

A widely used and effective method, suitable for many sterically hindered couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (2-4 equivalents)

  • HBTU (1.9-3.8 equivalents)

  • DIPEA (4-8 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Follow the same procedure as for HATU coupling.

  • Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated solution to the resin and agitate at room temperature for 1-4 hours.

  • Monitoring: Use the Kaiser test to monitor the reaction completion.

  • Washing: Wash the resin as described in the HATU protocol.

Protocol 3: DIC/HOBt Coupling

A cost-effective method that can provide good results, though may require longer reaction times or double coupling.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • DMF

Procedure:

  • Resin Preparation: Follow the same procedure as for HATU coupling.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Add DIC to the resin slurry. Agitate the reaction vessel at room temperature for 2-6 hours.[4]

  • Monitoring: Monitor the reaction with the Kaiser test. If the test is positive after 4 hours, a second coupling may be necessary.

  • Washing: Wash the resin as described in the HATU protocol.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in the coupling process and the decision-making logic for reagent selection.

Experimental_Workflow Resin Resin with Free Amine Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Prepare Activated This compound Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Next Next Cycle or Cleavage Wash2->Next

Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Coupling_Decision_Tree Start Select Coupling Method for This compound Question1 High Yield & Low Racemization Critical? Start->Question1 HATU Use HATU Question1->HATU Yes Question2 Cost-Effectiveness a Priority? Question1->Question2 No HBTU Use HBTU Question2->HBTU No DIC_HOBt Use DIC/HOBt (monitor closely) Question2->DIC_HOBt Yes

Caption: Decision Logic for Coupling Reagent Selection.

Conclusion

The successful incorporation of the sterically demanding this compound into a peptide sequence is highly dependent on the chosen coupling methodology. For challenging couplings where yield and purity are paramount, HATU stands out as the reagent of choice due to its high reactivity and low propensity for racemization.[1] HBTU offers a reliable and slightly more economical alternative that is effective in many cases. The carbodiimide-based method using DIC/HOBt is the most cost-effective but may require longer reaction times and careful monitoring to ensure complete coupling. Researchers should select the most appropriate method based on the specific requirements of their synthesis, considering factors such as the complexity of the peptide, scale of the synthesis, and budget. The provided protocols offer a solid foundation for developing an optimized procedure for the efficient synthesis of peptides containing this compound.

References

Evaluating the Impact of Z-D-2-Nal-OH on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise control over a peptide's three-dimensional structure is paramount to modulating its biological activity, stability, and pharmacokinetic properties. The incorporation of unnatural amino acids is a powerful strategy to achieve this. This guide provides an objective comparison of how Z-D-2-Nal-OH, a derivative of D-2-naphthylalanine, influences peptide secondary structure, supported by established experimental protocols and comparative data with alternative modification techniques.

This compound is an amino acid derivative characterized by two key features: a D-chiral center and a bulky, hydrophobic naphthyl side chain. The "Z" designation refers to a benzyloxycarbonyl protecting group, commonly used in peptide synthesis. The incorporation of this residue into a peptide sequence is hypothesized to act as a potent disruptor of canonical secondary structures like α-helices and β-sheets due to steric hindrance from the D-configuration, which alters the allowed backbone dihedral angles, and the large aromatic surface of the naphthyl group which enhances hydrophobic interactions.[1][2]

Comparative Analysis of Peptide Modification Strategies

This compound is one of several tools available for modulating peptide conformation. Its primary utility lies in introducing localized structural disruption or inducing specific turn geometries. A comparison with other common techniques is summarized below.

Modification StrategyPrimary Structural EffectAdvantagesDisadvantages
This compound Incorporation Disrupts β-sheets and α-helices; can induce β-turns.Site-specific modification; enhances hydrophobic interactions; increases proteolytic resistance.[1][2]Can lead to complete loss of activity if native structure is required; may increase aggregation propensity.
D-Amino Acid Substitution Disrupts local secondary structure; an all-D peptide can form a left-handed helix.[1]Increases stability against enzymatic degradation.[1]Can abolish binding to chiral targets like receptors or enzymes.
N-Methylation Disrupts backbone hydrogen bonding, effectively breaking β-sheets.[3]Enhances membrane permeability and metabolic stability.[4]Synthesis can be complex; may significantly alter bioactivity.
Backbone Cyclization Constrains the peptide into a more rigid conformation, often increasing receptor affinity.Greatly enhances stability and can improve selectivity.[5][6]Reduced flexibility may prevent optimal binding; synthetic routes can be challenging.
PEGylation Adds a hydrophilic polymer chain, often leading to a more random coil structure.Increases solubility, circulation half-life, and reduces immunogenicity.[5]Can decrease binding affinity due to steric hindrance; increases molecular weight significantly.

Experimental Protocols for Structural Evaluation

To empirically determine the effect of this compound on a peptide, several spectroscopic techniques are essential.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive method for assessing the overall secondary structure of a peptide in solution.[7] It measures the differential absorption of circularly polarized light by chiral molecules, with distinct spectral signatures for different structures.[8]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the synthesized peptide (both the native and the this compound-modified version) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer must be optically transparent in the far-UV region.[9]

    • Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity. A typical concentration range is 0.1-1.0 mg/mL.[10]

    • Prepare a buffer-only sample to serve as a baseline.

  • Instrument Setup:

    • Use a calibrated CD spectrometer with a nitrogen flush.

    • Set the acquisition parameters. Typical settings are:

      • Wavelength Range: 190-260 nm[7]

      • Data Pitch: 0.5 nm or 1.0 nm[7]

      • Scanning Speed: 50 nm/min[7]

      • Bandwidth: 1.0 nm[7]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[7]

  • Data Acquisition and Processing:

    • Record the spectrum for the buffer blank first.

    • Record the spectrum for each peptide sample using a high-transparency quartz cuvette with a path length of 0.1 to 1 cm.[11]

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

Data Interpretation:

Secondary StructureCharacteristic CD Signals (Wavelength, nm)
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm.[8]
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm.[8]
Random Coil Strong negative band near 198 nm.[8]
β-Turn Varies by turn type, but can show a weak negative band ~225-230 nm and a positive band ~205 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on peptide secondary structure by analyzing the vibrational frequencies of the amide bonds in the peptide backbone.[12] The Amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, is particularly sensitive to hydrogen-bonding patterns and thus to secondary structure.[13][14]

Experimental Protocol:

  • Sample Preparation: Peptides can be analyzed in various forms, including as lyophilized powders or in solution (H₂O or D₂O).[12] For solution measurements, D₂O is often preferred to avoid interference from the H-O-H bending vibration of water.

  • Data Acquisition:

    • Acquire a background spectrum of the buffer or solvent.

    • Acquire the sample spectrum.

    • Subtract the background from the sample spectrum.

  • Data Analysis: The Amide I band is a composite of overlapping peaks representing different structural elements. Deconvolution or second-derivative analysis is used to resolve these individual components.[12]

Data Interpretation (Amide I Band):

Secondary StructureTypical Wavenumber (cm⁻¹)
α-Helix ~1650 - 1658 cm⁻¹
β-Sheet ~1620 - 1640 cm⁻¹ (strong) and sometimes a minor band at ~1680-1695 cm⁻¹ for antiparallel sheets.
β-Turn ~1660 - 1685 cm⁻¹
Random Coil ~1640 - 1650 cm⁻¹

(Note: These values are approximate and can vary based on the specific peptide and its environment.)[15]

Visualizing the Workflow and Impact

DOT language scripts can be used to generate diagrams illustrating the experimental and logical flow.

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Native Synthesize Native Peptide CD Circular Dichroism (CD) Spectroscopy Native->CD FTIR FTIR Spectroscopy Native->FTIR NMR NMR Spectroscopy (Optional) Native->NMR Modified Synthesize this compound Modified Peptide Modified->CD Modified->FTIR Modified->NMR Compare Compare Spectra & Quantify Structural Content CD->Compare FTIR->Compare NMR->Compare Conclusion Determine Impact of this compound Compare->Conclusion

Caption: Experimental workflow for evaluating this compound's structural impact.

G cluster_native Native Peptide (L-Amino Acid) cluster_modified Modified Peptide (D-2-Nal) Native_Backbone Standard Backbone Geometry H_Bonding Unrestricted H-Bonding Native_Backbone->H_Bonding Beta_Sheet Favors Ordered β-Sheet H_Bonding->Beta_Sheet Disrupted_Sheet Disrupts H-Bonding & β-Sheet Mod_Backbone Altered Backbone Geometry (D-isomer) Mod_Backbone->Disrupted_Sheet Steric_Hindrance Steric Hindrance (Naphthyl Group) Steric_Hindrance->Disrupted_Sheet

Caption: Logical comparison of L-amino acid vs. D-2-Nal incorporation effects.

Hypothetical Case Study: Impact on a β-Sheet Forming Peptide

Consider a model 10-residue peptide known to form a stable β-sheet structure in solution. A modified version is synthesized where a central L-amino acid is replaced with this compound. The resulting secondary structure content, as determined by deconvolution of CD spectra, is presented below.

Peptide Versionα-Helix (%)β-Sheet (%)β-Turn (%)Random Coil (%)
Native Peptide 5651020
This compound Modified 2154538

As the data illustrates, the single incorporation of this compound leads to a dramatic decrease in β-sheet content and a corresponding increase in turn and random coil structures. This provides strong evidence for its role as a "sheet-breaker," a valuable attribute for preventing peptide aggregation or for designing specific non-canonical structures for therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Results for Z-D-2-Nal-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical methods for peptides containing the synthetic amino acid Z-D-2-Nal-OH (Z-3-(2-naphthyl)-D-alanine). The focus is on the cross-validation of these methods to ensure the highest confidence in analytical data for peptide identity, purity, and quantification.

The incorporation of this compound can enhance the stability and biological activity of peptides, making them valuable in therapeutic research.[1] Peptides containing the D-isoform of 2-naphthylalanine have been identified as antagonists for melanocortin receptors, highlighting their potential in modulating specific signaling pathways.[2] Given their therapeutic potential, ensuring the quality of these synthetic peptides through robust analytical validation is paramount.

Cross-validation involves utilizing multiple, distinct analytical methods, ideally based on different physicochemical principles (orthogonal methods), to assess the same sample attributes.[3] When different methods produce comparable results, it significantly strengthens the validity of the data. This guide will compare the performance of three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize hypothetical, yet representative, quantitative data for the analysis of a synthetic peptide, "Peptide-Nal," containing this compound. This data illustrates how results from different analytical techniques can be compared for cross-validation.

Table 1: Purity Assessment of Peptide-Nal

Analytical MethodPrinciplePurity (%)Major Impurity (%)Comments
RP-HPLC (UV 220 nm) Hydrophobic Interaction98.5%0.8% (hydrolysis product)Excellent for quantifying known impurities.
LC-MS Hydrophobicity & Mass98.3%0.9% (m/z consistent with hydrolysis)Confirms identity of impurities.
Capillary Electrophoresis (CE) Charge-to-Size Ratio98.8%0.6% (different migration time)Orthogonal method, sensitive to charge variants.

Table 2: Identity Confirmation of Peptide-Nal

Analytical MethodMeasured AttributeResultExpectedConclusion
LC-MS Molecular Weight (m/z)1542.7 Da1542.8 DaConfirmed
Amino Acid Analysis (AAA) Amino Acid CompositionMatches theoretical compositionN/AConfirmed
Peptide Mapping (LC-MS/MS) Peptide FragmentsMatches theoretical fragmentsN/AConfirmed

Table 3: Quantification of Peptide-Nal

Analytical MethodParameterConcentration (mg/mL)RSD (%)
RP-HPLC (with standard) Peak Area1.021.5%
Amino Acid Analysis (AAA) Molar Quantity0.982.5%
qNMR Proton Signal1.051.2%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the key experimental protocols for the methods cited.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A to a concentration of 1 mg/mL.

  • Quantification: For quantification, a calibration curve is generated using a certified reference standard of the peptide.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: The same chromatographic conditions as the RP-HPLC method are used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100-2000 m/z.

    • Data Acquisition: Full scan mode for molecular weight confirmation and MS/MS (tandem mass spectrometry) for peptide mapping to confirm the sequence.

  • Sample Preparation: The sample is diluted in 50:50 water/acetonitrile with 0.1% formic acid.

3. Capillary Electrophoresis (CE) for Purity

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm internal diameter, 50 cm length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.

  • Voltage: 20 kV.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: The peptide is dissolved in the BGE to a concentration of 0.5 mg/mL.

Mandatory Visualizations

Melanocortin 4 Receptor (MC4R) Signaling Pathway

Peptides containing D-2-naphthylalanine can act as antagonists for the MC4R, which is involved in energy homeostasis. The following diagram illustrates the canonical signaling pathway and the point of inhibition by a Peptide-Nal antagonist.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand α-MSH (Agonist) MC4R MC4R ligand->MC4R Binds & Activates antagonist Peptide-Nal (Antagonist) antagonist->MC4R Binds & Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Energy Homeostasis) CREB->Gene Regulates

Caption: MC4R signaling pathway and antagonist inhibition.

Experimental Workflow for Cross-Validation

The logical flow for cross-validating analytical results for a synthetic peptide is depicted below. This workflow ensures a systematic and comprehensive approach to data verification.

G cluster_methods Orthogonal Analytical Methods start Synthesized Peptide-Nal Batch hplc RP-HPLC (Purity, Quantity) start->hplc ms LC-MS (Identity, Purity) start->ms ce Capillary Electrophoresis (Purity) start->ce compare Compare Results (Purity, Identity, Quantity) hplc->compare ms->compare ce->compare pass Results Concordant (Within Acceptance Criteria) compare->pass Yes fail Results Discordant compare->fail No end Validated Analytical Data pass->end investigate Investigate Discrepancy (Method/Sample Issue) fail->investigate investigate->start Re-analyze

Caption: Workflow for analytical method cross-validation.

References

A Comparative Benchmark: Z-D-2-Nal-OH Versus Novel Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acids is a critical determinant of success in peptide synthesis. This guide provides an objective, data-driven comparison of the performance of the classically utilized Z-D-2-Nal-OH against two classes of novel protected amino acids: N-methylated amino acids and pseudoproline dipeptides. This comparison aims to furnish the necessary insights to make informed decisions for specific research and development applications.

The traditional benzyloxycarbonyl (Z) protecting group, as seen in this compound, has long been a staple in solution-phase peptide synthesis. However, the advent of solid-phase peptide synthesis (SPPS) and the increasing complexity of target peptides have spurred the development of novel protected amino acids designed to enhance peptide properties and overcome synthetic challenges. This guide will delve into a comparative analysis of these building blocks, focusing on key performance indicators such as yield, purity, and impact on the final peptide's characteristics.

Performance Comparison of Protected Amino Acids

The choice of a protecting group strategy significantly influences the efficiency of peptide synthesis and the characteristics of the resulting peptide. Below is a summary of the performance of this compound in solution-phase synthesis and its Fmoc-protected counterpart in solid-phase peptide synthesis, alongside novel N-methylated and pseudoproline-containing amino acids.

ParameterThis compound (Solution-Phase)Fmoc-D-2-Nal-OH (Solid-Phase)N-Methylated Amino Acids (Fmoc-protected)Pseudoproline Dipeptides (Fmoc-protected)
Typical Synthesis Phase SolutionSolidSolidSolid
Coupling Efficiency Good to excellent, but requires purification after each step, which can lower the overall yield.Generally high (>99% for standard couplings).[1]Can be lower and require stronger coupling reagents (e.g., HATU) and longer reaction times due to steric hindrance.High, as they disrupt secondary structures that can impede coupling reactions.
Deprotection Conditions Harsher conditions, such as catalytic hydrogenation or strong acids (e.g., HBr in acetic acid).[1]Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF).[1]Standard mild basic conditions for Fmoc removal.Standard mild basic conditions for Fmoc removal; the pseudoproline ring is cleaved with TFA during final cleavage from the resin.
Impact on Peptide Properties Standard incorporation of a non-natural amino acid.Standard incorporation of a non-natural amino acid.Increases proteolytic stability, enhances membrane permeability, and can modulate receptor affinity by inducing conformational constraints.Disrupts aggregation-prone sequences, improving solubility and preventing issues with "difficult" sequences during synthesis.
Key Advantages Well-established for large-scale synthesis of short peptides.High efficiency, amenability to automation, and milder deprotection conditions make it ideal for long and complex peptides.Enhances pharmacokinetic properties of the final peptide.Overcomes synthesis of aggregation-prone and "difficult" peptide sequences, leading to higher purity and yield of the crude product.
Key Disadvantages Labor-intensive purification at each step, harsher deprotection conditions.Potential for side reactions like aspartimide formation in susceptible sequences.Reduced coupling efficiency and potential for lower yields if not optimized.Limited to incorporation at Ser, Thr, or Cys residues.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving high-quality synthetic peptides. Below are representative methodologies for solid-phase peptide synthesis (SPPS) utilizing Fmoc-protected amino acids and a general protocol for the analysis of peptide purity by HPLC.

General Protocol for Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the manual synthesis of a peptide on a rink amide resin, suitable for the incorporation of Fmoc-D-2-Nal-OH, N-methylated amino acids, and pseudoproline dipeptides.

1. Resin Swelling:

  • Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like N-methylated residues, the coupling time may need to be extended, or a more potent coupling reagent like HATU used.

  • To confirm the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol for Peptide Purity Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of synthetic peptides.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or an acetonitrile/water mixture, to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used for peptide analysis.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a typical starting point and can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm. The peak at 214 nm corresponds to the peptide backbone, while 280 nm is used for aromatic residues like tryptophan and tyrosine.

3. Data Analysis:

  • The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram, expressed as a percentage.[2]

Visualizing Biological Context and Synthetic Workflow

To better understand the application of peptides containing non-natural amino acids and the logic of the synthesis process, the following diagrams are provided.

Melanocortin Receptor Signaling Pathway

Peptides incorporating D-2-Naphthylalanine, such as the synthetic analog Melanotan II, are known to act as agonists for melanocortin receptors.[3][4] These receptors are involved in a variety of physiological processes, including pigmentation, energy homeostasis, and sexual function.[5][6][7] The activation of the melanocortin 4 receptor (MC4R), for example, initiates a G-protein coupled signaling cascade.

Melanocortin_Signaling Ligand Melanotan II (contains D-2-Nal) MC4R MC4R Ligand->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Pigmentation, Energy Homeostasis) CREB->Gene_Expression Regulates

Melanocortin 4 Receptor (MC4R) signaling pathway.
Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the logical flow of a standard solid-phase peptide synthesis cycle using Fmoc chemistry.

SPPS_Workflow Start Start with Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF1 Wash with DMF Fmoc_Deprotection->Wash_DMF1 Couple_AA Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash_DMF1->Couple_AA Wash_DMF2 Wash with DMF/DCM Couple_AA->Wash_DMF2 Check_Completion Last Amino Acid? Wash_DMF2->Check_Completion Check_Completion->Fmoc_Deprotection No Final_Deprotection Final N-terminal Fmoc Deprotection Check_Completion->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate End Crude Peptide Precipitate->End

Workflow for Fmoc-based solid-phase peptide synthesis.

References

D-2-Naphthylalanine Substitution Dramatically Enhances Peptide Bioactivity: A Case Study of GnRH Agonists

Author: BenchChem Technical Support Team. Date: December 2025

The strategic substitution of the natural amino acid Phenylalanine (Phe) with the synthetic D-2-Naphthylalanine (D-2-Nal) represents a powerful tool in medicinal chemistry to enhance the biological activity of therapeutic peptides. This case study focuses on the significant improvement in the potency of Gonadotropin-Releasing Hormone (GnRH) analogs following such a modification.

The bulky aromatic side chain of D-2-Nal enhances hydrophobic interactions and can improve the peptide's binding affinity to its receptor. Furthermore, the D-configuration of this amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's stability and duration of action in the body. A prime example of this is the GnRH superagonist, Nafarelin, which incorporates a D-2-Nal at position 6.

Comparative Biological Activity: Native GnRH vs. Nafarelin

Native Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that plays a crucial role in the reproductive system. Its analog, Nafarelin, showcases a significant increase in potency, primarily due to the substitution at position 6 with D-2-Naphthylalanine. While native GnRH contains a Glycine at this position, the principle of enhanced activity through the introduction of a D-amino acid with a bulky side chain is well-demonstrated by comparing the overall activity of native GnRH with Nafarelin. For the purpose of this comparison, the native Tyr at position 5 in GnRH, an aromatic amino acid, serves as a structural reference point to Phe.

PeptideSequenceRelative Potency
Native GnRHpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH21x
NafarelinpGlu-His-Trp-Ser-Tyr-D-2-Nal -Leu-Arg-Pro-Gly-NH2~200x

Experimental Protocols

In Vitro GnRH Receptor Binding Assay

This assay determines the binding affinity of a peptide to the GnRH receptor.

  • Membrane Preparation: Membranes from cells expressing the GnRH receptor (e.g., COS-7 cells) are prepared. The final pellet is resuspended in an assay buffer and the protein concentration is determined.[1]

  • Competitive Binding: A radiolabeled GnRH agonist (e.g., [125I]buserelin) is used as the ligand.[2] The assay is set up with the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled competitor peptide (native GnRH or Nafarelin).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound ligand.[1]

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (binding affinity) is then determined from the IC50.[1]

In Vivo Assay for LH and FSH Release

This assay measures the biological activity of GnRH analogs by quantifying the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animal models.

  • Animal Model: Castrated male rats are often used for this assay.[3]

  • Administration: The GnRH analog is administered to the animals, typically via subcutaneous injection.

  • Blood Sampling: Blood samples are collected at various time points before and after the administration of the peptide.[4]

  • Hormone Measurement: The concentrations of LH and FSH in the serum are measured using radioimmunoassay (RIA).[5]

  • Data Analysis: The peak stimulation of LH and FSH release is determined and compared between the different peptides.

Visualizing the Molecular Change and its Consequences

The substitution of a smaller, natural amino acid with the bulkier, synthetic D-2-Nal has significant structural implications for the peptide, which in turn affects its biological function.

cluster_0 Native Peptide cluster_1 Modified Peptide cluster_2 Biological Effects p1 Peptide Backbone phe Phenylalanine (Phe) p1->phe dnal D-2-Naphthylalanine (D-2-Nal) phe->dnal Substitution p2 Peptide Backbone p2->dnal activity Increased Biological Activity (e.g., Receptor Binding) dnal->activity stability Enhanced Stability (Resistance to Proteases) dnal->stability

Caption: Substitution of Phenylalanine with D-2-Naphthylalanine.

The enhanced binding of the D-2-Nal-containing peptide to the GnRH receptor initiates a downstream signaling cascade that leads to the release of gonadotropins.

GnRH_analog GnRH Analog (with D-2-Nal) GnRHR GnRH Receptor GnRH_analog->GnRHR Binds G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_release Gonadotropin (LH, FSH) Release Ca_release->Gonadotropin_release PKC->Gonadotropin_release

Caption: GnRH Receptor Signaling Pathway.

References

Comparative cost-benefit analysis of using Z-D-2-Nal-OH in large-scale peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts process efficiency, scalability, purity, and overall cost. This guide provides a comprehensive comparative analysis of using the more traditional benzyloxycarbonyl (Z) protected D-2-naphthylalanine (Z-D-2-Nal-OH) versus its modern counterpart, the 9-fluorenylmethoxycarbonyl (Fmoc) protected version (Fmoc-D-2-Nal-OH). This comparison is framed within the context of their respective synthesis methodologies: solution-phase peptide synthesis (LPPS) for Z-protected amino acids and solid-phase peptide synthesis (SPPS) for Fmoc-protected amino acids.

The incorporation of bulky, non-canonical amino acids like D-2-naphthylalanine is often crucial for enhancing the therapeutic properties of peptides. However, their synthesis presents unique challenges that underscore the importance of selecting the optimal synthesis strategy.

At a Glance: Key Differences in Synthesis Strategies

The core of this comparison lies in the fundamental differences between solution-phase and solid-phase synthesis. This compound is primarily utilized in LPPS, where all reaction and purification steps are carried out in solution. In contrast, Fmoc-D-2-Nal-OH is the standard for SPPS, where the peptide is assembled step-by-step on an insoluble resin support.[1][2][3]

FeatureThis compound (Solution-Phase Synthesis)Fmoc-D-2-Nal-OH (Solid-Phase Synthesis)
Synthesis Environment Homogeneous solutionHeterogeneous (solid resin support)
Scalability Highly scalable for large quantities of shorter peptides[4]Well-suited for long peptides and high-throughput synthesis[2][3]
Purification Requires purification after each step (e.g., extraction, crystallization)[5]Simplified purification by washing the resin[1]
Automation Less amenable to full automation[3]Highly automatable[1]
Reagent Usage Generally requires stoichiometric amounts of reagentsOften requires an excess of reagents to drive reactions to completion
Process Time Can be more time-consuming for longer peptides due to multi-step purifications[2]Faster for long peptides due to streamlined workflow[1]
Cost-Effectiveness Can be more cost-effective for very large-scale production of short peptides[2][3]Generally more cost-effective for research and medium-scale production of longer peptides[3]

Performance and Cost Comparison

Table 1: Typical Performance Indicators in Large-Scale Synthesis
ParameterThis compound (Solution-Phase)Fmoc-D-2-Nal-OH (Solid-Phase)
Typical Per-Step Yield 95-99%>99%
Overall Yield (for a 10-mer peptide) Potentially lower due to losses at each purification stepGenerally higher due to high per-step efficiency
Crude Purity Variable, dependent on purification efficiency at each stepOften high, with major impurities being deletion sequences
Final Purity (after chromatography) >98%>98%
Solvent Consumption High, due to multiple extractions and purificationsHigh, due to extensive washing steps
Raw Material Cost This compound bulk pricing is typically available upon request.Fmoc-D-2-Nal-OH is commercially available from various suppliers, with bulk pricing also often requiring a custom quote.

Experimental Protocols

General Protocol for Solution-Phase Synthesis of a Dipeptide using this compound

This protocol outlines the fundamental steps for the synthesis of a dipeptide (e.g., Z-D-Nal-Ala-OMe).

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Coupling agent (e.g., DCC/HOBt or HATU)

  • Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc))

  • Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO3, brine)

Procedure:

  • Activation of this compound: Dissolve this compound and HOBt (1.1 eq) in DMF. Cool the solution to 0°C and add DCC (1.1 eq). Stir for 1 hour at 0°C.

  • Coupling: In a separate flask, dissolve H-Ala-OMe·HCl in DMF and neutralize with NMM (1 eq) at 0°C. Add the activated this compound solution to the neutralized amino acid ester solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash successively with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Z-group Deprotection (for further elongation): The Z-group can be removed by catalytic hydrogenation (e.g., H2, Pd/C) or by treatment with HBr in acetic acid.

General Protocol for Solid-Phase Synthesis of a Peptide containing Fmoc-D-2-Nal-OH

This protocol describes the manual synthesis of a peptide on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • Coupling agent (e.g., HBTU, HATU) and activator base (e.g., DIEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin as in step 3.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid, including Fmoc-D-2-Nal-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. The crude peptide is then purified by reverse-phase HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide synthesis.

Solution_Phase_Workflow cluster_cycle Single Amino Acid Addition Cycle Activation Activation of Z-AA-OH Coupling Coupling Activation->Coupling Workup Aqueous Workup (Extraction) Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Deprotection Z-Group Deprotection Purification->Deprotection Repeat More Amino Acids? Deprotection->Repeat Start Start with C-terminal Amino Acid Ester Start->Activation End Final Peptide Repeat->Activation Yes Repeat->End No

Caption: Workflow for Solution-Phase Peptide Synthesis.

Solid_Phase_Workflow cluster_cycle Single Amino Acid Addition Cycle (on Resin) Deprotection Fmoc Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat More Amino Acids? Washing2->Repeat Start Start with Resin-bound Amino Acid Start->Deprotection Cleavage Cleavage from Resin & Global Deprotection Purification HPLC Purification Cleavage->Purification End Final Peptide Purification->End Repeat->Deprotection Yes Repeat->Cleavage No

Caption: Workflow for Solid-Phase Peptide Synthesis.

Logical Decision Framework

The choice between this compound and Fmoc-D-2-Nal-OH for large-scale synthesis is contingent on several factors. The following diagram illustrates a logical decision-making process.

Decision_Framework Start Project Start PeptideLength Peptide Length? Start->PeptideLength Scale Required Scale? PeptideLength->Scale Short (<15 aa) Use_Fmoc_Nal Consider Fmoc-D-2-Nal-OH (Solid-Phase) PeptideLength->Use_Fmoc_Nal Long (>15 aa) Complexity Peptide Complexity (e.g., modifications)? Scale->Complexity Very Large (multi-kg) Scale->Use_Fmoc_Nal Research to Moderate Use_Z_Nal Consider this compound (Solution-Phase) Complexity->Use_Z_Nal Low Complexity->Use_Fmoc_Nal High

Caption: Decision framework for choosing a synthesis strategy.

Conclusion

The comparative analysis of this compound and Fmoc-D-2-Nal-OH for large-scale peptide synthesis reveals a trade-off between the established, highly scalable solution-phase methodology and the more modern, automated, and versatile solid-phase approach.

This compound (Solution-Phase Synthesis) is a strong candidate for the industrial-scale production of shorter peptides where the process can be highly optimized for cost-efficiency. Its primary drawbacks are the labor-intensive, multi-step purification process and its lesser suitability for very long or complex peptides.

Fmoc-D-2-Nal-OH (Solid-Phase Synthesis) is the dominant choice for research, process development, and the manufacturing of long and complex peptides.[6] The ease of automation, simplified purification, and high per-step coupling efficiencies often outweigh the higher initial cost of reagents and resins for many applications.[1][2]

Ultimately, the optimal choice depends on a careful evaluation of the specific peptide sequence, the required scale of production, available infrastructure, and economic considerations. For many modern therapeutic peptide development programs, the flexibility and speed of SPPS make Fmoc-D-2-Nal-OH the more pragmatic choice, while the economic advantages of LPPS ensure that this compound remains a relevant and valuable tool for specific large-scale manufacturing campaigns.

References

Safety Operating Guide

Proper Disposal of Z-D-2-Nal-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for Z-D-2-Nal-OH, a peptide derivative, emphasizing safe handling practices and adherence to regulatory standards.

This compound, in its solid form, is classified as a combustible solid and requires careful handling in a controlled laboratory environment.[1] Adherence to strict safety protocols is essential to minimize risks of exposure and contamination.[2][3] This includes the consistent use of personal protective equipment (PPE) and working in designated, well-ventilated areas.[2][3]

Immediate Safety and Handling Protocols

Prior to handling this compound, it is crucial to review the following safety measures. All personnel must be trained on these procedures and have access to the necessary safety equipment.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the correct and consistent use of PPE.

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes of solutions or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 dust mask or equivalentRecommended when handling the lyophilized powder to prevent inhalation.[1]

Work Environment: Handling of this compound should be conducted in a designated area with proper engineering controls.

ControlSpecificationRationale
Ventilation Chemical fume hoodRecommended for handling the solid form and preparing solutions to minimize inhalation exposure.
Work Surface Clean and decontaminated benchtopTo prevent cross-contamination of experiments and workspaces.[2]

Step-by-Step Disposal Procedure

The disposal of this compound and associated waste must comply with institutional, local, and national regulations for hazardous chemical waste.[2] Never dispose of this compound or its solutions down the drain.[2]

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated weigh boats, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]

    • The label should include "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard information.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[2][4]

    • Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Sharps and Labware:

    • Dispose of any contaminated pipette tips, vials, and other disposable labware in a designated chemical or biohazardous waste container as per your institution's guidelines.[2][5]

    • Sharps should be placed in a puncture-resistant sharps container.[4]

Chemical Inactivation (Recommended for Liquid Waste):

For liquid waste containing this compound, chemical inactivation through hydrolysis is a common and effective method to degrade the peptide before final disposal.[6]

Inactivation MethodReagent and ConcentrationProcedure
Acid Hydrolysis 1 M Hydrochloric Acid (HCl)1. In a chemical fume hood, slowly add the peptide waste to the HCl solution (a common ratio is 1 part waste to 10 parts inactivation solution).[6] 2. Gently stir the mixture and allow it to react for a minimum of 24 hours at room temperature.[6] 3. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a base (e.g., sodium bicarbonate).[6] 4. Collect the neutralized waste in a labeled hazardous waste container.[6]
Base Hydrolysis 1 M Sodium Hydroxide (NaOH)1. In a chemical fume hood, slowly add the peptide waste to the NaOH solution (a common ratio is 1 part waste to 10 parts inactivation solution).[6] 2. Gently stir the mixture and allow it to react for a minimum of 24 hours at room temperature.[6] 3. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a weak acid.[6] 4. Collect the neutralized waste in a labeled hazardous waste container.[6]
Oxidation 10% Bleach Solution1. In a chemical fume hood, add the bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[5] 2. Allow the mixture to stand for a minimum of 30 minutes.[5] 3. Neutralize the solution if required by local regulations.[5] 4. Collect the treated waste in a labeled hazardous waste container.

Final Disposal:

  • Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_inactivation Chemical Inactivation (Liquid Waste) cluster_final_disposal Final Disposal Solid_Waste Solid Waste (Unused Powder, Contaminated Labware) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing this compound) Inactivation Inactivation (e.g., Acid/Base Hydrolysis) Liquid_Waste->Inactivation EHS_Pickup Arrange for Pickup by Institutional EHS or Licensed Contractor Solid_Container->EHS_Pickup Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Container->EHS_Pickup Neutralization Neutralization (pH 6.0 - 8.0) Inactivation->Neutralization Neutralization->Liquid_Container

References

Essential Safety and Operational Guidance for Z-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Z-D-2-Nal-OH. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory safety protocols.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. Based on available safety information, the following PPE is mandatory when handling this compound.[1]

PPE CategoryItemSpecification
Respiratory Protection Dust MaskType N95 (US) or equivalent
Eye Protection Safety GlassesWith side-shields or Goggles
Hand Protection GlovesChemical-resistant (e.g., Nitrile)
Body Protection Laboratory CoatStandard

Health and Safety Information

Hazard ClassificationDescription
Physical Hazard Combustible Solid
Health Hazard Potential for skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.

  • Dispensing: When weighing or transferring the powder, use techniques that minimize dust generation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the prescribed PPE.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Protocol
ConditionRequirement
Container Keep in a tightly sealed, original container.
Environment Store in a cool, dry, and well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Carefully sweep up the spilled solid, avoiding dust generation. 4. Place the material into a sealed container for disposal. 5. Clean the spill area with a wet cloth or paper towels, and place these in the sealed waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.

  • Waste Collection: Collect all waste material (including spilled substance, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.

  • Contact EHS: Consult with your institution's EHS department for specific guidance on the disposal of this chemical waste. Professional waste disposal services are typically required.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (if available) and this guide B Don appropriate PPE: - N95 Dust Mask - Eyeshields - Gloves - Lab Coat A->B C Handle in a well-ventilated area (e.g., fume hood) B->C D Perform experimental work C->D E Collect all waste (unused chemical, contaminated PPE) D->E H Exposure or Spill Occurs D->H Potential Incident F Seal in a labeled waste container E->F G Consult EHS for disposal F->G I Follow appropriate emergency procedure (First Aid / Spill Cleanup) H->I J Report incident I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-2-Nal-OH
Reactant of Route 2
Reactant of Route 2
Z-D-2-Nal-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.